Cy3 Phosphoramidite
Description
Structure
2D Structure
Properties
Molecular Formula |
C58H70ClN4O4P |
|---|---|
Molecular Weight |
953.6 g/mol |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[3-[2-[(E,3Z)-3-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile chloride |
InChI |
InChI=1S/C58H70N4O4P.ClH/c1-44(2)62(45(3)4)67(65-42-21-38-59)66-43-23-40-61-53-31-19-17-29-51(53)57(7,8)55(61)33-20-32-54-56(5,6)50-28-16-18-30-52(50)60(54)39-22-41-64-58(46-24-12-10-13-25-46,47-26-14-11-15-27-47)48-34-36-49(63-9)37-35-48;/h10-20,24-37,44-45H,21-23,39-43H2,1-9H3;1H/q+1;/p-1 |
InChI Key |
DQXAVRZQYYKELZ-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Cy3 Phosphoramidite: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 phosphoramidite is a critical chemical reagent employed in the synthesis of fluorescently labeled oligonucleotides.[1][2] As a derivative of the cyanine dye family, it provides a bright and stable orange-fluorescent signal, making it one of the most popular choices for labeling DNA and RNA probes.[1] The phosphoramidite functional group enables its direct incorporation into an oligonucleotide chain during automated solid-phase synthesis.[3][4] This allows for precise, site-specific labeling at the 5'-end, 3'-end, or internally within the sequence. The resulting fluorescently tagged oligonucleotides are indispensable tools in a wide array of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, microarrays, and DNA sequencing.
Chemical Structure and Core Components
The chemical structure of this compound is specifically designed for efficient incorporation during oligonucleotide synthesis. It is composed of several key functional parts:
-
Cy3 Core: The central fluorophore responsible for the molecule's spectral properties.
-
Phosphoramidite Group: The reactive moiety, consisting of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl protecting group. This group reacts with the 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphate linkage.
-
Monomethoxytrityl (MMT) Group: A protecting group on the hydroxyl function of the dye linker. It is cleaved at the appropriate step in the synthesis cycle to allow the chain to be extended or to terminate the synthesis. The release of the MMT cation, which is yellow, can be used to monitor the coupling efficiency.
-
Linker Arm: A flexible chain that connects the Cy3 dye to the phosphoramidite group, providing spatial separation between the fluorophore and the oligonucleotide backbone.
The molecular formula for a common form of this compound is C₅₈H₇₀ClN₄O₄P with a molecular weight of approximately 953.64 g/mol .
Data Presentation
Quantitative physicochemical and spectral data for this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₈H₇₀ClN₄O₄P | |
| Molecular Weight | ~953.6 g/mol | |
| CAS Number | 182873-76-3 | |
| Appearance | Red solid |
| Solubility | Acetonitrile | |
Table 2: Spectral Properties of Cy3-Labeled Oligonucleotides
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~568 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Correction Factor at 260 nm (CF₂₆₀) | ~0.04 - 0.08 |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.07 - 0.09 | |
Experimental Protocols
The primary application of this compound is its incorporation into oligonucleotides during automated solid-phase synthesis. The following protocol outlines the key steps.
Protocol 1: Incorporation of this compound in Automated Oligonucleotide Synthesis
1. Reagent Preparation:
-
Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking agent) are fresh and properly installed on the DNA/RNA synthesizer.
2. Synthesis Cycle for Cy3 Incorporation:
-
Coupling: This step attaches the this compound to the 5'-hydroxyl of the solid-support-bound oligonucleotide.
- A coupling time of 3 to 6 minutes is recommended to ensure high efficiency.
- The phosphoramidite is delivered to the synthesis column along with an activator (e.g., tetrazole or a derivative).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution (0.02 M iodine is recommended to avoid degradation of the cyanine dye).
-
Deblocking (for subsequent cycles): If adding more bases after the dye, the MMT group on the Cy3 linker is removed with a mild acid to expose a new 5'-hydroxyl for the next coupling reaction. If Cy3 is at the 5'-terminus, this step is skipped, and the MMT group can be left on for purification (trityl-on purification) or removed.
3. Cleavage and Deprotection:
-
After synthesis completion, the oligonucleotide is cleaved from the solid support (e.g., CPG).
-
Base-protecting groups and the cyanoethyl phosphate-protecting groups are removed.
-
Deprotection can be carried out with ammonium hydroxide at room temperature.
-
If elevated temperatures are required (e.g., for removing stubborn protecting groups like dmf-dG), Cy3 is more stable than Cy5. However, it is prudent to use monomers with base-labile protecting groups to limit exposure to 2 hours or less at 65°C.
-
For ultrafast deprotection, AMA (a mixture of ammonium hydroxide and methylamine) can be used for 10 minutes at 65°C, provided that acetyl-protected dC (Ac-dC) was used during synthesis.
4. Purification:
-
The crude, Cy3-labeled oligonucleotide should be purified to remove failure sequences and other impurities.
-
High-Performance Liquid Chromatography (HPLC) is the recommended method. The elution profile can be monitored at 260 nm (for the oligonucleotide) and ~550 nm (for the Cy3 dye).
Applications and Logical Pathways
The successful synthesis of a Cy3-labeled oligonucleotide opens the door to numerous downstream applications. The fluorescent label acts as a reporter, enabling detection and quantification in various biological assays.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Cyanine 3 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to Cy3 Phosphoramidite: A Technical Whitepaper on Fluorescent Labeling of DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy3 phosphoramidite, a cornerstone reagent for the fluorescent labeling of DNA and RNA. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye that is instrumental in a wide array of molecular biology applications due to its robust photophysical properties and versatility in oligonucleotide labeling. This document will delve into the core characteristics of this compound, present its quantitative data in a clear format, provide detailed experimental protocols for its use, and illustrate key workflows with diagrams.
Core Concepts: Understanding this compound
This compound is a chemically modified version of the Cy3 dye that enables its direct incorporation into growing oligonucleotide chains during automated solid-phase synthesis.[] This method offers a precise and efficient way to site-specifically label DNA and RNA molecules at the 5' or 3' terminus, or internally.[2][3] The phosphoramidite group on the dye molecule reacts with the free hydroxyl group of the terminal nucleotide on the solid support, forming a stable phosphate linkage.[4]
Alternatively, oligonucleotides can be modified with a primary amine group, which can then be covalently attached to a Cy3 NHS ester in a post-synthetic labeling reaction.[5] This approach is useful for incorporating modifications that are not compatible with the conditions of automated synthesis.
Quantitative Data Summary
The photophysical and chemical properties of Cy3 are critical for its application in fluorescence-based assays. The following table summarizes the key quantitative data for Cy3.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 550 - 555 nm | |
| Emission Maximum (λem) | 568 - 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.15 - 0.31 | |
| Molecular Weight | ~627 g/mol (dye only) | |
| Formula Weight (Phosphoramidite) | Varies by vendor, e.g., 953.64 g/mol |
Experimental Protocols
Automated Oligonucleotide Synthesis with this compound
This protocol outlines the general steps for incorporating this compound during automated solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer and other reagents used.
Materials:
-
DNA/RNA synthesizer
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., 0.25 M DCI or 0.45 M ETT)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (e.g., 0.02 M iodine solution)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)
-
Purification cartridges or HPLC system
Methodology:
-
Preparation:
-
Dissolve this compound in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Install the this compound vial on a designated port on the synthesizer.
-
Ensure all other reagents are fresh and properly installed.
-
-
Synthesis Cycle: The standard oligonucleotide synthesis cycle is modified for the addition of the Cy3 label.
-
Deblocking: The 5'-dimethoxytrityl (DMT) or monomethoxytrityl (MMT) protecting group of the growing oligonucleotide chain is removed by the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time of 3-6 minutes is often recommended for modified phosphoramidites like Cy3 to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. A lower concentration of iodine (0.02 M) is recommended to prevent degradation of the cyanine dye.
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and the phosphate backbone are removed.
-
Deprotection can be carried out using concentrated ammonium hydroxide at room temperature. For faster deprotection, AMA (a mixture of ammonium hydroxide and aqueous methylamine) can be used at 65°C for 10 minutes, provided that acetyl-protected dC was used during synthesis.
-
-
Purification:
-
The crude Cy3-labeled oligonucleotide is purified to remove failure sequences and unconjugated dye.
-
Dual HPLC purification is highly recommended for achieving high purity. Reverse-phase HPLC is effective for separating the labeled oligonucleotide from unlabeled sequences.
-
Post-Synthetic Labeling of Oligonucleotides with Cy3 NHS Ester
This protocol describes the labeling of an amine-modified oligonucleotide with a Cy3 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-modified DNA or RNA oligonucleotide
-
Cy3 NHS ester
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)
-
DMSO or DMF (anhydrous)
-
Purification system (e.g., HPLC or gel electrophoresis)
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify an oligonucleotide containing a primary amine modification at the desired position (5', 3', or internal).
-
Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-10 mM.
-
-
Dye Preparation:
-
Dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the dissolved Cy3 NHS ester to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification:
-
Purify the Cy3-labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide.
-
Dual HPLC purification is recommended for obtaining a highly pure product. Alternatively, purification can be performed using polyacrylamide gel electrophoresis (PAGE).
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows for labeling oligonucleotides with Cy3.
References
- 2. Cy3-5' Oligo Modifications from Gene Link [genelink.com]
- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
Basic principles of using Cy3 phosphoramidite in molecular biology
An In-depth Technical Guide to the Use of Cy3 Phosphoramidite in Molecular Biology
Introduction
In the landscape of molecular biology and diagnostics, fluorescently labeled oligonucleotides are indispensable tools for the visualization and quantification of nucleic acids. Among the most prevalent fluorescent dyes is Cyanine 3 (Cy3), a bright, orange-fluorescent dye known for its photostability and high quantum yield.[1][2][3] The incorporation of Cy3 into synthetic oligonucleotides is most commonly and efficiently achieved using this compound during automated solid-phase synthesis.[4][5] This method allows for the precise, site-specific placement of the dye at the 5' or 3' terminus, or at internal positions of a DNA or RNA sequence.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data, and detailed protocols for the effective use of this compound in the synthesis of fluorescently labeled oligonucleotides.
Core Principles
The Cy3 Fluorophore
Cy3 is a synthetic fluorescent dye belonging to the cyanine family. Its structure is characterized by two nitrogen-containing heterocyclic rings joined by a three-carbon polymethine chain. This conjugated system is responsible for its distinct spectral properties, absorbing light maximally around 550 nm and emitting a bright orange-red fluorescence with a peak at approximately 570 nm. Its brightness and relative environmental insensitivity make it a workhorse for a multitude of applications.
Phosphoramidite Chemistry in Oligonucleotide Synthesis
The automated synthesis of oligonucleotides relies on phosphoramidite chemistry, a highly efficient, stepwise process that builds the nucleic acid chain in the 3' to 5' direction on a solid support. The process consists of a repeated four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the acid-labile dimethoxytrityl (DMT) group.
-
Coupling: The newly freed 5'-hydroxyl group reacts with an activated phosphoramidite monomer (A, C, G, or T) to form a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutants (n-1 sequences).
-
Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester, completing the nucleotide addition cycle.
This compound: The Labeling Reagent
This compound is a specialized phosphoramidite monomer where the Cy3 dye is attached to the phosphoramidite moiety. This allows it to be directly incorporated into the oligonucleotide during the synthesis cycle. Key characteristics include:
-
Protecting Group: Instead of the standard DMT group, this compound typically uses a monomethoxytrityl (MMT) group to protect the hydroxyl function. The release of the MMT cation during the deblocking step can be monitored to assess coupling efficiency, though its yellow color differs from the orange of the DMT cation.
-
Incorporation: It is most commonly added at the final coupling step to label the 5'-terminus of the oligonucleotide. However, 3'-labeling via a modified CPG support and internal labeling are also possible.
Data Presentation: Quantitative Properties and Conditions
Quantitative data is crucial for planning and optimizing the synthesis and application of Cy3-labeled oligonucleotides.
| Property | Value |
| Excitation Maximum (λex) | ~550 - 555 nm |
| Emission Maximum (λem) | ~568 - 570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Recommended Quenchers | BHQ-1, BHQ-2 |
| Appearance | Red Solid |
| Caption: Table 1. Spectral and physicochemical properties of the Cy3 fluorophore. |
| Parameter | Recommendation | Rationale |
| This compound Solution | 0.1 M in dry acetonitrile | Standard concentration for efficient coupling. |
| Activator | Tetrazole or derivatives | Efficiently catalyzes the coupling reaction. |
| Coupling Time | 3 - 10 minutes | Longer time ensures high coupling efficiency for the bulky dye phosphoramidite. |
| Oxidizer | 0.02 M Iodine Solution | Milder iodine concentration prevents degradation of the sensitive cyanine dye structure. |
| Storage | -20°C, dry, protected from light | Prevents degradation from moisture, oxidation, and light. |
| Caption: Table 2. Recommended reagent concentrations and conditions for Cy3 incorporation during automated oligonucleotide synthesis. |
Experimental Protocols
Protocol 1: Automated Synthesis of a 5'-Cy3 Labeled Oligonucleotide
This protocol outlines the key steps on a standard automated DNA synthesizer.
-
Synthesizer Setup:
-
Install the appropriate CPG solid support for the desired 3'-terminal nucleotide.
-
Install standard DNA phosphoramidites (A, C, G, T), this compound, and all necessary synthesis reagents (activator, deblocking solution, capping reagents, oxidizer).
-
Program the desired oligonucleotide sequence into the synthesizer.
-
-
Chain Elongation:
-
The synthesizer will execute the standard four-step cycle (Deblocking, Coupling, Capping, Oxidation) for each base in the sequence. Standard coupling times are typically around 30 seconds.
-
-
5'-Cy3 Labeling:
-
For the final cycle, program the synthesizer to add the this compound.
-
Crucially, extend the coupling time for this step to 3-5 minutes to ensure maximum labeling efficiency.
-
Use a milder 0.02 M iodine solution for the final oxidation step to protect the dye.
-
-
Final Deblocking (MMT Removal):
-
After the final coupling and oxidation, the MMT group is removed from the Cy3 moiety using the deblocking solution. The synthesizer's trityl monitor can be used to confirm the success of the final coupling.
-
-
Column Storage:
-
Once synthesis is complete, the CPG column containing the bound, fully protected oligonucleotide is removed from the synthesizer and dried with argon or helium.
-
Protocol 2: Cleavage and Deprotection
The choice of deprotection strategy is critical to preserve the integrity of the Cy3 dye.
Option A: Mild Deprotection (Recommended)
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
Place the CPG support in a sealed vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 24-36 hours. This method is suitable when standard base protecting groups (e.g., Bz-dA, iBu-dG) are used.
-
After incubation, transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Option B: Fast Deprotection (Requires Labile Protecting Groups)
-
Prerequisite: The oligonucleotide must be synthesized using base-labile protecting groups such as Pac-dA, iPr-Pac-dG, or Ac-dC.
-
Reagent: AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Procedure:
-
Add 1-2 mL of AMA to the CPG support in a sealed vial.
-
Incubate at 65°C for 10 minutes.
-
Immediately cool the vial on ice.
-
Transfer the solution to a new tube.
-
Post-Deprotection Handling:
-
Immediately after deprotection, the solution should be dried down in a vacuum concentrator without heat to avoid dye degradation. The resulting pellet is ready for purification.
Protocol 3: Purification of Cy3-Labeled Oligonucleotides
Purification is essential to remove failed sequences (n-1) and, most importantly, any unreacted free Cy3 dye. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a highly effective method.
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in a suitable aqueous buffer (e.g., 100 mM Triethylammonium acetate (TEAA)).
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM TEAA, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing acetonitrile (Mobile Phase B).
-
The desired full-length, Cy3-labeled oligonucleotide is more hydrophobic than unlabeled, failed sequences and will therefore have a longer retention time. The free dye will also separate based on its hydrophobicity.
-
Monitor the elution profile at both 260 nm (for DNA) and 550 nm (for Cy3). The desired product peak should absorb at both wavelengths.
-
-
Fraction Collection and Desalting:
-
Collect the peak corresponding to the pure Cy3-labeled oligonucleotide.
-
Remove the ion-pairing salts and acetonitrile using a desalting column (e.g., G25) or by ethanol precipitation.
-
-
Quantification and Quality Control:
-
Measure the absorbance at 260 nm and 550 nm to determine the oligonucleotide concentration and labeling efficiency.
-
Mass spectrometry can be used to confirm the identity and purity of the final product.
-
Mandatory Visualizations
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Caption: Workflow for producing a purified Cy3-labeled oligonucleotide.
Caption: Logical workflow of signal generation in a TaqMan qPCR assay using a Cy3 probe.
References
An In-depth Technical Guide to Cyanine Dyes for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cyanine dyes and their application in oligonucleotide synthesis. It covers the core principles of cyanine dye chemistry, detailed experimental protocols for labeling, and the various applications of the resulting fluorescent oligonucleotides in research and drug development.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic fluorophores renowned for their high molar extinction coefficients, excellent quantum yields, and good photostability, making them ideal for labeling biomolecules such as oligonucleotides.[1][2][3] Their spectral properties can be tuned by modifying their polymethine chain, allowing for a wide range of dyes that span the visible and near-infrared (NIR) spectrum.[4] This versatility has led to their widespread use in various biotechnological applications, including fluorescence microscopy, DNA sequencing, real-time PCR, and in vivo imaging.[5]
The most commonly used cyanine dyes for oligonucleotide labeling include the Cy® series, such as Cy3, Cy5, and Cy7, and their derivatives. These dyes are commercially available in two primary reactive forms for conjugation to oligonucleotides: as phosphoramidites for incorporation during solid-phase synthesis and as N-hydroxysuccinimide (NHS) esters for post-synthetic labeling of amino-modified oligonucleotides.
Properties of Common Cyanine Dyes
The selection of a cyanine dye is dictated by the specific application, instrumentation available, and the desired spectral properties. Key parameters to consider are the maximum excitation (λex) and emission (λem) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ).
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.31 |
| Cy3.5 | ~581 | ~596 | ~150,000 | N/A |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 |
| Cy7 | ~750 | ~776 | ~250,000 | N/A |
| Cy3B | 559 | 570 | 130,000 | N/A |
Note: Values can vary slightly depending on the manufacturer and conjugation state.
Oligonucleotide Labeling Strategies
There are two primary methods for covalently attaching cyanine dyes to synthetic oligonucleotides: incorporation during synthesis using phosphoramidite chemistry and post-synthetic conjugation.
On-Column Labeling with Cyanine Phosphoramidites
This method involves the use of a cyanine dye chemically modified to act as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis. This allows for the precise placement of the dye at the 5' end, 3' end (using a modified solid support), or internally within the oligonucleotide sequence.
Caption: On-column cyanine dye labeling workflow.
-
Oligonucleotide Synthesis Setup:
-
Program the automated DNA synthesizer with the desired oligonucleotide sequence.
-
Ensure all standard phosphoramidites, activators, and other reagents are fresh and correctly installed.
-
Dissolve the cyanine phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the cyanine phosphoramidite on a designated port on the synthesizer.
-
-
Synthesis Cycle:
-
Initiate the synthesis program. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each standard nucleotide addition.
-
For the final coupling step at the 5'-terminus, the synthesizer will use the cyanine phosphoramidite. A longer coupling time (e.g., 3-10 minutes) is often recommended for these modified phosphoramidites to ensure high coupling efficiency.
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, the solid support is transferred to a vial.
-
The oligonucleotide is cleaved from the support, and the nucleobase protecting groups are removed by incubation in a deprotection solution.
-
Crucially, cyanine dyes can be sensitive to harsh deprotection conditions. Use of mild deprotection reagents (e.g., AMA at room temperature or for a short time at elevated temperature) or "ultra-mild" phosphoramidites (dmf-dG, Ac-dC) is highly recommended to prevent dye degradation. For example, deprotection can be carried out with 30% aqueous ammonium hydroxide for 24-36 hours at room temperature.
-
-
Purification:
-
The crude, deprotected oligonucleotide is purified to remove truncated sequences and any uncoupled dye.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method. The hydrophobicity of the cyanine dye aids in the separation of the full-length labeled product from unlabeled failure sequences.
-
Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the specific cyanine dye.
-
Collect the peak corresponding to the labeled oligonucleotide.
-
-
Quality Control and Final Preparation:
-
Verify the identity and purity of the labeled oligonucleotide using mass spectrometry and analytical HPLC.
-
Quantify the final product by UV-Vis spectrophotometry.
-
Lyophilize the purified product for storage.
-
Post-Synthetic Labeling with Cyanine NHS Esters
This approach involves synthesizing an oligonucleotide with a reactive functional group, typically a primary amine, which is then reacted with an amine-reactive cyanine dye, such as a cyanine NHS ester. This method is versatile and allows for the labeling of oligonucleotides that may not be compatible with phosphoramidite chemistry.
Caption: Post-synthetic cyanine dye labeling workflow.
-
Preparation of Amino-Modified Oligonucleotide:
-
Synthesize the oligonucleotide with a 5'-, 3'-, or internal amino-modifier using standard phosphoramidite chemistry.
-
Cleave and deprotect the oligonucleotide using standard procedures.
-
It is recommended to purify the amino-modified oligonucleotide by RP-HPLC or desalting to remove any impurities that could interfere with the labeling reaction.
-
Quantify the purified amino-modified oligonucleotide.
-
-
Conjugation Reaction:
-
Dissolve the amino-modified oligonucleotide in a conjugation buffer with a pH of 8.5-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate buffer). The concentration of the oligonucleotide should typically be in the range of 1-10 mg/mL.
-
Dissolve the cyanine NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare this solution immediately before use.
-
Add the dissolved cyanine NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide is typically between 10:1 and 50:1 to ensure efficient labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during the incubation can improve reaction efficiency.
-
-
Purification of the Labeled Oligonucleotide:
-
The purification step is crucial to remove unreacted dye, which can interfere with downstream applications.
-
RP-HPLC: This is the most effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide.
-
Ethanol Precipitation: This method can remove the majority of the unreacted dye. Add 3 volumes of cold absolute ethanol and a salt solution (e.g., 0.3 M sodium acetate) to the reaction mixture, incubate at -20°C, and then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol.
-
Gel Filtration: Size exclusion chromatography can also be used to separate the larger labeled oligonucleotide from the smaller free dye molecules.
-
-
Quality Control and Final Preparation:
-
Analyze the purified product by mass spectrometry to confirm successful conjugation.
-
Assess purity using analytical HPLC.
-
Determine the concentration and labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance at 260 nm and the λmax of the cyanine dye.
-
Lyophilize the final product for storage.
-
Applications of Cyanine Dye-Labeled Oligonucleotides
Cyanine dye-labeled oligonucleotides are indispensable tools in molecular biology and diagnostics. Some key applications are highlighted below.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity (typically 1-10 nm), the excitation energy of the donor is transferred to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. Oligonucleotides labeled with a FRET pair of cyanine dyes (e.g., Cy3 as the donor and Cy5 as the acceptor) are widely used as probes to study nucleic acid hybridization, enzyme kinetics, and molecular conformations.
Caption: FRET mechanism with cyanine-labeled oligonucleotides.
Real-Time Quantitative PCR (qPCR)
Cyanine dyes are integral to qPCR for the detection and quantification of DNA amplification in real time. They can be used in two main ways:
-
Intercalating Dyes: Asymmetric cyanine dyes like SYBR Green I bind non-specifically to double-stranded DNA, with their fluorescence increasing significantly upon binding.
-
Labeled Probes: Dual-labeled probes, such as TaqMan® probes, are oligonucleotides with a reporter cyanine dye (e.g., FAM, HEX, or a Cy dye) on one end and a quencher on the other. During PCR, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence.
In Vivo Imaging
Near-infrared (NIR) cyanine dyes, such as Cy5.5 and Cy7, are particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light. Oligonucleotides labeled with these dyes can be used as probes to visualize the biodistribution of therapeutic oligonucleotides or to detect specific nucleic acid sequences within a living organism.
Conclusion
Cyanine dyes are powerful tools for the fluorescent labeling of oligonucleotides, enabling a wide array of applications in research and diagnostics. The choice between on-column phosphoramidite chemistry and post-synthetic conjugation depends on the desired label position, the scale of the synthesis, and the chemical nature of the dye. Careful execution of the labeling and purification protocols is essential to obtain high-quality fluorescently labeled oligonucleotides for reliable and sensitive downstream applications.
References
Cy3 Phosphoramidite: An In-depth Technical Guide for Nucleic Acid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3 phosphoramidite, a fluorescent dye crucial for labeling nucleic acids. It covers the fundamental principles of its application, detailed experimental protocols, and data interpretation for researchers new to the field.
Introduction to this compound
Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence.[1] In nucleic acid research, Cy3 is most commonly incorporated into oligonucleotides during solid-phase synthesis using its phosphoramidite derivative. This allows for the precise, site-specific labeling of DNA and RNA strands.
Cy3-labeled oligonucleotides are indispensable tools in a wide array of molecular biology applications, including:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of nucleic acids within cells.
-
Real-Time PCR (qPCR): Acting as a reporter dye in probes for quantitative gene expression analysis.[2]
-
Fluorescence In Situ Hybridization (FISH): Detecting and localizing specific DNA or RNA sequences in cells and tissues.
-
Förster Resonance Energy Transfer (FRET): Serving as a donor or acceptor fluorophore to study molecular interactions and conformational changes.
-
Microarrays: Detecting hybridized target sequences.
The this compound monomer is designed for use in automated DNA/RNA synthesizers, enabling the efficient production of fluorescently labeled probes and primers.
Properties of Cy3
The utility of Cy3 in nucleic acid research stems from its robust chemical and photophysical properties.
Chemical Structure
This compound consists of the Cy3 dye core, a phosphoramidite group that enables its covalent attachment to the growing oligonucleotide chain, and a dimethoxytrityl (DMT) or monomethoxytrityl (MMT) protecting group on the 5'-hydroxyl, which is removed at each coupling cycle.[3]
Caption: Chemical structure of a common this compound.
Spectral and Physicochemical Properties
The key quantitative parameters of Cy3 are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550 - 555 nm[4] | Optimal for excitation with a 532 nm laser line.[1] |
| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the visible spectrum. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | High value indicates strong light absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.31 | Represents the efficiency of converting absorbed light into emitted fluorescence. |
| Correction Factor at 260 nm (CF260) | ~0.04 | Used to correct for Cy3 absorbance when quantifying nucleic acid concentration. |
| Correction Factor at 280 nm (CF280) | ~0.09 | Used for correcting protein contamination measurements. |
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into oligonucleotides and the subsequent purification and quality control.
Automated Oligonucleotide Synthesis with this compound
The phosphoramidite method is the standard for automated solid-phase oligonucleotide synthesis. The process involves a cycle of four chemical reactions for each nucleotide addition.
Caption: Automated oligonucleotide synthesis workflow.
Materials and Reagents:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound solution (typically 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Protocol:
-
Preparation: Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M). Install the vial on the synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for this compound addition. This is typically at the 5' terminus.
-
Deblocking: The synthesizer removes the 5'-DMT or MMT protecting group from the growing oligonucleotide chain attached to the solid support.
-
Coupling: The this compound is activated by the activator solution and couples to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time (e.g., 3-6 minutes) is often recommended for modified phosphoramidites like Cy3 to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester. A milder oxidizing agent (e.g., 0.02 M iodine) is recommended to prevent degradation of the cyanine dye.
-
Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.
-
Final Deblocking: The terminal 5'-MMT group on the Cy3 dye is removed by the synthesizer.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases are removed by incubation in concentrated ammonium hydroxide. The deprotection conditions should be optimized to be mild enough to prevent degradation of the Cy3 dye. For example, deprotection can be carried out at room temperature for 24-36 hours or for a shorter duration at an elevated temperature (e.g., 2 hours at 65°C) if base-labile protecting groups are used.
Purification of Cy3-Labeled Oligonucleotides
Purification is critical to remove unreacted free dye and truncated oligonucleotide sequences. High-Performance Liquid Chromatography (HPLC) is the recommended method.
Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This technique separates oligonucleotides based on their hydrophobicity, which is influenced by both their length and the presence of the hydrophobic Cy3 dye.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Protocol:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm (for nucleic acids) and 552 nm (for Cy3). The desired Cy3-labeled oligonucleotide will show a peak at both wavelengths.
-
Fraction Collection: Collect the peak corresponding to the full-length, Cy3-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free Cy3 dye will typically elute later.
-
Desalting: Remove the TEAA salt from the collected fraction using a desalting column or by ethanol precipitation.
-
Lyophilization: Lyophilize the purified oligonucleotide to a dry pellet.
Quality Control
Protocol:
-
Quantification: Resuspend the lyophilized oligonucleotide in a suitable buffer. Measure the absorbance at 260 nm (A260) and 552 nm (A552). The concentration of the oligonucleotide and the labeling efficiency can be calculated using the Beer-Lambert law and the molar extinction coefficients of the oligonucleotide and Cy3.
-
Purity Assessment: Analyze the purified product by analytical HPLC or Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm its identity and purity.
Data Presentation and Interpretation
Coupling Efficiency
Coupling efficiency is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. While standard phosphoramidites achieve efficiencies of >99%, the coupling of bulkier modified phosphoramidites like Cy3 can be slightly lower.
| Factor Affecting Coupling Efficiency | Impact and Recommendation |
| Activator | Use a more potent activator if lower efficiency is observed. |
| Coupling Time | Extend the coupling time (e.g., 3-6 minutes) for this compound. |
| Reagent Quality | Use fresh, anhydrous acetonitrile and high-quality phosphoramidites. |
| Sequence Context | GC-rich regions can form secondary structures that hinder coupling. |
A low coupling efficiency for the this compound will be indicated by a smaller than expected release of the MMT cation during the deblocking step, which can be monitored by some synthesizers.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of labeled oligonucleotide | - Low coupling efficiency of this compound.- Degradation of Cy3 dye during deprotection. | - Increase coupling time for this compound.- Use milder deprotection conditions (e.g., lower temperature, shorter time). |
| Multiple peaks in HPLC chromatogram | - Incomplete capping leading to deletion sequences.- Presence of unlabeled oligonucleotides. | - Optimize capping step.- Ensure efficient coupling of this compound. |
| Low fluorescence signal | - Degradation of Cy3 dye.- Inefficient labeling. | - Protect from light during synthesis and storage.- Re-optimize the labeling protocol. |
Visualization of Key Concepts
Principle of Fluorescence
Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and then emits light at a longer wavelength.
Caption: Energy diagram illustrating fluorescence.
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of nucleic acids. A thorough understanding of its properties, combined with optimized protocols for synthesis, purification, and quality control, will enable researchers to generate high-quality labeled oligonucleotides for a wide range of applications in molecular biology and diagnostics. By following the guidelines presented in this technical guide, even beginners in nucleic acid research can confidently and successfully utilize this compound in their experiments.
References
An In-depth Technical Guide to Cy3 Labeled Oligonucleotides: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology, enabling the sensitive and specific detection of nucleic acid sequences in a wide range of applications, from fundamental research to clinical diagnostics and drug development. Among the vast arsenal of available fluorophores, the cyanine dye, Cy3, has established itself as a workhorse due to its bright orange-red fluorescence, robust photostability, and versatile conjugation chemistry. This technical guide provides a comprehensive overview of the core features of Cy3-labeled oligonucleotides, including their synthesis, spectral properties, and key applications, supplemented with detailed experimental protocols and data presented for practical use.
Core Features of Cy3 Labeled Oligonucleotides
The utility of Cy3-labeled oligonucleotides stems from a combination of the inherent properties of the Cy3 dye and its successful incorporation into nucleic acid structures.
Synthesis, Purification, and Quality Control
The generation of high-quality Cy3-labeled oligonucleotides is a multi-step process that begins with the chemical synthesis of the oligonucleotide chain, followed by the attachment of the Cy3 dye and subsequent purification.
Synthesis: Two primary strategies are employed for labeling oligonucleotides with Cy3:
-
Phosphoramidite Chemistry: This is the most common method for internal and terminal labeling during solid-phase oligonucleotide synthesis. A Cy3 phosphoramidite monomer is incorporated at the desired position within the oligonucleotide sequence.[1] This method allows for precise, site-specific labeling.
-
Post-Synthetic Conjugation: In this approach, an oligonucleotide is first synthesized with a reactive functional group, typically a primary amine.[2] The purified oligonucleotide is then reacted with an amine-reactive form of Cy3, such as a Cy3 N-hydroxysuccinimide (NHS) ester, to form a stable covalent bond.[2][3]
Purification: To ensure the removal of unlabeled oligonucleotides, free dye, and other synthesis by-products, rigorous purification is essential. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC, is the gold standard for purifying dye-labeled oligonucleotides, providing high-resolution separation.[4]
Quality Control: The final product's identity and purity are confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to verify the correct molecular mass of the labeled oligonucleotide, confirming the successful conjugation of the Cy3 dye.
-
Capillary Gel Electrophoresis (CGE): CGE provides an assessment of the purity of the oligonucleotide, separating the full-length product from shorter, failed sequences.
-
UV/Vis Spectrophotometry: The absorbance at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3) is measured to determine the concentration of the oligonucleotide and the efficiency of dye incorporation.
Spectral and Physicochemical Properties
The fluorescence characteristics of Cy3 are central to its utility. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~568 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Common Emission Filter | ~586/14 nm |
Photostability: Cy3 is known for its relatively high photostability compared to other common dyes, which is a crucial feature for imaging applications that require prolonged exposure to excitation light. However, its photostability can be influenced by the local microenvironment.
Key Applications and Experimental Protocols
Cy3-labeled oligonucleotides are employed in a multitude of molecular biology techniques. Detailed protocols for some of the most common applications are provided below.
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. Cy3-labeled probes are widely used in FISH due to their bright and stable signal.
1. Sample Preparation:
- Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
- Wash the sample twice with PBS.
- Permeabilize the sample with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the sample twice with PBS.
2. Hybridization:
- Prepare the hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
- Dilute the Cy3-labeled oligonucleotide probe in the hybridization buffer to a final concentration of 1-5 ng/µL.
- Denature the probe solution at 75-80°C for 5 minutes, then place it on ice.
- Apply the denatured probe solution to the sample and cover with a coverslip.
- Denature the sample with the probe at 75-80°C for 5-10 minutes.
- Incubate the sample in a humidified chamber at 37-42°C for 2-16 hours to allow for hybridization.
3. Washing:
- Remove the coverslip and wash the sample in 50% formamide, 2x SSC at 42°C for 15 minutes.
- Wash the sample in 1x SSC at 42°C for 15 minutes.
- Wash the sample in 0.5x SSC at room temperature for 10 minutes.
4. Counterstaining and Mounting:
- Counterstain the sample with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).
- Mount the sample with an anti-fade mounting medium.
5. Imaging:
- Visualize the sample using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the counterstain.
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, that can be used to measure molecular proximity. The Cy3 (donor) and Cy5 (acceptor) pair is one of the most commonly used FRET pairs in biological research.
1. Oligonucleotide Design and Labeling:
- Synthesize two complementary oligonucleotides.
- Label one oligonucleotide with Cy3 at a specific position (e.g., the 5' end).
- Label the complementary oligonucleotide with Cy5 at a corresponding position that will bring the two dyes within the Förster distance (typically 1-10 nm) upon hybridization.
2. Sample Preparation:
- Prepare a solution of the Cy3-labeled oligonucleotide (donor) in a suitable buffer (e.g., TE buffer with 100 mM NaCl).
- Prepare a solution of the Cy5-labeled oligonucleotide (acceptor) at the same concentration.
3. FRET Measurement:
- In a fluorometer cuvette, add the Cy3-labeled oligonucleotide solution.
- Excite the sample at the excitation maximum of Cy3 (~550 nm) and record the emission spectrum from ~560 nm to 750 nm. Observe the characteristic emission peak of Cy3 at ~570 nm.
- Titrate the Cy5-labeled oligonucleotide into the cuvette containing the Cy3-labeled oligonucleotide.
- After each addition, mix and allow the sample to equilibrate.
- Record the emission spectrum. With increasing concentrations of the Cy5-labeled oligonucleotide, hybridization will occur, bringing the Cy3 and Cy5 dyes into close proximity. This will result in a decrease in the Cy3 emission intensity and a simultaneous increase in the Cy5 emission intensity (sensitized emission) at ~670 nm.
4. Data Analysis:
- Calculate the FRET efficiency (E) using the formula: E = 1 - (IDA / ID), where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.
Flow Cytometry
Flow cytometry can be used to detect and quantify cells containing specific nucleic acid sequences by using Cy3-labeled oligonucleotide probes. This is particularly useful for identifying and sorting cells based on the presence of specific mRNA or viral RNA.
1. Cell Fixation and Permeabilization:
- Harvest cells and wash with PBS.
- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash cells twice with PBS.
- Permeabilize cells with ice-cold 70-90% methanol and incubate on ice for at least 30 minutes.
2. Hybridization:
- Wash cells with hybridization buffer (e.g., 40% formamide, 2x SSC).
- Resuspend the cell pellet in hybridization buffer containing the Cy3-labeled oligonucleotide probe (1-5 ng/µL).
- Incubate at 37-42°C for 2-16 hours in the dark.
3. Washing:
- Wash cells twice with pre-warmed wash buffer (e.g., 40% formamide, 2x SSC).
- Wash cells once with PBS.
4. Flow Cytometric Analysis:
- Resuspend cells in PBS.
- Analyze the cells on a flow cytometer equipped with a laser that can excite Cy3 (e.g., 532 nm or 561 nm) and the appropriate emission filters.
- Gate on the cell population of interest and quantify the Cy3 fluorescence intensity.
Mandatory Visualizations
DOT Language Diagrams
Caption: Workflow for the synthesis and labeling of Cy3 oligonucleotides.
Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH).
Caption: Principle of FRET using Cy3- and Cy5-labeled oligonucleotides.
References
The Role of Cy3 Phosphoramidite in FRET Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine-3 (Cy3) phosphoramidite and its pivotal role in Förster Resonance Energy Transfer (FRET) applications. It covers the fundamental principles of FRET, the photophysical properties of Cy3, detailed experimental protocols for oligonucleotide labeling and FRET assays, and troubleshooting guidance for common experimental challenges.
Introduction to Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[1] When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[1] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity.[1]
Cy3 is a popular fluorescent dye that commonly serves as a FRET donor. Its bright fluorescence and photostability make it well-suited for a variety of FRET-based studies.[3] When paired with a suitable acceptor, such as Cyanine-5 (Cy5), FRET can be used to monitor a wide range of biological phenomena, including protein-protein interactions, protein-DNA interactions, and conformational changes in biomolecules.
Photophysical Properties of Cy3
The selection of a suitable fluorophore is critical for the success of FRET experiments. Cy3 exhibits several key photophysical properties that make it an excellent FRET donor. These properties are summarized in the table below. It is important to note that these values can be influenced by the local environment, such as conjugation to DNA or proteins.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.04 - 0.3 (highly environment dependent) | |
| Fluorescence Lifetime (τ) | ~0.2 - 2.5 ns (environment dependent) | |
| Förster Distance (R₀) with Cy5 | ~5.3 - 6.0 nm |
Experimental Protocols
Oligonucleotide Labeling with Cy3 Phosphoramidite
Cy3 can be incorporated into synthetic oligonucleotides during solid-phase synthesis using this compound. This allows for precise, site-specific labeling of the DNA or RNA molecule.
Automated Oligonucleotide Synthesis Workflow
Protocol for Automated Synthesis:
-
Reagent Preparation: Prepare solutions of the four standard DNA or RNA phosphoramidites (A, C, G, T/U), this compound, activator (e.g., tetrazole), capping reagents, oxidizing agent, and deblocking solution according to the synthesizer manufacturer's instructions.
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer. Specify the position for Cy3 incorporation.
-
Synthesis Cycle: The synthesis proceeds in a four-step cycle for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain is removed by treatment with a mild acid.
-
Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time of 3-5 minutes is often recommended for modified phosphoramidites like Cy3 to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in a deprotection solution (e.g., ammonium hydroxide).
-
Purification: The crude Cy3-labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).
Purification of Cy3-Labeled Oligonucleotides by HPLC
Workflow for HPLC Purification
Protocol for HPLC Purification:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in acetonitrile/water.
-
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic Cy3 dye will cause the labeled oligonucleotide to be retained longer on the column than unlabeled failure sequences.
-
Detection: Monitor the elution profile at 260 nm (for DNA/RNA) and at the absorbance maximum of Cy3 (~550 nm).
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy or mass spectrometry to identify those containing the pure, full-length Cy3-labeled oligonucleotide.
-
Desalting: Pool the pure fractions and desalt to remove the HPLC buffer salts.
FRET Assay for Nucleic Acid Hybridization
This protocol describes a simple FRET assay to monitor the hybridization of two complementary oligonucleotides, one labeled with Cy3 (donor) and the other with Cy5 (acceptor).
Signaling Pathway for Nucleic Acid Hybridization FRET Assay
Protocol for Hybridization Assay:
-
Reagent Preparation:
-
Dissolve the purified Cy3-labeled and Cy5-labeled oligonucleotides in a hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Determine the concentration of each oligonucleotide by measuring the absorbance at 260 nm.
-
-
Assay Setup:
-
In a microplate or cuvette, prepare a reaction mixture containing the Cy3-labeled oligonucleotide at a fixed concentration.
-
Add increasing concentrations of the Cy5-labeled complementary oligonucleotide to different wells.
-
Include control wells with only the Cy3-labeled oligonucleotide and only the Cy5-labeled oligonucleotide.
-
-
Incubation: Incubate the reaction mixtures at a temperature that allows for hybridization (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Fluorescence Measurement:
-
Use a fluorometer or plate reader to measure the fluorescence emission spectra.
-
Excite the samples at the Cy3 excitation wavelength (~550 nm).
-
Measure the emission intensity at the Cy3 emission maximum (~570 nm) and the Cy5 emission maximum (~670 nm).
-
-
Data Analysis:
-
Correct for background fluorescence and spectral crosstalk.
-
Calculate the FRET efficiency (E) using the formula: E = 1 / (1 + (I_D / I_A) * γ), where I_D and I_A are the donor and acceptor intensities, and γ is a correction factor for the quantum yields and detection efficiencies of the donor and acceptor.
-
Plot the FRET efficiency or the ratio of acceptor to donor intensity as a function of the acceptor-labeled oligonucleotide concentration.
-
Troubleshooting Common Issues in Cy3 FRET Experiments
| Problem | Possible Cause | Solution |
| Low or no FRET signal | - Incorrect buffer conditions (pH, ionic strength) affecting hybridization or protein binding.- Donor and acceptor are too far apart.- Low labeling efficiency. | - Optimize buffer conditions.- Redesign the labeled molecules to bring the fluorophores closer.- Verify labeling efficiency by spectroscopy or mass spectrometry. |
| High background fluorescence | - Impurities in the labeled oligonucleotides or protein samples.- Autofluorescence from the sample or buffer components. | - Ensure high purity of labeled molecules through proper purification.- Use a buffer with low background fluorescence.- Subtract the background signal from a control sample. |
| Photobleaching of Cy3 | - High excitation light intensity.- Prolonged exposure to the excitation source. | - Reduce the excitation light intensity.- Minimize the exposure time.- Use an oxygen scavenging system in the buffer. |
| Spectral Crosstalk | - Donor emission overlaps with the acceptor detection channel.- Direct excitation of the acceptor by the donor excitation wavelength. | - Use appropriate emission filters to separate the donor and acceptor signals.- Perform control experiments with donor-only and acceptor-only samples to quantify and correct for crosstalk. |
Conclusion
This compound is a versatile and powerful tool for the site-specific labeling of oligonucleotides for FRET-based applications. Its favorable photophysical properties as a FRET donor, combined with well-established protocols for oligonucleotide synthesis and purification, make it an invaluable reagent for researchers studying molecular interactions and dynamics. By carefully considering experimental design, optimizing protocols, and being aware of potential pitfalls, scientists can successfully employ Cy3-FRET to gain critical insights into a wide range of biological processes.
References
- 1. Orientation of Cyanine Fluorophores Terminally Attached to DNA via Long, Flexible Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for 5'-Labeling of Oligonucleotides with Cy3 Phosphoramidite
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of fluorescent dyes to oligonucleotides is a fundamental technique in molecular biology, enabling a wide range of applications such as real-time PCR, fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies.[1][2][3] Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling oligonucleotides.[4] Its phosphoramidite derivative allows for direct incorporation at the 5'-terminus during automated solid-phase oligonucleotide synthesis.[5]
This document provides a detailed protocol for the 5'-labeling of oligonucleotides with Cy3 phosphoramidite, covering the synthesis, deprotection, and purification steps. Adherence to this protocol is critical for achieving high labeling efficiency and purity of the final product.
Materials and Reagents
-
Oligonucleotide Synthesizer: An automated instrument for solid-phase DNA/RNA synthesis.
-
Controlled Pore Glass (CPG) solid support: Functionalized with the initial nucleoside for synthesis.
-
Standard DNA/RNA phosphoramidites and synthesis reagents: Acetonitrile, activators (e.g., DCI or ETT), capping reagents, and oxidizing agents.
-
This compound: Stored under anhydrous conditions and protected from light.
-
Deprotection Reagents:
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
-
Optional (for sensitive oligonucleotides): tert-Butylamine/water (1:3, v/v) or 50 mM Potassium Carbonate in Methanol.
-
-
Purification System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
HPLC Columns: Reversed-phase C18 column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).
-
HPLC Solvents:
-
Solvent A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Solvent B: Acetonitrile
-
-
General Laboratory Equipment: Centrifuge, vortex mixer, lyophilizer, spectrophotometer.
Experimental Protocols
Automated Solid-Phase Synthesis
The synthesis of the oligonucleotide is performed in the 3' to 5' direction on an automated synthesizer. The this compound is coupled at the final step to introduce the 5'-label.
-
Oligonucleotide Synthesis: Program the desired oligonucleotide sequence into the synthesizer. Standard synthesis cycles for detritylation, coupling, capping, and oxidation are used for each nucleobase addition.
-
Cy3 Coupling: In the final coupling step, deliver the this compound to the synthesis column. A longer coupling time of 3-6 minutes is recommended for the bulky this compound to ensure high coupling efficiency.
-
Oxidation: Use a milder oxidizing solution, such as 0.02 M iodine, to prevent degradation of the cyanine dye.
-
Final Detritylation (DMT-OFF): It is recommended to perform the final detritylation step on the synthesizer (DMT-OFF protocol). This will facilitate subsequent purification by removing the hydrophobic dimethoxytrityl (DMT) group from any unlabeled failure sequences.
Cleavage and Deprotection
The choice of deprotection method is critical as Cy3 is sensitive to harsh basic conditions.
Standard Deprotection (for standard protected bases):
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 24-36 hours if isobutyryl-dG was used. If dimethylformamidine-dG was used, incubate for 2 hours at 65°C.
Rapid Deprotection (UltraFast):
-
This method requires the use of acetyl-protected dC (Ac-dC) during synthesis to prevent base modification.
-
Add 1 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Incubate for 10 minutes at 65°C.
UltraMild Deprotection (for highly sensitive oligonucleotides):
-
This method requires the use of UltraMild phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Incubate for 4 hours at room temperature.
Post-Deprotection Processing:
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide pellet using a vacuum concentrator.
-
Resuspend the pellet in an appropriate buffer (e.g., 0.1 M TEAA) for purification.
Purification by Reversed-Phase HPLC
Reversed-phase HPLC is the recommended method for purifying Cy3-labeled oligonucleotides to separate the desired product from unlabeled failure sequences and other impurities.
-
HPLC Setup:
-
Column: XTerra® MS C18, 2.5 µm, 4.6 x 50 mm.
-
Solvent A: 5% Acetonitrile in 0.1 M TEAA, pH 7.0.
-
Solvent B: 70% Acetonitrile in 0.1 M TEAA, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
Detection: Monitor absorbance at 260 nm (for oligonucleotide) and 550 nm (for Cy3).
-
-
Sample Injection: Inject the resuspended oligonucleotide solution onto the HPLC column.
-
Gradient Elution: Apply a linear gradient of Solvent B to separate the components. A typical gradient is 0-100% B over 15 minutes.
-
Fraction Collection: The desired Cy3-labeled oligonucleotide is more hydrophobic than the unlabeled failure sequences and will therefore have a longer retention time. Collect the peak that absorbs at both 260 nm and 550 nm.
-
Post-Purification:
-
Pool the collected fractions containing the pure product.
-
Lyophilize the pooled fractions to remove the volatile HPLC solvents.
-
Resuspend the purified Cy3-labeled oligonucleotide in nuclease-free water or a suitable storage buffer.
-
Quality Control
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm using a spectrophotometer.
-
Purity Assessment: Analyze an aliquot of the final product by analytical HPLC or capillary gel electrophoresis (CGE) to confirm its purity.
-
Mass Spectrometry: Use mass spectrometry to verify the molecular weight of the labeled oligonucleotide.
Data Presentation
The following table summarizes typical quantitative data for the purification of a 5'-Cy3 labeled 25-mer oligonucleotide using the HPLC protocol described above.
| Parameter | Value | Reference |
| Oligonucleotide | 25-mer 5' Cy3 | |
| Crude Purity (by CGE) | 87.4% | |
| Purified Purity (by CGE) | 96.9% | |
| Yield (at 260 nm) | 59.2% | |
| Yield (at Cy3 λmax) | 71.8% |
Experimental Workflows and Diagrams
The following diagrams illustrate the key experimental workflows.
Caption: Overall workflow for 5' Cy3 labeling of oligonucleotides.
Caption: HPLC purification and fraction analysis workflow.
Troubleshooting and Considerations
-
Low Coupling Efficiency: This can be due to inactive or degraded this compound. Ensure it is stored correctly and use fresh reagents. A longer coupling time may also be necessary.
-
Degradation of Cy3 Dye: Cy3 is sensitive to prolonged exposure to basic conditions and high temperatures. Use milder deprotection conditions, especially if the oligonucleotide sequence is complex or contains other sensitive modifications.
-
Sequence-Dependent Fluorescence: The fluorescence intensity of Cy3 can be influenced by the adjacent nucleobases. Purine-rich sequences tend to enhance fluorescence, while pyrimidines, particularly cytosine, can cause quenching. This should be considered when designing probes and interpreting fluorescence data.
-
Poor HPLC Separation: Ensure the pH of the mobile phase is correct and the column is in good condition. Optimizing the gradient may be necessary for oligonucleotides of different lengths and sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 5. Cyanine 3 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols: A Step-by-Step Guide to Cy3 Phosphoramidite Coupling Reaction
Introduction to Cy3 Labeled Oligonucleotides
The site-specific incorporation of fluorescent dyes into oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in genomics, diagnostics, and nanotechnology. Cyanine 3 (Cy3) is a bright and stable fluorescent dye widely used for labeling nucleic acids.[1][2] The phosphoramidite method of chemical synthesis allows for the precise, site-specific incorporation of Cy3 into an oligonucleotide sequence during its assembly.[2] Cy3 phosphoramidite is a derivative of the Cy3 dye designed for use in automated solid-phase oligonucleotide synthesis.[1] This molecule allows for the covalent attachment of the Cy3 fluorophore to the 5'-end, 3'-end, or an internal position of a growing DNA or RNA chain.[3] These fluorescently labeled oligonucleotides are critical tools for applications such as quantitative PCR (qPCR), Förster resonance energy transfer (FRET) studies, fluorescence in situ hybridization (FISH), and microarrays.
This guide provides a detailed, step-by-step protocol for the successful coupling of this compound during solid-phase oligonucleotide synthesis, including critical considerations for subsequent processing steps to ensure the integrity of the final labeled product.
Principle of Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction through four main chemical steps that are repeated for each nucleotide added to the sequence.
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer (in this case, this compound) is activated by a catalyst and reacts with the free 5'-hydroxyl group of the support-bound nucleotide. This forms an unstable phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked by acetylation. This step is crucial for minimizing the presence of deletion mutations in the final product.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, typically an iodine solution. This stabilizes the DNA backbone before the next synthesis cycle begins.
These four steps are repeated until the desired oligonucleotide sequence is fully assembled.
Experimental Workflow: Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Detailed Protocols for this compound Coupling
Reagent Preparation
Proper preparation and handling of reagents are critical for successful synthesis. Ensure all reagents, especially the acetonitrile (ACN) and phosphoramidite solutions, are anhydrous, as water can inhibit the coupling reaction.
| Reagent | Typical Concentration / Composition | Purpose |
| Detritylation Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group. |
| This compound | 0.1 M in anhydrous Acetonitrile | The fluorescent building block to be incorporated. |
| Activator Solution | 0.25 M - 0.5 M ETT or 0.3 M BTT in Acetonitrile | Activates the phosphoramidite for coupling. |
| Capping Solution A | Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine | Acetylates unreacted 5'-hydroxyl groups. |
| Capping Solution B | N-Methylimidazole (NMI) in THF | Catalyzes the acetylation reaction. |
| Oxidizer Solution | 0.02 M Iodine in THF/Pyridine/Water | Oxidizes the phosphite triester to a phosphate triester. |
| Wash Solution | Anhydrous Acetonitrile (ACN) | Washes the solid support between reaction steps. |
Synthesis Cycle for Cy3 Incorporation
The following protocol outlines a single synthesis cycle for coupling a this compound. This cycle is typically performed on an automated DNA synthesizer.
Step 1: Detritylation
-
The solid support is treated with the detritylation solution (e.g., 3% TCA in DCM) to remove the 5'-DMT group from the terminal nucleoside.
-
The reaction is monitored by measuring the absorbance of the released trityl cation, which is orange. Note: Cy3 phosphoramidites often have a monomethoxytrityl (MMT) group, which releases a yellow cation and may be misinterpreted by some trityl monitors.
-
The support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved trityl group.
Step 2: Coupling
-
The this compound solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activator reacts with the this compound to form a highly reactive intermediate.
-
This intermediate is then attacked by the free 5'-hydroxyl group on the solid support, forming a phosphite triester linkage.
-
A coupling time of 3 to 6 minutes is recommended for this compound to ensure high coupling efficiency.
-
After the coupling reaction, the column is washed with acetonitrile.
Step 3: Capping
-
To prevent side reactions, any unreacted 5'-hydroxyl groups are acetylated.
-
Capping solutions A and B are mixed and delivered to the column.
-
This reaction permanently blocks the unreacted sites from participating in subsequent synthesis cycles.
-
The column is washed with acetonitrile.
Step 4: Oxidation
-
The newly formed, unstable phosphite triester is oxidized to a stable phosphate triester.
-
An oxidizing solution, typically containing iodine, is passed through the column.
-
Crucial Note: For Cy3-labeled oligonucleotides, a milder 0.02 M iodine solution is recommended to avoid degradation of the cyanine dye.
-
The column is washed with acetonitrile, completing the cycle.
This four-step cycle is repeated for each subsequent standard nucleoside phosphoramidite until the desired sequence is synthesized.
Logical Flow of the Coupling Reaction
Caption: Key steps in the this compound coupling reaction.
Post-Synthesis: Cleavage and Deprotection
Once synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups on the nucleobases and phosphate backbone must be removed. This step is particularly sensitive for dye-labeled oligonucleotides, as harsh conditions can degrade the fluorophore.
Deprotection Considerations for Cy3
-
Cy3 is sensitive to prolonged exposure to basic conditions at high temperatures.
-
The choice of deprotection method depends on the protecting groups used for the standard DNA bases during synthesis.
-
It is often recommended to use monomers with base-labile protecting groups (e.g., Ac-dC, dmf-dG) to allow for milder deprotection conditions.
Recommended Deprotection Protocols for Cy3-Labeled Oligonucleotides
| Condition | Duration | Temperature | Notes |
| Ammonium Hydroxide | 24-36 hours | Room Temperature | Recommended when standard ibu-dG protecting groups are used. |
| Ammonium Hydroxide | 2 hours | 65 °C | Suitable if dmf-dG was used during synthesis. |
| AMA (Ammonium Hydroxide/ 40% Methylamine 1:1) | 10 minutes | 65 °C | An "UltraFast" deprotection compatible with Cy3 if Ac-dC was used. |
| t-Butylamine/water (1:3 v/v) | 6 hours | 60 °C | An alternative mild condition suitable for sensitive dyes. |
General Deprotection Procedure (using Ammonium Hydroxide):
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the appropriate deprotection solution (e.g., concentrated ammonium hydroxide).
-
Seal the vial tightly and incubate under the conditions specified in the table above.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide solution is now ready for purification by methods such as HPLC or gel electrophoresis.
References
Application Notes & Protocols: Cy3 Phosphoramidite in Real-Time PCR Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time Polymerase Chain Reaction (qPCR) is a cornerstone technology for the sensitive and specific quantification of nucleic acids. The precision of qPCR heavily relies on the quality of fluorescently labeled probes. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling qPCR probes, such as TaqMan® probes, due to its favorable spectroscopic properties and compatibility with standard oligonucleotide synthesis chemistry.[1][2][3]
This document provides a detailed guide on the use of Cy3 phosphoramidite for the synthesis of real-time PCR probes. It includes the principles of probe function, comprehensive protocols for synthesis, purification, and application in qPCR, as well as relevant technical data to assist researchers in achieving robust and reliable results.
Properties and Characteristics of Cy3 Dye
Cy3 is a member of the cyanine dye family, valued for its high quantum yield and stability.[4] When used in qPCR probes, its distinct spectral properties allow for reliable detection in the yellow-orange region of the spectrum.
Table 1: Physicochemical and Spectral Properties of Cy3
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λmax) | ~550 - 555 nm | [5] |
| Emission Maximum (λmax) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 555 nm | |
| Quantum Yield | ~0.20 - 0.31 | |
| Recommended Quencher | BHQ-1® |
| Appearance | Red Powder | |
Principle of Cy3-Labeled TaqMan® Probes in qPCR
TaqMan® probes are dual-labeled oligonucleotides that utilize the 5'→3' exonuclease activity of Taq DNA polymerase to generate a fluorescent signal. The probe is designed to bind to a specific sequence within the target amplicon. It features a reporter dye (Cy3) on the 5' end and a non-fluorescent quencher on the 3' end.
During PCR, the probe anneals to the target DNA. As the Taq polymerase extends the primer, it encounters the bound probe and cleaves it. This cleavage event separates the Cy3 reporter from the quencher, disrupting the Förster Resonance Energy Transfer (FRET) that previously suppressed the reporter's fluorescence. The resulting increase in Cy3 fluorescence is directly proportional to the amount of PCR product synthesized and is monitored in real-time by the qPCR instrument.
Caption: Mechanism of a Cy3-labeled TaqMan® probe in real-time PCR.
Application Notes
Quencher Selection
The efficiency of fluorescence quenching is critical for a high signal-to-noise ratio. Dark quenchers are preferred as they do not emit their own fluorescence, minimizing background. Black Hole Quencher® (BHQ) dyes are highly efficient dark quenchers. For Cy3, with its emission maximum at ~570 nm, BHQ-1 is the ideal quenching partner due to its excellent spectral overlap.
Table 2: Recommended Quencher for Cy3 Probes
| Reporter Dye | Emission Max (nm) | Recommended Quencher | Quencher Absorption Max (nm) | Quenching Range (nm) |
|---|
| Cy3 | ~570 | BHQ-1® | 534 | 480 - 580 |
Probe Design Considerations
-
Melting Temperature (Tm): The probe's Tm should be 5–10 °C higher than the primers' Tm to ensure it is fully hybridized during the extension phase.
-
Length: Probes are typically 20–30 nucleotides long.
-
GC Content: Aim for a GC content between 30–80%.
-
Sequence: Avoid runs of identical nucleotides, especially four or more guanines. The 5'-end should not be a 'G' residue, as this can quench the fluorescence of the adjacent Cy3 dye.
-
Placement: The probe should be designed to anneal to one of the strands of the amplicon, in close proximity to either the forward or reverse primer, but should not overlap with a primer binding site.
Experimental Protocols
The overall workflow involves the chemical synthesis of the probe, its purification, and its subsequent use in a qPCR assay.
Caption: Workflow for Cy3-labeled qPCR probe synthesis and application.
Protocol 1: Synthesis of a 5'-Cy3, 3'-BHQ-1 Labeled Probe
This protocol outlines the automated solid-phase synthesis of an oligonucleotide probe using phosphoramidite chemistry. The synthesis proceeds in the 3' to 5' direction.
Materials:
-
DNA Synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with 3'-BHQ-1
-
Standard DNA phosphoramidites (A, C, G, T)
-
This compound (e.g., Glen Research P/N 10-5913)
-
Anhydrous Acetonitrile
-
Activator Solution (e.g., 0.25 M DCI)
-
Capping Reagents (Cap A and Cap B)
-
Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking Solution (3% Trichloroacetic Acid in Dichloromethane)
-
Cleavage/Deprotection Solution (e.g., Concentrated Ammonium Hydroxide)
Procedure:
-
Synthesizer Setup: Load all required reagents onto a calibrated DNA synthesizer according to the manufacturer's instructions.
-
Synthesis Initiation: Start the synthesis using the 3'-BHQ-1 CPG support.
-
Automated Synthesis Cycle (Repeated for each base):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleotide using the deblocking solution. The efficiency of each cycle can be monitored by the absorbance of the released orange DMT cation.
-
Coupling: The next DNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. Standard coupling time is ~30 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.
-
-
Final Cy3 Coupling: In the final cycle, this compound is coupled to the 5' end of the oligonucleotide.
-
Note: A longer coupling time of 3 minutes is recommended for this compound to ensure high efficiency. The released MMT (monomethoxytrityl) cation from the Cy3 amidite is yellow, which differs from the orange DMT cation.
-
-
Cleavage and Deprotection:
-
After synthesis, the CPG support is transferred to a vial.
-
Add concentrated ammonium hydroxide.
-
Incubate as recommended to cleave the oligonucleotide from the support and remove the base-protecting groups. Typical conditions are 24-36 hours at room temperature or 2 hours at 65 °C if using labile protecting groups like dmf-dG.
-
Table 3: Typical Oligonucleotide Synthesis Cycle Parameters
| Step | Reagent | Typical Time | Purpose |
|---|---|---|---|
| Deblocking | 3% TCA in DCM | 50 sec | Removes 5'-DMT protecting group |
| Coupling (Standard) | Phosphoramidite + Activator | 30 sec | Adds next base to the chain |
| Coupling (Cy3) | This compound + Activator | 3 min | Adds 5'-Cy3 dye |
| Capping | Acetic Anhydride/N-Methylimidazole | 20 sec | Blocks unreacted hydroxyls |
| Oxidation | 0.02 M Iodine Solution | 20 sec | Stabilizes phosphate backbone |
Protocol 2: Purification by Reverse-Phase HPLC
Purification is essential to remove failure sequences (truncated oligos) and unreacted free Cy3 dye.
Materials:
-
Reverse-Phase HPLC system with a UV detector
-
C18 Column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Lyophilizer (SpeedVac)
Procedure:
-
Sample Preparation: After deprotection, evaporate the ammonia and resuspend the crude oligonucleotide pellet in Buffer A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Buffer B.
-
Injection: Inject the dissolved sample onto the column.
-
Elution: Run a linear gradient to elute the oligonucleotide. A typical gradient is 5% to 50% Acetonitrile over 30 minutes.
-
Detection: Monitor the elution at two wavelengths: 260 nm (for nucleic acids) and 550 nm (for Cy3 dye). The desired full-length, dual-labeled probe is typically the most hydrophobic peak that absorbs at both wavelengths.
-
Fraction Collection: Collect the peak corresponding to the pure product.
-
Desalting and Recovery: Lyophilize the collected fraction to remove the volatile TEAA buffer and acetonitrile. Resuspend the purified probe in nuclease-free water or TE buffer.
-
Quantification: Determine the concentration of the purified probe using UV-Vis spectrophotometry (measuring absorbance at 260 nm).
Protocol 3: Real-Time PCR Using Cy3-Labeled TaqMan® Probe
Materials:
-
Purified Cy3-labeled TaqMan® probe
-
Forward and Reverse Primers
-
cDNA or DNA template
-
qPCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
Real-Time PCR Instrument
Procedure:
-
Reaction Setup: Prepare a master mix for the desired number of reactions on ice. Combine the qPCR master mix, primers, probe, and water.
Table 4: Example qPCR Reaction Setup (20 µL Total Volume)
| Component | 20X Stock Conc. | Final Concentration | Volume per Reaction |
|---|---|---|---|
| qPCR Master Mix (2x) | 2x | 1x | 10.0 µL |
| Forward Primer | 10 µM | 300 - 900 nM | 0.8 µL (for 400 nM) |
| Reverse Primer | 10 µM | 300 - 900 nM | 0.8 µL (for 400 nM) |
| Cy3 TaqMan® Probe | 5 µM | 100 - 250 nM | 0.8 µL (for 200 nM) |
| DNA/cDNA Template | Variable | <250 ng | 2.0 µL |
| Nuclease-free Water | - | - | 5.6 µL |
| Total Volume | | | 20.0 µL |
-
Aliquot and Add Template: Aliquot 18 µL of the master mix into each PCR tube or well. Add 2 µL of the template DNA or cDNA. Include no-template controls (NTCs) using water instead of template.
-
Thermal Cycling: Place the reactions in the real-time PCR instrument and run the appropriate thermal cycling program.
Table 5: Typical 2-Step qPCR Thermal Cycling Conditions
| Step | Temperature | Time | Cycles | Purpose |
|---|---|---|---|---|
| UNG Treatment (Optional) | 50 °C | 2 min | 1 | Carry-over prevention |
| Polymerase Activation | 95 °C | 10 min | 1 | Activates Taq polymerase |
| Denaturation | 95 °C | 15 sec | \multirow{2}{*}{40} | Separates DNA strands |
| Annealing/Extension | 60 °C | 60 sec | | Primers/probe anneal, DNA synthesis, signal acquisition |
-
Data Analysis: The qPCR instrument software will generate amplification plots. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a defined threshold, is used for quantification. Lower Ct values indicate a higher initial amount of the target nucleic acid.
References
Application of Cy3 Phosphoramidite in Fluorescence In Situ Hybridization (FISH)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific DNA or RNA sequences within the context of cells and tissues.[1][2] This technique relies on the hybridization of fluorescently labeled nucleic acid probes to their complementary target sequences.[1][3] The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Cy3, a bright and photostable cyanine dye, is a popular choice for labeling oligonucleotide probes.[1] Cy3 phosphoramidite is the chemical form of Cy3 used during oligonucleotide synthesis to incorporate the dye into the probe. This document provides detailed application notes, experimental protocols, and performance data for the use of Cy3-labeled probes in FISH.
Principle of the Method
The fundamental principle of FISH lies in the specific annealing of a fluorescently labeled probe to a complementary nucleic acid sequence. The process involves several key stages:
-
Sample Preparation: Tissues or cells are fixed to preserve their morphology and the integrity of the target nucleic acids. Permeabilization is then performed to allow the probe to access the intracellular target.
-
Denaturation: The double-stranded target DNA in the sample and the DNA probe are denatured, typically using heat and formamide, to create single-stranded molecules that are accessible for hybridization.
-
Hybridization: The Cy3-labeled single-stranded probe is incubated with the denatured sample. The probe specifically binds to its complementary sequence on the chromosome or RNA molecule.
-
Washing: Stringent washes are performed to remove unbound and non-specifically bound probes, which is crucial for minimizing background noise and achieving a high signal-to-noise ratio.
-
Detection: The sample is visualized using a fluorescence microscope equipped with appropriate filter sets for Cy3 and any counterstain used (e.g., DAPI). The fluorescent signal indicates the location of the target sequence.
Quantitative Data & Probe Characteristics
The selection of a suitable fluorophore is critical for successful FISH analysis. Cy3 offers favorable spectral properties and robust performance, making it a reliable choice for various FISH applications.
| Property | Value | Notes |
| Excitation Maximum | ~550 nm | Efficiently excited by standard laser lines (e.g., 532 nm or 561 nm). |
| Emission Maximum | ~570 nm | Emits in the orange-red region of the visible spectrum. |
| Quantum Yield | 0.24 | In the absence of silver particles. |
| Relative Brightness | 5-10 times brighter than fluorescein | Provides a strong signal for easier detection. |
| Photostability | High | Exhibits high resistance to photobleaching during prolonged light exposure. |
| Signal Amplification | ~2-fold increase with doubly labeled probes | Using probes labeled at both the 5' and 3' ends can significantly increase signal intensity. |
Experimental Protocols
This section provides a detailed methodology for performing FISH using Cy3-labeled oligonucleotide probes on fixed cell suspensions. Optimization may be required depending on the specific cell type, target sequence, and probe characteristics.
Materials and Reagents
-
Probes: Custom-synthesized Cy3-labeled oligonucleotide probes.
-
Cells: Fixed cell suspension (e.g., in 3:1 methanol:acetic acid).
-
Slides: Pre-cleaned glass microscope slides.
-
Coverslips: 22x22 mm and 22x50 mm.
-
Denaturation Solution: 70% Formamide / 2x SSC.
-
Hybridization Buffer: (e.g., 50% formamide, 10% dextran sulfate, 2x SSC).
-
Wash Solutions: 2x SSC, 0.1x SSC.
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) in an antifade mounting medium.
-
Rubber Cement.
Procedure
-
Slide Preparation:
-
Drop the fixed cell suspension onto a pre-cleaned microscope slide and allow it to air dry.
-
Dehydrate the slide in an increasing ethanol series (70%, 90%, and 100% ethanol) for 1 minute each and air dry.
-
-
Denaturation:
-
Immerse the slides in the denaturation solution (70% Formamide / 2x SSC) at 70-75°C for 2-5 minutes to denature the target DNA.
-
Immediately dehydrate the slides in a cold ethanol series (70%, 90%, and 100%) for 1 minute each and air dry.
-
-
Hybridization:
-
Prepare the probe mixture by diluting the Cy3-labeled probe in the hybridization buffer. Denature the probe mixture by heating at 70-75°C for 5-10 minutes and then placing it on ice.
-
Apply 10-20 µL of the probe mixture to the denatured area on the slide.
-
Cover with a 22x22 mm coverslip, avoiding air bubbles, and seal the edges with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement.
-
Wash the slides in 2x SSC at 40°C for 5 minutes to allow the coverslip to detach.
-
Perform a stringent wash in 0.1x SSC at 40°C for 5-15 minutes.
-
Wash again in 2x SSC at 40°C for 5-15 minutes.
-
Allow the slides to cool to room temperature.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slides in distilled water and air dry in the dark.
-
Apply a drop of mounting medium containing DAPI to the slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish or a sealant.
-
-
Visualization:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (orange-red) and DAPI (blue).
-
Visualizations
Principle of Fluorescence In Situ Hybridization (FISH)
Caption: Principle of FISH using a Cy3-labeled probe.
Experimental Workflow for FISH
Caption: Experimental workflow for FISH with Cy3-labeled probes.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Weak or No Signal | Inefficient probe labeling. | Verify probe labeling efficiency. |
| Insufficient sample permeabilization. | Optimize protease digestion time for the sample type. | |
| Incorrect hybridization temperature or time. | Increase hybridization time or adjust temperature. | |
| Incomplete denaturation of target or probe. | Verify denaturation temperature and duration. | |
| Inappropriate microscope filter set. | Use the recommended filter set for Cy3. | |
| High Background / Non-specific Signal | Probe concentration is too high. | Optimize and potentially lower the probe concentration. |
| Inadequate post-hybridization washing (low stringency). | Increase the temperature or duration of the stringent wash. | |
| Incomplete blocking of repetitive sequences. | Add Cot-1 DNA to the hybridization mix for human samples. | |
| Air bubbles trapped under the coverslip. | Apply coverslip carefully to avoid trapping air. | |
| Damaged Nuclear/Chromosome Morphology | Over-digestion with protease. | Reduce the time or concentration of the protease treatment. |
| Denaturation step is too harsh. | Decrease the denaturation time or temperature. | |
| Excessive slide aging/baking. | Reduce slide baking time or temperature. |
References
Application Notes and Protocols for Microarray Probe Labeling using Cy3 Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are fundamental tools in molecular biology, particularly in the field of genomics and diagnostics. Microarray technology, which allows for the simultaneous monitoring of thousands of gene expression levels, heavily relies on the use of fluorescently labeled probes. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye that is widely used for labeling oligonucleotides due to its high quantum yield, photostability, and compatibility with common microarray scanners.[1][2][3]
This document provides detailed application notes and protocols for the use of Cy3 phosphoramidite in the synthesis of labeled oligonucleotide probes for microarray analysis. This compound is a critical reagent for the automated, solid-phase synthesis of oligonucleotides, allowing for the direct incorporation of the Cy3 dye at a specific position within the oligonucleotide chain, most commonly at the 5'-terminus.[4][5]
These protocols will cover the entire workflow, from oligonucleotide synthesis and labeling to probe purification, hybridization, and data acquisition. Additionally, this document will present key quantitative data in a structured format to aid in experimental design and troubleshooting.
Key Experimental Workflows
Oligonucleotide Labeling and Purification Workflow
The overall process for generating Cy3-labeled microarray probes involves several key steps, starting from the synthesis of the oligonucleotide with the incorporated dye, followed by cleavage and deprotection, and finally, purification of the labeled probe to remove any unreacted dye and truncated oligonucleotide sequences.
References
Application Notes and Protocols for Internal Labeling of Oligonucleotides with Cy3 Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and drug development. Internal labeling with cyanine dyes, such as Cy3, offers unique advantages for a variety of applications including Fluorescence Resonance Energy Transfer (FRET) studies, Fluorescence In Situ Hybridization (FISH), and single-molecule imaging. The incorporation of Cy3 internally within an oligonucleotide sequence is achieved during solid-phase synthesis using a Cy3 phosphoramidite reagent. This method allows for precise, site-specific placement of the dye, which can be crucial for maintaining the biological activity of the oligonucleotide and for optimizing the performance of fluorescence-based assays.[1][2][3][4][]
These application notes provide a comprehensive overview and detailed protocols for the internal labeling of oligonucleotides with this compound, including synthesis, deprotection, purification, and quality control.
Key Advantages of Internal Cy3 Labeling
-
Site-Specific Incorporation: Allows for precise positioning of the dye within the oligonucleotide sequence, which is critical for distance-dependent assays like FRET.
-
Reduced Steric Hindrance: Placing the dye internally can minimize interference with enzymatic processes or hybridization events that may be affected by bulky terminal labels.
-
Enhanced Photostability: Rigidly incorporating Cy3 into the DNA backbone has been shown to significantly increase its photostability, which is advantageous for single-molecule FRET experiments.
-
Minimal Perturbation of Duplex Stability: Internal labeling can have a reduced impact on the local thermodynamic stability of the DNA duplex compared to some other labeling strategies.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of Cy3
| Property | Value |
| Absorbance Maximum (λmax) | 550 - 554 nm |
| Emission Maximum (λem) | 568 - 570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Recommended Quencher | BHQ-2 |
Table 2: Typical Parameters for Internal Labeling and Purification
| Parameter | Recommended Value/Method | Notes |
| Oligonucleotide Synthesis | Standard phosphoramidite chemistry | Automated DNA synthesizer |
| Cy3 Incorporation | This compound reagent | Coupling time may need to be extended |
| Cleavage and Deprotection | Mild basic conditions (e.g., ammonium hydroxide at room temperature) | Cy3 is sensitive to harsh deprotection conditions |
| Purification | Ion-pair reversed-phase HPLC | Provides high purity separation of labeled and unlabeled species |
| Typical Labeling Efficiency | >80% | Dependent on synthesis conditions and oligo sequence |
| Post-Purification Yield | 50-70% | Varies based on purification efficiency |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Internally Labeled Cy3 Oligonucleotides
This protocol outlines the general steps for incorporating a this compound into an oligonucleotide during automated synthesis.
Materials:
-
DNA synthesizer
-
Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents
-
This compound
-
Controlled Pore Glass (CPG) solid support
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Standard Synthesis Cycles: Initiate the synthesis using standard phosphoramidite chemistry for the nucleotide bases preceding the internal Cy3 label.
-
Cy3 Coupling: At the desired internal position, program the synthesizer to perform a coupling step using the this compound. It may be necessary to increase the coupling time for the bulky this compound to ensure high coupling efficiency.
-
Continue Synthesis: After the Cy3 coupling, resume the standard synthesis cycles for the remaining nucleotides in the sequence.
-
Final Trityl Group: The final coupling step will add a 5'-DMT group, which can be left on for subsequent purification ("Trityl-on") or removed ("Trityl-off"). Trityl-on purification is often preferred for HPLC.
Protocol 2: Cleavage and Deprotection of Cy3-Labeled Oligonucleotides
Caution: Cy3 is sensitive to prolonged exposure to harsh basic conditions, especially at elevated temperatures. Milder deprotection conditions are recommended to preserve the integrity of the dye.
Materials:
-
Ammonium hydroxide (NH₄OH), concentrated
-
Tert-butylamine/water (1:3, v/v) (alternative mild deprotection)
Procedure (Mild Deprotection):
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial. Add 1 mL of concentrated ammonium hydroxide.
-
Incubation: Tightly seal the vial and incubate at room temperature for 12-17 hours. Avoid heating to 55°C for extended periods as this can degrade the Cy3 dye.
-
Evaporation: After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube. Evaporate the ammonia in a vacuum centrifuge.
Protocol 3: Purification of Internally Labeled Cy3 Oligonucleotides by HPLC
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the recommended method for purifying Cy3-labeled oligonucleotides to achieve high purity.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Resuspend the dried, deprotected oligonucleotide pellet in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).
-
-
Fraction Collection: The desired Cy3-labeled oligonucleotide will absorb at both 260 nm and 550 nm. Unlabeled oligonucleotides (failures) will elute earlier and will not have a significant absorbance at 550 nm. Collect the peak corresponding to the pure, internally labeled Cy3 oligonucleotide.
-
Desalting: Desalt the collected fraction using a desalting column or by ethanol precipitation to remove the TEAA buffer salts.
-
Lyophilization: Lyophilize the purified and desalted oligonucleotide to a dry pellet. Store at -20°C, protected from light.
Protocol 4: Quality Control and Quantification
Procedure:
-
Resuspension: Resuspend the lyophilized Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the solution at 260 nm (A₂₆₀) and 550 nm (A₅₅₀).
-
Calculate the concentration of the oligonucleotide and the dye.
-
The ratio of A₅₅₀ to A₂₆₀ can provide an indication of the labeling efficiency.
-
-
Mass Spectrometry (Optional): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the final product, verifying the successful incorporation of the Cy3 label.
Visualizations
Caption: Experimental workflow for internal Cy3 labeling of oligonucleotides.
Caption: Structure of an internally Cy3-labeled oligo and its use in FRET.
References
- 1. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 2. Cy3 Internal Oligo Modifications from Gene Link [genelink.com]
- 3. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 4. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Cy3 Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) is a widely used fluorescent dye for labeling oligonucleotides in a variety of molecular biology and diagnostic applications, including qPCR, fluorescence microscopy, and microarray analysis. The successful synthesis of high-quality Cy3 labeled oligonucleotides requires careful consideration of the final deprotection step, as the Cy3 dye is sensitive to the harsh basic conditions typically used for standard oligonucleotide deprotection. Inadequate or overly harsh deprotection can lead to degradation of the dye, resulting in reduced fluorescence signal and compromised experimental results.
These application notes provide a comprehensive guide to the deprotection of Cy3 labeled oligonucleotides. They include a selection of recommended protocols, from standard to ultra-mild conditions, to ensure the integrity of the Cy3 label while achieving complete deprotection of the oligonucleotide. The information is intended to help researchers and professionals in drug development select the optimal deprotection strategy for their specific needs, thereby ensuring the quality and reliability of their fluorescently labeled oligonucleotides.
Choosing the Right Deprotection Strategy
The selection of an appropriate deprotection method for Cy3 labeled oligonucleotides is critical and depends on several factors, including the protecting groups used for the nucleobases during synthesis and the presence of other sensitive modifications on the oligonucleotide. The primary goal is to achieve complete removal of all protecting groups from the oligonucleotide while minimizing degradation of the Cy3 dye.[1][2]
Here, we present a decision-making workflow to guide the selection of the most suitable deprotection protocol.
Caption: Decision workflow for selecting a Cy3 deprotection protocol.
Summary of Deprotection Conditions
The following tables summarize various deprotection conditions for Cy3 labeled oligonucleotides, ranging from ultra-mild to standard protocols. It is crucial to select the appropriate conditions based on the nucleobase protecting groups used during oligonucleotide synthesis. The use of UltraMILD phosphoramidites is highly recommended for oligonucleotides containing sensitive dyes like Cy3 to allow for the use of milder deprotection conditions.[1]
Table 1: Mild and Ultra-Mild Deprotection Conditions for Cy3 Labeled Oligonucleotides (Recommended)
| Deprotection Reagent | Nucleobase Protecting Groups | Temperature | Duration | Expected Cy3 Stability |
| 0.05 M Potassium Carbonate in Methanol | UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | Room Temperature | 4 hours | Excellent |
| Ammonium Hydroxide (conc.) | UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | Room Temperature | 2 hours | Very Good |
| t-Butylamine/Water (1:3 v/v) | Standard (Bz-dA, Ac-dC, dmf-dG) | 60°C | 6 hours | Good |
Table 2: Standard Deprotection Conditions for Cy3 Labeled Oligonucleotides (Use with Caution)
| Deprotection Reagent | Nucleobase Protecting Groups | Temperature | Duration | Expected Cy3 Stability |
| Ammonium Hydroxide (conc.) | Standard (Bz-dA, Bz-dC, iBu-dG) | Room Temperature | 17 hours | Moderate to Good |
| Ammonium Hydroxide (conc.) | Standard (Bz-dA, Ac-dC, dmf-dG) | 55°C | 1-2 hours | Moderate (Time critical) |
| AMA (Ammonium hydroxide/40% Methylamine, 1:1 v/v) | Standard (with Ac-dC) | 65°C | 10 minutes | Good (Fast deprotection minimizes degradation) |
Experimental Protocols
The following are detailed protocols for the deprotection of Cy3 labeled oligonucleotides.
Protocol 1: Ultra-Mild Deprotection using Potassium Carbonate in Methanol
This is the mildest deprotection method and is highly recommended for Cy3 labeled oligonucleotides synthesized with UltraMILD phosphoramidites.
Materials:
-
Synthesized Cy3-labeled oligonucleotide on solid support
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol
-
Microcentrifuge tubes or appropriate vials
-
Syringes
-
Glacial Acetic Acid
-
Nuclease-free water
Procedure:
-
Transfer the solid support containing the synthesized Cy3-labeled oligonucleotide from the synthesis column to a clean microcentrifuge tube or vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the solid support.
-
Seal the tube/vial tightly and incubate at room temperature for 4 hours with occasional gentle agitation.
-
After incubation, carefully transfer the methanolic solution containing the deprotected oligonucleotide to a new clean tube, leaving the solid support behind. A syringe with a filter can be used for this purpose.
-
Neutralization: Before drying, it is crucial to neutralize the solution. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.
-
The deprotected and neutralized oligonucleotide solution can now be dried using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer for quantification and downstream applications.
Protocol 2: Mild Deprotection using Ammonium Hydroxide at Room Temperature
This protocol is suitable for Cy3 labeled oligonucleotides synthesized with UltraMILD phosphoramidites.
Materials:
-
Synthesized Cy3-labeled oligonucleotide on solid support
-
Concentrated Ammonium Hydroxide (28-30%)
-
Microcentrifuge tubes or appropriate vials with screw caps
-
Syringes
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap microcentrifuge tube or vial.
-
Add 1 mL of concentrated ammonium hydroxide to the solid support.
-
Seal the tube/vial tightly and ensure it is properly sealed to prevent ammonia leakage.
-
Incubate at room temperature for 2 hours.
-
After incubation, transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer or nuclease-free water.
Protocol 3: Standard Deprotection using Ammonium Hydroxide at Elevated Temperature (Time-Critical)
This protocol can be used for oligonucleotides synthesized with standard protecting groups, but the incubation time must be strictly controlled to minimize Cy3 degradation.
Materials:
-
Synthesized Cy3-labeled oligonucleotide on solid support
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap vials rated for heating
-
Heating block or oven
Procedure:
-
Place the solid support in a screw-cap vial designed for heating.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly.
-
Heat the vial at 55°C for no longer than 1-2 hours . Exceeding this time will lead to significant degradation of the Cy3 dye.
-
After heating, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the solution to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the pellet in an appropriate buffer.
Overall Workflow of Cy3-Labeled Oligonucleotide Synthesis and Deprotection
The following diagram illustrates the key stages from solid-phase synthesis to the final, deprotected Cy3-labeled oligonucleotide.
Caption: General workflow for Cy3-labeled oligonucleotide synthesis and processing.
Conclusion
The successful deprotection of Cy3 labeled oligonucleotides is paramount for obtaining high-quality probes for a wide range of research and diagnostic applications. By understanding the sensitivity of the Cy3 dye to basic conditions and selecting the appropriate deprotection protocol, researchers can ensure the integrity of their labeled oligonucleotides, leading to reliable and reproducible experimental outcomes. The use of UltraMILD phosphoramidites during synthesis is strongly encouraged as it allows for the use of the mildest deprotection conditions, which are optimal for preserving the fluorescence of the Cy3 dye. Always refer to the specific recommendations provided by the phosphoramidite and dye manufacturer for the most up-to-date and detailed instructions.
References
Application Notes and Protocols for Automated DNA Synthesis Using Cy3 Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the automated synthesis of Cy3-labeled DNA oligonucleotides. This document includes detailed protocols, quantitative data, and visual workflows to facilitate the successful incorporation of Cy3 phosphoramidite in research, diagnostics, and drug development applications.
Introduction to Cy3-Labeled Oligonucleotides
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye commonly used for labeling nucleic acids.[1] When incorporated into an oligonucleotide, Cy3 enables fluorescent detection in a variety of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET).[2][3][4] Automated DNA synthesis using this compound allows for the precise, site-specific incorporation of the dye into a custom DNA sequence.
Key Properties of Cy3:
| Property | Value |
| Excitation Maximum (λmax) | ~550 nm |
| Emission Maximum (λmax) | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.15 |
Automated DNA Synthesis Workflow
The synthesis of Cy3-labeled oligonucleotides follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer. The this compound is typically introduced at the 5' terminus in the final coupling step.
Quantitative Data
Coupling Efficiency
High coupling efficiency is crucial for the synthesis of high-quality, full-length oligonucleotides. The coupling efficiency of this compound is comparable to that of standard A, C, G, and T phosphoramidites.[5]
| Phosphoramidite | Typical Coupling Efficiency | Recommended Coupling Time |
| Standard (A, C, G, T) | >99% | 25-60 seconds |
| Cy3 | >98% | 180 seconds |
Note: Coupling times can be optimized based on the synthesizer, reagents, and specific oligonucleotide sequence.
Deprotection and Cleavage
Proper deprotection is critical to remove protecting groups from the bases and phosphate backbone without degrading the Cy3 dye. Several methods can be employed, with varying conditions and durations.
| Method | Reagent | Temperature | Duration | Cy3 Stability |
| Standard | Ammonium Hydroxide | 55°C | 8-12 hours | Good |
| Mild | Ammonium Hydroxide | Room Temp | 12-24 hours | Excellent |
| Ultra-Mild | K₂CO₃ in Methanol | Room Temp | 2-4 hours | Excellent |
| Fast (AMA) | NH₄OH / 40% Methylamine (1:1) | 65°C | 10-15 minutes | Good (with Ac-dC) |
Note: The stability of Cy3 is generally good under standard deprotection conditions, but prolonged exposure to high temperatures should be avoided.
Purification Yield
High-performance liquid chromatography (HPLC) is the recommended method for purifying Cy3-labeled oligonucleotides to ensure the removal of failure sequences and unconjugated dye.
| Purification Method | Typical Purity | Typical Yield |
| RP-HPLC | >95% | ~50-70% |
| PAGE | >90% | ~30-50% |
| Desalting | Variable | >90% |
Experimental Protocols
Protocol for Automated Synthesis of a 5'-Cy3 Labeled Oligonucleotide
This protocol assumes the use of a standard automated DNA synthesizer.
Reagents and Materials:
-
Standard DNA phosphoramidites (A, C, G, T)
-
This compound solution (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Procedure:
-
Synthesizer Setup: Ensure all reagent bottles are filled and properly connected to the synthesizer. Prime all reagent lines according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired DNA sequence into the synthesizer's software.
-
Synthesis Initiation: Start the synthesis program. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each base in the sequence.
-
Cy3 Coupling: For the final coupling step at the 5' terminus, program the synthesizer to use the this compound.
-
Extended Coupling Time: Set the coupling time for the this compound to 180 seconds to ensure high coupling efficiency.
-
-
Final Deblocking: After the Cy3 coupling and subsequent oxidation, perform a final deblocking step to remove the MMT (monomethoxytrityl) group from the Cy3 dye.
-
Column Removal: Once the synthesis is complete, remove the synthesis column containing the CPG-bound, Cy3-labeled oligonucleotide.
Protocol for Cleavage and Deprotection
This protocol describes a standard cleavage and deprotection method using ammonium hydroxide.
Reagents and Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap, airtight vials
-
Heating block or oven
Procedure:
-
Cleavage from Support:
-
Transfer the CPG from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and let it stand at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.
-
-
Deprotection:
-
After cleavage, ensure the vial is tightly sealed and place it in a heating block or oven at 55°C for 8-12 hours.
-
-
Evaporation:
-
After deprotection, cool the vial to room temperature.
-
Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the oligonucleotide to a new microcentrifuge tube, leaving the CPG behind.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Protocol for HPLC Purification
This protocol outlines the purification of a DMT-on, Cy3-labeled oligonucleotide by reverse-phase HPLC.
Equipment and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Resuspend the dried, crude oligonucleotide pellet in 200-500 µL of nuclease-free water or Buffer A.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.
-
Set the detector to monitor absorbance at 260 nm (for DNA) and 550 nm (for Cy3).
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 10% to 70% over 30 minutes).
-
-
Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both 260 nm and 550 nm. The DMT-on, Cy3-labeled product will be the most retained peak.
-
Post-Purification:
-
Combine the collected fractions and evaporate to dryness.
-
Perform a final detritylation step to remove the DMT group, if necessary.
-
Desalt the purified oligonucleotide.
-
Application Example: Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique that uses fluorescently labeled probes to detect specific DNA sequences within cells and tissues.
Application Example: Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules. A Cy3-labeled oligonucleotide can serve as a donor or acceptor in a FRET pair to study molecular interactions and conformational changes.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of oligonucleotide | - Low coupling efficiency of this compound- Inefficient synthesis of the underlying oligo | - Increase this compound coupling time to 3 minutes.- Ensure all synthesizer reagents are fresh and properly primed. |
| No or low Cy3 signal after purification | - Degradation of Cy3 during deprotection- Incomplete removal of the MMT protecting group | - Use milder deprotection conditions (e.g., room temperature ammonium hydroxide or AMA).- Ensure the final deblocking step on the synthesizer is complete. |
| Multiple peaks in HPLC chromatogram | - Presence of failure sequences (n-1)- Unconjugated free dye | - Optimize coupling efficiencies for all phosphoramidites.- Ensure proper capping during synthesis.- Collect only the main peak that absorbs at both 260 nm and 550 nm. |
| Poor performance in downstream applications (e.g., FISH, FRET) | - Impure oligonucleotide- Incorrect probe design | - Ensure high purity of the labeled oligonucleotide by HPLC.- Verify the sequence and design of the probe for the specific application. |
References
- 1. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Incorporation of Cy3 Phosphoramidite in Dual-Labeled Probes
Introduction
Dual-labeled probes are fundamental tools in molecular biology, particularly for quantitative real-time PCR (qPCR) and genotyping applications.[1] These probes are oligonucleotides containing a fluorescent reporter dye and a quencher molecule. The close proximity of the quencher to the reporter dye suppresses the reporter's fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and resulting in a detectable fluorescent signal that is proportional to the amount of amplified product.[2]
Cyanine 3 (Cy3) is a bright and stable fluorescent dye commonly used as a reporter in these probes.[3][4] It is available as a phosphoramidite, allowing for its direct incorporation into an oligonucleotide during automated solid-phase synthesis.[5] This document provides detailed protocols and application notes for the successful incorporation of Cy3 phosphoramidite into dual-labeled probes, covering synthesis, deprotection, purification, and quality control.
Probe Design and Synthesis Workflow
The overall process begins with the careful design of the oligonucleotide probe, followed by automated solid-phase synthesis to build the DNA sequence and incorporate the Cy3 and quencher moieties. Post-synthesis, the probe is cleaved from the solid support, deprotected, and then purified to remove impurities. Finally, quality control is performed to ensure the final product's integrity.
Experimental Protocols
Protocol 2.1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for incorporating nucleotides and the this compound using an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 3' base or quencher
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
This compound (e.g., Glen Research 10-5913)
-
Activator solution (e.g., 0.25 M Dicyanoimidazole)
-
Oxidizer solution (e.g., 0.02 M Iodine)
-
Capping solutions (Cap A and Cap B)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
Methodology:
The synthesis consists of a repeated four-step cycle for each monomer addition:
-
Detritylation (Deblocking):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support by treating it with the deblocking solution.
-
This step exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Coupling:
-
The desired phosphoramidite monomer (either a standard nucleotide or this compound) is activated by the activator solution and delivered to the synthesis column.
-
The activated monomer couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
For this compound: A longer coupling time of approximately 3 minutes is recommended to ensure high coupling efficiency. For standard nucleotides, a 60-second coupling time is typical.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.
-
This prevents the formation of failure sequences (oligonucleotides missing a base).
-
-
Oxidation:
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.
-
When incorporating Cy3, a milder iodine solution (0.02 M) is recommended to prevent degradation of the dye.
-
These four steps are repeated until the desired sequence, including the 5'-Cy3 moiety, is synthesized.
Protocol 2.2: Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the CPG support, and all protecting groups on the phosphate backbone and nucleobases must be removed. The stability of the Cy3 dye is a critical consideration during this step.
Materials:
-
Concentrated ammonium hydroxide (NH₄OH) or a mixture of ammonium hydroxide and aqueous methylamine (AMA).
-
Heating block or oven.
Methodology:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the deprotection solution (e.g., 1 mL of concentrated NH₄OH).
-
Seal the vial tightly.
-
Incubate the vial under appropriate conditions. The conditions depend on the protecting groups used for the nucleobases:
-
Standard Protecting Groups (e.g., ibu-dG): Deprotect in ammonium hydroxide for 24-36 hours at room temperature.
-
Labile Protecting Groups (e.g., dmf-dG): Deprotect in ammonium hydroxide for 2 hours at 65°C.
-
UltraMild Protecting Groups (with Ac-dC): An UltraFast deprotection can be performed using AMA for 10 minutes at 65°C. Cy3 is compatible with this method.
-
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
Protocol 2.3: Purification by High-Performance Liquid Chromatography (HPLC)
Purification is essential to separate the full-length, dual-labeled product from synthesis failure products, such as non-labeled or singly-labeled oligonucleotides. Reverse-phase HPLC (RP-HPLC) is a common and effective method.
Materials:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Oligonucleotide sample resuspended in a suitable buffer (e.g., water or Mobile Phase A)
Methodology:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the crude oligonucleotide sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration (Mobile Phase B).
-
Monitor the elution profile at 260 nm (for DNA) and at the absorbance maximum of Cy3 (~550 nm).
-
The elution order is typically:
-
Non-labeled oligonucleotides (most polar).
-
Singly-labeled failure sequences.
-
The desired dual-labeled product (most hydrophobic).
-
-
Collect the fractions corresponding to the main product peak that absorbs at both 260 nm and ~550 nm.
-
Combine the collected fractions and evaporate the solvent.
-
For applications requiring very high purity, such as diagnostics, a dual HPLC purification approach (Anion Exchange followed by Reverse Phase) can be employed, which can yield purity of approximately 90%.
Quality Control
After purification, the identity and purity of the dual-labeled probe should be confirmed.
-
Mass Spectrometry (MALDI-TOF or ESI): Used to confirm that the molecular weight of the purified product matches the theoretical mass of the desired dual-labeled oligonucleotide.
-
Analytical HPLC: A small aliquot of the purified sample is run on an analytical HPLC column to assess its purity.
-
UV-Vis Spectroscopy: The absorbance at 260 nm is used to determine the oligonucleotide concentration. The absorbance at the Cy3 maximum (~550 nm) can be used to confirm successful dye incorporation.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the synthesis and performance of Cy3 dual-labeled probes.
Table 1: this compound Coupling Efficiency
| Parameter | Value | Reference |
|---|---|---|
| Recommended Coupling Time | 3 - 10 minutes | |
| Typical Coupling Efficiency | >95% |
| Activator Concentration | 0.25 M Dicyanoimidazole | |
Table 2: Spectral Properties of Cy3
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
Table 3: Quenching Efficiency of Common Quenchers for Cy3
| Quencher | Quenching Efficiency | Mechanism | Reference |
|---|---|---|---|
| BHQ-2 (Black Hole Quencher 2) | ~96.6% | FRET/Contact | |
| DABCYL | Moderate (less efficient for Cy3) | FRET |
| TAMRA | Good | FRET | |
Note: Quenching efficiency is highly dependent on the distance and orientation between the dye and quencher. BHQ dyes are often preferred as they are "dark" quenchers, meaning they re-emit absorbed energy as heat rather than fluorescence, resulting in lower background signals.
Table 4: Recommended Purification and Expected Purity
| Purification Method | Typical Purity | Application Suitability | Reference |
|---|---|---|---|
| Reverse Phase HPLC (RP-HPLC) | ~80% | General Research, qPCR |
| Dual HPLC (AX-HPLC + RP-HPLC) | ~90% | Diagnostics, Industrial Applications | |
References
Application Notes and Protocols for Cy3 Phosphoramidite in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3 phosphoramidite for single-molecule imaging techniques. This document covers the fundamental properties of the Cy3 dye, detailed protocols for oligonucleotide labeling, and procedures for single-molecule Förster Resonance Energy Transfer (smFRET) experiments.
Application Note 1: Properties and Handling of this compound
Cy3 is a bright and photostable cyanine dye widely used for labeling oligonucleotides in single-molecule studies.[1][2][3] Its phosphoramidite form allows for direct incorporation into synthetic DNA and RNA strands during solid-phase synthesis.[2][4]
Key Photophysical Properties of Cy3:
The photophysical properties of Cy3 can be influenced by its local environment, including the adjacent nucleotide sequence and the rigidity of its attachment to the biomolecule.
| Property | Value | Notes |
| Excitation Maximum (λ_ex) | ~550 - 554 nm | |
| Emission Maximum (λ_em) | ~568 - 570 nm | |
| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (QY) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation. |
| Photostability | Moderate to high | Can be enhanced with oxygen scavengers and triplet state quenchers. |
Storage and Handling of this compound:
-
Storage: Store at -20°C in the dark and in a desiccated environment.
-
Handling: Avoid prolonged exposure to light to prevent photobleaching. When preparing solutions, use anhydrous solvents.
Application Note 2: Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a powerful technique to measure intramolecular distances and dynamics in real-time. Cy3 is commonly used as a donor fluorophore in smFRET experiments, often paired with Cy5 as the acceptor.
The Principle of smFRET:
Protocol 1: Labeling Oligonucleotides with this compound
This protocol describes the incorporation of Cy3 into a synthetic oligonucleotide at the 5'-terminus using an automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizer, deblocking agent)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) for deprotection
-
HPLC purification system
Workflow for Oligonucleotide Labeling:
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on an automated DNA synthesizer using standard phosphoramidite chemistry.
-
Cy3 Coupling: In the final coupling cycle, introduce the this compound to label the 5'-terminus. A longer coupling time of 3 minutes is recommended for the dye. Use a 0.02 M iodine solution for the oxidation step to prevent dye degradation.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups. This can be done using concentrated ammonium hydroxide at room temperature. Alternatively, for faster deprotection, AMA can be used at 65°C for 10 minutes, provided that base-labile protecting groups like Ac-dC were used during synthesis.
-
Purification: Purify the labeled oligonucleotide using reverse-phase HPLC to separate the desired full-length, labeled product from unlabeled and truncated sequences.
-
Quality Control: Verify the identity and purity of the labeled oligonucleotide using mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Single-Molecule FRET Imaging
This protocol outlines the steps for a typical single-molecule FRET experiment using Cy3- and Cy5-labeled biomolecules immobilized on a glass surface, imaged via Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Biotinylated and Cy3/Cy5 dual-labeled DNA or protein
-
Streptavidin-coated microscope coverslips
-
TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3 excitation) and emission filters
-
Imaging buffer with an oxygen scavenging system
Experimental Workflow for smFRET Imaging:
Procedure:
-
Surface Preparation: Clean microscope coverslips thoroughly. Functionalize the surface with biotin-PEG and then coat with streptavidin.
-
Immobilization: Introduce the biotinylated and dual-labeled (Cy3 and Cy5) biomolecules to the streptavidin-coated surface for immobilization. Wash away any unbound molecules.
-
Imaging Buffer: Prepare an imaging buffer containing:
-
10 mM Tris, pH 8.0
-
100 mM NaCl
-
6 mM MgCl₂
-
An oxygen scavenging system: 165 U/mL glucose oxidase, 0.8% (w/v) D-glucose, 2170 U/mL Catalase.
-
A triplet-state quencher such as Trolox (≥2 mM).
-
-
TIRF Microscopy: Mount the sample on a TIRF microscope. Excite the Cy3 donor fluorophore using a 532 nm laser.
-
Data Acquisition: Record movies of the fluorescence emission from single molecules. Split the emission into two channels (donor and acceptor) using appropriate filters and record the intensity trajectories of individual Cy3 and Cy5 spots over time.
-
Data Analysis:
-
Extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) from individual molecules.
-
Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A).
-
Analyze the FRET efficiency distributions and time trajectories to understand the conformational dynamics of the biomolecule.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete coupling of this compound. | Increase coupling time; ensure fresh reagents. |
| High Background Fluorescence | Unbound fluorophores or impurities. | Improve purification of labeled oligonucleotides; ensure thorough washing of the slide surface. |
| Rapid Photobleaching | Absence or inefficiency of oxygen scavenging system. | Prepare fresh imaging buffer with active oxygen scavengers and triplet-state quenchers. |
| No FRET Signal | Incorrect distance or orientation between donor and acceptor; acceptor is photobleached. | Redesign the labeled molecule to ensure appropriate FRET distance; check for acceptor photobleaching. |
References
Troubleshooting & Optimization
Technical Support Center: Cy3 Phosphoramidite Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with Cy3 phosphoramidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors, often related to reagent integrity and reaction conditions. The most common culprits include:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture, which leads to their hydrolysis and inactivation.[1][2]
-
Reagent Degradation: this compound has a limited stability of 2-3 days in solution on the synthesizer.[3] Using expired or improperly stored reagents will significantly decrease coupling efficiency.
-
Suboptimal Coupling Time: Using a coupling time that is too short may not allow the reaction to proceed to completion. A 3 to 6-minute coupling time is often recommended.[3][4]
-
Inaccurate Trityl Monitoring: Absorbance-based trityl monitors may incorrectly interpret the release of the MMT cation from this compound as low coupling because its absorbance differs from the standard DMT cation. Conductivity-based monitors provide a more accurate assessment.
-
Oxidizer Concentration: Using a standard iodine solution for oxidation can potentially degrade the cyanine dye. A more dilute iodine solution (e.g., 0.02 M) is recommended.
Q2: How should this compound be stored and handled?
Proper storage and handling are critical to maintaining the quality of this compound.
-
Storage: Store the solid phosphoramidite in a freezer at -10 to -30°C in a dry, dark environment.
-
Handling: Minimize exposure to light and moisture. It is advisable to allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the phosphoramidite under an anhydrous atmosphere.
Q3: My trityl monitor shows a drop in coupling efficiency after the Cy3 addition. Is this a cause for concern?
Not necessarily. This compound is protected with a monomethoxytrityl (MMT) group, which has a different absorbance maximum (yellow) compared to the dimethoxytrityl (DMT) group (orange) on standard nucleoside phosphoramidites. This can lead to an apparent, but not actual, decrease in coupling efficiency when using an absorbance-based trityl monitor. If possible, rely on a conductivity monitor for a more accurate reading of the coupling efficiency for dye phosphoramidites.
Q4: What are the recommended deprotection conditions for oligonucleotides containing Cy3?
Deprotection conditions should be carefully chosen to avoid degradation of the Cy3 dye.
-
Ammonium Hydroxide: Deprotection can be carried out with ammonium hydroxide at room temperature.
-
Elevated Temperatures: If elevated temperatures are necessary, it is best to use monomers with base labile protecting groups to limit the exposure time to 2 hours or less at 65°C. For example, with dmf-dG, deprotection in ammonium hydroxide for 2 hours at 65°C is suitable. With ibu-dG, a longer deprotection of 24-36 hours at room temperature is recommended.
-
AMA: AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used for rapid deprotection (e.g., 10 minutes at 65°C) if labile protecting groups like Ac-dC were used during synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Problem: Low Yield of Cy3-labeled Oligonucleotide
Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for low Cy3 coupling efficiency.
Step 1: Verify Reagent Quality and Handling
| Potential Cause | Recommended Action |
| Degraded this compound | Ensure the phosphoramidite is within its expiration date. If it has been on the synthesizer for more than 2-3 days, replace it with a fresh solution. |
| Moisture Contamination | Use fresh, anhydrous acetonitrile for dissolution and on the synthesizer. Ensure all reagents are handled under anhydrous conditions. Consider drying dissolved amidites with molecular sieves. |
| Poor Quality Solvents/Activator | Use high-quality, DNA synthesis-grade acetonitrile and activator. Replace if there is any suspicion of contamination. |
Step 2: Review Synthesis Protocol
| Potential Cause | Recommended Action |
| Inadequate Coupling Time | Increase the coupling time for the this compound. A duration of 3-6 minutes is generally recommended. Consider a double coupling step to maximize efficiency. |
| Harsh Oxidation | Use a milder iodine solution (0.02 M) for the oxidation step following Cy3 coupling to prevent dye degradation. |
| Incorrect Deprotection | Review the deprotection protocol to ensure it is compatible with the Cy3 dye and the protecting groups on the nucleobases. |
Step 3: Inspect Synthesizer Performance
| Potential Cause | Recommended Action |
| Reagent Delivery Issues | Check for blockages in the reagent lines of the DNA synthesizer. Perform a flow test to ensure proper delivery of the phosphoramidite and activator. |
| Inefficient Capping | While not a direct cause of low coupling, inefficient capping of failed sequences can complicate downstream analysis. Ensure the capping reagents are fresh and the capping step is efficient. |
Step 4: Re-evaluate Trityl Monitoring Data
| Potential Cause | Recommended Action |
| Misinterpretation of Absorbance Data | Be aware that the MMT group on the this compound will yield a different color and absorbance reading than the DMT group. |
| Reliance on Absorbance Monitoring | If available, use a synthesizer with a conductivity-based trityl monitor for a more accurate assessment of coupling efficiency for dye phosphoramidites. |
Experimental Protocols
Protocol: Assessment of this compound Coupling Efficiency
This protocol outlines a method to test the coupling efficiency of a new batch of this compound.
Objective: To determine the coupling efficiency of this compound by synthesizing a short, test oligonucleotide.
Materials:
-
DNA synthesizer
-
Standard nucleoside phosphoramidites (A, C, G, T)
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., DCI or ETT)
-
Oxidizing solution (0.02 M Iodine recommended)
-
Capping reagents
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
CPG solid support
-
Deprotection solution (e.g., ammonium hydroxide)
-
HPLC system with a reverse-phase column
Procedure:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean and all reagent lines are primed with fresh reagents.
-
Sequence Synthesis: Program the synthesizer to create a short test sequence (e.g., 5'-T T T T T-3') followed by a 5'-Cy3 modification.
-
Cy3 Coupling:
-
Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).
-
Install the this compound solution on the synthesizer.
-
Set the coupling time for the Cy3 addition to 6 minutes.
-
Use a 0.02 M iodine solution for the subsequent oxidation step.
-
-
Trityl Monitoring: If using an absorbance-based monitor, collect the trityl fractions from the detritylation step after the Cy3 coupling. Note the color and absorbance value, but be mindful of the potential for inaccurate readings.
-
Cleavage and Deprotection:
-
After synthesis completion, cleave the oligonucleotide from the solid support and deprotect using appropriate conditions for Cy3 and the nucleobase protecting groups (e.g., ammonium hydroxide at room temperature for 24-36 hours).
-
-
Purification and Analysis:
-
Purify the crude product using reverse-phase HPLC.
-
Monitor the elution at both 260 nm (for DNA) and 555 nm (for Cy3).
-
The desired product will show absorbance at both wavelengths.
-
Integrate the peak areas of the full-length, Cy3-labeled oligonucleotide and any failure sequences (e.g., the unlabeled 5-mer) to calculate an approximate coupling efficiency.
-
Expected Results:
A high coupling efficiency should result in a major peak corresponding to the Cy3-labeled oligonucleotide, with minimal peaks for shorter, unlabeled failure sequences.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful this compound coupling.
| Parameter | Recommended Value | Notes |
| This compound Concentration | 0.1 M in anhydrous acetonitrile | Higher concentrations can improve coupling efficiency. |
| Coupling Time | 3 - 6 minutes | May require optimization based on the synthesizer and specific sequence. |
| Oxidizer Concentration | 0.02 M Iodine | A milder concentration helps prevent degradation of the cyanine dye. |
| Storage Temperature | -10 to -30 °C (solid) | Protect from light and moisture. |
| Solution Stability on Synthesizer | 2-3 days | Prepare fresh solutions for optimal performance. |
Signaling Pathways and Workflows
While there are no biological signaling pathways involved, the following diagram illustrates the chemical reaction of phosphoramidite coupling.
Caption: Chemical steps in phosphoramidite coupling.
References
Technical Support Center: Cy3 Phosphoramidite Oligonucleotide Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Cy3 phosphoramidite labeling of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no Cy3 labeling?
A1: The most frequent reasons for failed Cy3 labeling include:
-
Degradation of this compound: The dye is sensitive to moisture and oxidation. Improper storage or handling can lead to degradation.[1][2]
-
Inefficient Coupling: Suboptimal coupling time, low-quality reagents, or moisture in the reagents can reduce coupling efficiency.[2][3]
-
Issues During Deprotection: Cy3 is sensitive to harsh deprotection conditions, which can lead to dye degradation.[4]
-
Problems with the Synthesizer: Clogged lines or malfunctioning valves can prevent the proper delivery of reagents.
-
Oxidation Step Issues: Using an iodine solution that is too concentrated can degrade the cyanine dye.
Q2: How should this compound be properly stored and handled?
A2: To ensure the stability of this compound, adhere to the following storage and handling guidelines:
-
Storage: Store at -20°C in a dark, sealed container to protect it from light, moisture, and air.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Dissolve the phosphoramidite in anhydrous acetonitrile. Solutions are generally stable for up to 24 hours under an inert atmosphere (e.g., argon).
Q3: What are the recommended deprotection conditions for Cy3-labeled oligos?
A3: Cy3 is a base-sensitive dye, so milder deprotection conditions are recommended. The choice of deprotection strategy depends on the protecting groups on the nucleobases. It is advisable to use base labile or "UltraMild" protecting groups on the nucleobases to allow for gentler deprotection conditions. Deprotection with ammonium hydroxide at room temperature is generally safe for Cy3-labeled oligos. If elevated temperatures are necessary, the exposure time should be minimized.
Troubleshooting Guide
Problem: Low or no Cy3 fluorescence after labeling.
This section provides a step-by-step guide to troubleshoot failed Cy3 labeling experiments.
Step 1: Verify Reagent Quality and Handling
Question: Could my this compound have degraded?
Answer: Yes, this compound is susceptible to degradation from moisture and oxidation. To assess this:
-
Check Storage Conditions: Ensure the phosphoramidite was stored at -20°C in a dark, dry environment.
-
Review Handling Procedures: Confirm that the vial was warmed to room temperature before opening and that anhydrous solvents were used for dissolution.
-
Consider Reagent Age: If the phosphoramidite is old or has been handled frequently, consider using a fresh vial.
Step 2: Evaluate the Synthesis Protocol
Question: How can I optimize the coupling step for this compound?
Answer: Inefficient coupling is a primary cause of low labeling. Key parameters to check include:
-
Coupling Time: A coupling time of 3 to 10 minutes is generally recommended for this compound.
-
Activator: Ensure the activator (e.g., 5-ethylthio-1H-tetrazole) is fresh and anhydrous.
-
Reagent Delivery: Check the synthesizer's fluidics to ensure proper delivery of the phosphoramidite and activator.
-
Moisture Control: The presence of water in any of the synthesis reagents, especially acetonitrile, will significantly reduce coupling efficiency. Using molecular sieves can help remove residual moisture.
Question: Could the oxidation step be damaging the Cy3 dye?
Answer: Yes, the standard iodine solution used for oxidation can degrade the Cy3 dye. It is recommended to use a milder iodine solution, typically 0.02 M.
Step 3: Assess the Deprotection and Cleavage Process
Question: Is it possible that the deprotection step is destroying the Cy3 dye?
Answer: Cy3 is sensitive to prolonged exposure to harsh basic conditions, especially at elevated temperatures.
-
Use Mild Deprotection: Whenever possible, use mild deprotection conditions, such as ammonium hydroxide at room temperature.
-
Consider UltraMild Phosphoramidites: Using nucleobase phosphoramidites with labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) allows for much gentler deprotection conditions that are compatible with Cy3.
-
Limit High-Temperature Deprotection: If heating is required, limit the duration. Cy3 can tolerate a few hours at 55°C, but prolonged heating should be avoided.
Step 4: Analyze the Final Product
Question: How can I confirm if the low fluorescence is due to failed labeling or another issue?
Answer: Analysis of the crude and purified oligonucleotide product is crucial.
-
HPLC Analysis: Reverse-phase HPLC can be used to separate the labeled oligonucleotide from unlabeled failures. The Cy3-labeled oligo will have a longer retention time due to the hydrophobicity of the dye.
-
Mass Spectrometry: Mass spectrometry can confirm the presence or absence of the Cy3 moiety on the oligonucleotide.
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used to separate labeled from unlabeled oligos, as the dye adds to the molecular weight.
Quantitative Data Summary
Table 1: Recommended Synthesis and Deprotection Parameters for Cy3 Labeling
| Parameter | Recommendation | Rationale |
| Coupling Time | 3 - 10 minutes | To ensure sufficient time for the bulky this compound to couple to the growing oligo chain. |
| Iodine Concentration | 0.02 M | To prevent degradation of the Cy3 dye during the oxidation step. |
| Deprotection (Standard Protecting Groups) | Ammonium hydroxide, room temperature, 24-36 hours | A milder condition to prevent dye degradation. |
| Deprotection (dmf-dG) | Ammonium hydroxide, 65°C, 2 hours | A specific condition required for this protecting group, which Cy3 can tolerate for a limited time. |
| Deprotection (UltraMild Protecting Groups) | AMA (Ammonium hydroxide/Methylamine), 65°C, 10 minutes | A rapid and mild deprotection compatible with Cy3. |
Experimental Protocols & Workflows
Protocol: Evaluating Coupling Efficiency
-
Synthesize a Test Oligo: Program the synthesizer to create a short test sequence (e.g., a 10-mer) with a 5'-Cy3 label.
-
Collect Trityl Cation Absorbance: Monitor the absorbance of the MMT cation released after the Cy3 coupling step. The MMT cation from this compound is yellow, which differs from the orange DMT cation. Note that absorbance-based trityl monitors may incorrectly interpret this as a low coupling efficiency.
-
Analyze the Crude Product: After synthesis and deprotection, analyze the crude product using reverse-phase HPLC.
-
Quantify Peak Areas: Compare the peak area of the full-length, Cy3-labeled oligonucleotide to the peak areas of failure sequences (e.g., n-1 mers). This will provide a quantitative measure of coupling efficiency.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed Cy3 labeling.
Caption: A logical workflow for troubleshooting failed Cy3 labeling.
References
Technical Support Center: Optimizing Deprotection of Cy3-Labeled DNA/RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection of Cy3-labeled DNA/RNA oligonucleotides. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in deprotecting Cy3-labeled oligonucleotides?
The main challenges in deprotecting Cy3-labeled oligonucleotides revolve around the sensitivity of the Cy3 dye to the harsh basic conditions required for removing protecting groups from the nucleobases and the phosphate backbone.[1][2] Key issues include degradation of the dye, leading to loss of fluorescence, and incomplete removal of protecting groups, which can compromise the functionality of the oligonucleotide in downstream applications.[1][3] Therefore, the deprotection strategy must be carefully chosen to ensure complete deprotection while minimizing harm to the fluorescent label.[4]
Q2: Which deprotection method is generally recommended for Cy3-labeled oligonucleotides?
The choice of deprotection method depends on the base-protecting groups used during oligonucleotide synthesis. For standard protecting groups, milder conditions are generally preferred for Cy3-labeled oligos. Deprotection with ammonium hydroxide at room temperature is a common recommendation. If faster deprotection is required, Ammonium Hydroxide/Methylamine (AMA) can be used, but it is crucial to use acetyl-protected dC (Ac-dC) to prevent side reactions. For very sensitive oligonucleotides, "UltraMild" phosphoramidites with compatible deprotection reagents like potassium carbonate in methanol are recommended.
Q3: How does temperature affect the stability of the Cy3 dye during deprotection?
The Cy3 dye is sensitive to high temperatures in basic solutions. While elevated temperatures can accelerate the removal of protecting groups, they can also lead to the degradation of the Cy3 dye. It is generally advised to perform deprotection at room temperature or for shorter durations if elevated temperatures are necessary. Cy3 is more stable than Cy5 at elevated temperatures in ammonium hydroxide.
Q4: Can I purify my Cy3-labeled oligonucleotide after deprotection?
Yes, purification after deprotection is highly recommended to remove residual salts, protecting groups, and any free Cy3 dye. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Poly-Pak cartridges. HPLC is particularly effective for purifying dye-labeled oligonucleotides and can help to resolve any fluorescent contaminants that might interfere with downstream applications.
Troubleshooting Guide
Issue 1: Low or no fluorescence of the final product.
-
Question: My Cy3-labeled oligonucleotide shows very low or no fluorescence after deprotection and purification. What could be the cause?
-
Answer: This issue is often due to the degradation of the Cy3 dye during deprotection.
-
Harsh Deprotection Conditions: Prolonged exposure to high temperatures or strong bases can destroy the Cy3 fluorophore. Consider using milder deprotection conditions, such as a lower temperature or a shorter incubation time.
-
Incorrect Reagents: Ensure that the deprotection reagents are fresh and appropriate for the protecting groups used in your synthesis. For instance, when using AMA, ensure that Ac-dC was used to prevent side reactions that can affect the dye.
-
Oxidation: The Cy3 dye can be susceptible to oxidation. Ensure that your reagents and solvents are of high quality and consider degassing them before use.
-
Issue 2: Multiple peaks in the HPLC chromatogram of the purified oligonucleotide.
-
Question: After purification by HPLC, I see multiple fluorescent peaks instead of a single peak for my Cy3-labeled oligonucleotide. What do these peaks represent?
-
Answer: Multiple peaks can indicate several issues:
-
Incomplete Deprotection: Some peaks may correspond to oligonucleotides with remaining protecting groups. This can happen if the deprotection time was too short or the temperature was too low.
-
Dye Degradation Products: Some of the peaks could be different degradation products of the Cy3 dye.
-
Synthesis By-products: Shorter, "failure" sequences (n-1 mers) that were not completely capped during synthesis can also appear as separate peaks.
-
To troubleshoot, you can collect the different fractions and analyze them by mass spectrometry to identify the species present in each peak. Optimizing both the synthesis and deprotection steps will be necessary to obtain a purer final product.
-
Issue 3: The yield of the Cy3-labeled oligonucleotide is lower than expected.
-
Question: I am getting a very low yield of my Cy3-labeled oligonucleotide after synthesis and deprotection. What are the potential reasons?
-
Answer: Low yield can be attributed to problems in both the synthesis and deprotection steps.
-
Inefficient Coupling: The coupling efficiency of the Cy3 phosphoramidite during synthesis might be low. Ensure that the phosphoramidite is fresh and that the coupling time is optimized.
-
Loss during Deprotection/Purification: The oligonucleotide may be lost during the workup and purification steps. Ensure that all handling steps are performed carefully.
-
Cleavage from Solid Support: Incomplete cleavage from the solid support will result in a lower yield. Ensure the cleavage conditions are appropriate for the linker used.
-
Data Presentation
The following tables summarize the recommended deprotection conditions for Cy3-labeled oligonucleotides based on the type of protecting groups used during synthesis.
Table 1: Recommended Deprotection Conditions for Cy3-Labeled Oligonucleotides
| Deprotection Reagent | Standard Protecting Groups (e.g., Bz-dC, iBu-dG) | Mild Protecting Groups (e.g., Ac-dC, dmf-dG) | UltraMild Protecting Groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) |
| Ammonium Hydroxide (30%) | 17 hours at 55°C | 2 hours at 65°C | 2 hours at Room Temperature |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | Not Recommended (requires Ac-dC) | 10 minutes at 65°C | Not typically necessary |
| Potassium Carbonate (0.05 M in Methanol) | Not effective | Not effective | 4 hours at Room Temperature |
Data compiled from various sources.
Table 2: Compatibility of Cy3 Dye with Common Deprotection Conditions
| Deprotection Condition | Compatibility with Cy3 | Notes |
| Ammonium Hydroxide, Room Temperature | High | Recommended for minimizing dye degradation. |
| Ammonium Hydroxide, 55°C | Moderate | Increased risk of dye degradation with longer incubation times. |
| Ammonium Hydroxide, 65°C | Low to Moderate | Should be used for short durations only. |
| AMA, 65°C | Moderate | Fast and effective, but requires Ac-dC to be used during synthesis. |
| Potassium Carbonate in Methanol, Room Temp | High | Very mild conditions, suitable for highly sensitive molecules. |
Experimental Protocols
Protocol 1: Deprotection with Ammonium Hydroxide (Standard Conditions)
-
Cleavage from Support:
-
Place the synthesis column containing the Cy3-labeled oligonucleotide into a 2 mL screw-cap tube.
-
Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%) to the column.
-
Allow the solution to pass through the column into the collection tube.
-
Seal the tube tightly.
-
-
Deprotection:
-
Incubate the sealed tube at 55°C for 17 hours for standard protecting groups or at room temperature for 2 hours for mild protecting groups.
-
-
Evaporation:
-
After incubation, cool the tube to room temperature.
-
Carefully open the tube in a fume hood.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
-
Resuspension:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer).
-
-
Purification:
-
Proceed with purification using HPLC or other desired methods.
-
Protocol 2: Ultrafast Deprotection with AMA
Note: This protocol is only suitable for oligonucleotides synthesized with Ac-dC.
-
Cleavage and Deprotection:
-
Prepare a 1:1 (v/v) solution of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
Add 1 mL of the freshly prepared AMA solution to the synthesis column in a 2 mL screw-cap tube.
-
Seal the tube tightly.
-
Incubate the tube at 65°C for 10 minutes.
-
-
Evaporation and Resuspension:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Purification:
-
Proceed with purification.
-
Mandatory Visualization
Caption: Workflow for the deprotection and purification of Cy3-labeled oligonucleotides.
Caption: Troubleshooting decision tree for common Cy3 deprotection issues.
References
Technical Support Center: Cy3-Labeled Oligonucleotide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Cy3 dye during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: My final Cy3-labeled oligonucleotide has low fluorescence intensity. What could be the cause?
Low fluorescence intensity of a Cy3-labeled oligo is often a primary indicator of dye degradation. Several factors during the synthesis and deprotection process can contribute to this issue. The most common culprit is the harsh basic conditions used for cleaving the oligonucleotide from the solid support and removing protecting groups from the nucleobases. Cy3 dye is known to be sensitive to prolonged exposure to strong bases, especially at elevated temperatures.[1][2][3][4] Additionally, the choice of phosphoramidite monomers and the purification method can impact the final fluorescence.
Q2: How can I prevent Cy3 dye degradation during the deprotection step?
To prevent Cy3 degradation, it is crucial to use milder deprotection conditions. Standard deprotection with ammonium hydroxide at elevated temperatures (e.g., 55°C overnight) can significantly degrade the Cy3 dye.[1]
Recommended approaches include:
-
Room Temperature Deprotection: Using concentrated ammonium hydroxide at room temperature for an extended period (e.g., 24-36 hours) is a safer alternative to high-temperature methods.
-
UltraMILD Monomers: Employing phosphoramidites with more labile protecting groups (UltraMILD monomers) allows for significantly gentler deprotection conditions, such as using potassium carbonate in methanol or a short treatment with ammonium hydroxide at room temperature.
-
Alternative Reagents: For certain applications, deprotection using a mixture of t-butylamine/water (1:3) for 6 hours at 60°C can be effective while minimizing dye degradation.
Q3: Are there specific chemical reagents I should be cautious with when working with Cy3-labeled oligos?
Yes, besides strong bases like ammonium hydroxide at high temperatures, you should be mindful of the following:
-
Oxidizing Agents: Use a milder iodine solution (e.g., 0.02M) during the oxidation step of the synthesis cycle to prevent degradation of the cyanine dye.
-
Acidic Conditions: Cyanine dyes, including Cy3, can be sensitive to acidic pH. It is recommended to store the final purified oligo in a slightly basic buffer (pH 7.0-8.0).
Q4: Does the position of the Cy3 label within the oligonucleotide sequence matter?
While Cy3 can be incorporated at the 5' end, 3' end, or internally, the local nucleotide sequence can influence its fluorescence quantum yield. Some studies have shown that purine-rich sequences in the vicinity of the dye may lead to higher fluorescence intensity. While this is more of a quantum yield effect than degradation, it is a factor to consider during oligo design.
Q5: Should I choose a different dye if I consistently face degradation issues with Cy3?
If you continue to experience Cy3 degradation despite optimizing your synthesis and deprotection protocols, you might consider alternative dyes. Cy3B is a structurally related dye that is known to be significantly brighter and more photostable. It is conformationally locked, which prevents photo-isomerization, a common pathway for fluorescence loss in cyanine dyes. Other commercially available dyes may also offer enhanced stability under standard oligo synthesis conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence of the final product | Harsh deprotection conditions (e.g., high temperature, prolonged exposure to base). | Use milder deprotection methods such as room temperature ammonium hydroxide, or employ UltraMILD phosphoramidites with gentle deprotection reagents like potassium carbonate in methanol. |
| Oxidation of the dye during synthesis. | Use a lower concentration of iodine (0.02M) for the oxidation step. | |
| Incomplete removal of quenching impurities. | Ensure high-purity synthesis reagents and perform efficient purification of the final product, for example, using HPLC. | |
| Broad or multiple peaks during HPLC purification | Dye degradation leading to multiple byproducts. | Optimize deprotection conditions to minimize dye degradation. Analyze byproducts using mass spectrometry to identify degradation products. |
| Incomplete removal of protecting groups from the oligonucleotide. | Ensure the chosen deprotection method is sufficient for the type of phosphoramidite protecting groups used. | |
| Inconsistent fluorescence between different batches | Variability in synthesis or deprotection conditions. | Standardize all protocols, including reagent concentrations, reaction times, and temperatures. |
| Degradation during storage. | Store Cy3-labeled oligonucleotides protected from light at -20°C in a slightly basic buffer (pH 7.0-8.0). |
Experimental Protocols
Protocol 1: Standard Synthesis and Mild Deprotection of a 5'-Cy3 Labeled Oligonucleotide
-
Oligonucleotide Synthesis:
-
Synthesize the oligonucleotide on an automated DNA synthesizer using standard phosphoramidite chemistry.
-
For the final coupling step, use Cy3 phosphoramidite. A 3-minute coupling time is recommended.
-
During the synthesis, use a 0.02M iodine solution for the oxidation step to minimize dye degradation.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases using one of the following mild conditions:
-
Method A (Room Temperature Ammonium Hydroxide): Incubate the solid support in concentrated ammonium hydroxide at room temperature for 24-36 hours.
-
Method B (UltraMILD Monomers): If UltraMILD phosphoramidites were used during synthesis, deprotect with a 0.05M potassium carbonate solution in anhydrous methanol for 4 hours at room temperature.
-
-
-
Purification:
-
Purify the Cy3-labeled oligonucleotide using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) to separate the full-length, labeled product from failure sequences and free dye.
-
Protocol 2: Post-Synthetic Labeling of an Amine-Modified Oligonucleotide with Cy3 NHS Ester
-
Synthesis of Amine-Modified Oligonucleotide:
-
Synthesize an oligonucleotide with a 5' or 3' amino-modifier using standard phosphoramidite chemistry.
-
Deprotect the oligonucleotide using conditions appropriate for the protecting groups on the bases, keeping in mind the stability of the amino-linker.
-
-
Purification of Amine-Modified Oligonucleotide:
-
Purify the crude amino-modified oligonucleotide by HPLC or other suitable methods to remove failure sequences.
-
-
Conjugation with Cy3 NHS Ester:
-
Dissolve the purified amino-modified oligonucleotide in a labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0).
-
Dissolve the Cy3 NHS ester in a minimal amount of anhydrous DMSO.
-
Add the Cy3 NHS ester solution to the oligonucleotide solution and incubate at room temperature overnight in the dark.
-
-
Purification of Cy3-Labeled Oligonucleotide:
-
Purify the final Cy3-labeled oligonucleotide by HPLC to remove the unreacted dye and any side products.
-
Visual Guides
Caption: Workflow for Cy3-labeled oligonucleotide synthesis highlighting critical steps for dye preservation.
Caption: Troubleshooting flowchart for low fluorescence in Cy3-labeled oligonucleotides.
References
Reducing sequence-dependent fluorescence of Cy3 labeled probes.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sequence-dependent fluorescence of Cy3 labeled probes. Researchers, scientists, and drug development professionals can use this resource to address common issues and optimize their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with Cy3-labeled probes.
Issue 1: Weak or Absent Fluorescence Signal for a Specific Probe
Possible Cause: The nucleotide sequence immediately adjacent to the Cy3 dye may be causing fluorescence quenching.
Solution:
-
Sequence Analysis: Examine the sequence of your oligonucleotide probe, particularly the bases at the 5' end where the Cy3 dye is attached. Probes with a high content of pyrimidines, especially cytosine (C), near the dye are prone to lower fluorescence intensity.[1][2][3][4]
-
Probe Redesign: If possible, redesign the probe to place a purine, preferably guanine (G), immediately adjacent to the Cy3 dye.[1] Adenine (A) also enhances fluorescence, but to a lesser extent than guanine.
-
Alternative Labeling Strategy: Consider labeling the probe at the 3' end if the 5' end sequence is rich in quenching bases and cannot be altered. The sequence-dependence of 3'-labeled probes may differ.
-
Use of a Different Dye: If sequence constraints are rigid, consider using an alternative dye that exhibits less sequence-dependent fluorescence. Some studies suggest that DyLight dyes may have a reduced magnitude of sequence-dependent intensity change compared to Cy3.
Issue 2: High Variability in Fluorescence Intensity Between Different Probes
Possible Cause: The different nucleotide sequences of your probes are leading to significant variations in Cy3 fluorescence quantum yield.
Solution:
-
Sequence Optimization: When designing a set of probes, aim for consistency in the nucleotide composition at the labeled end. If possible, start all sequences with the same purine base.
-
Empirical Correction: If redesign is not feasible, the sequence-dependent effect can be quantified and corrected for. This involves synthesizing a set of calibration standards with varying sequences to create a correction factor for your experimental data.
-
Control Experiments: Include control probes with known "bright" (e.g., G-rich) and "dim" (e.g., C-rich) sequences in your experiments to assess the range of fluorescence variation.
Issue 3: Unexpected Decrease in Fluorescence Upon Hybridization to Target
Possible Cause: While counterintuitive, the formation of a double-stranded DNA (dsDNA) helix can sometimes lead to a decrease in Cy3 fluorescence compared to the single-stranded DNA (ssDNA) probe, depending on the specific sequence and dye conformation. However, more commonly, fluorescence quenching in the hybridized state is due to interactions with the neighboring base pair.
Solution:
-
Analyze the Hybridization Site: Examine the nucleotide sequence of the complementary strand at the point of Cy3 labeling. Stacking interactions between the Cy3 dye and the adjacent base pair in the duplex can lead to quenching.
-
Introduce a Linker: Incorporating a flexible linker between the oligonucleotide and the Cy3 dye can reduce direct interactions with the DNA bases and potentially mitigate quenching.
-
Alternative Fluorophores: Test other fluorophores that may be less susceptible to quenching upon hybridization in your specific sequence context.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sequence-dependent fluorescence of Cy3?
A1: The primary mechanism is the modulation of the potential energy barrier for rotational isomerization in the excited state of the Cy3 molecule. The Cy3 dye can lose its excitation energy through non-radiative pathways, including rotation around its polymethine bridge. Interaction with adjacent nucleobases can restrict this rotation, leading to higher fluorescence. Purines, particularly guanine, are thought to stack with the Cy3 dye, hindering this rotation and thus enhancing fluorescence. Pyrimidines, especially cytosine, are less effective at this, resulting in lower fluorescence.
Q2: How much can the fluorescence intensity of Cy3 vary depending on the sequence?
A2: Studies have shown that the fluorescence intensity of Cy3 can vary significantly based on the adjacent nucleotide sequence. For 5'-labeled 5-mers, the intensity can drop by as much as 50% from the brightest to the dimmest sequence. For single-stranded DNA, the variation can be a factor of two.
Q3: Does the effect of sequence on Cy3 fluorescence differ between single-stranded (ssDNA) and double-stranded (dsDNA) probes?
A3: Yes, the sequence dependence is observed in both ssDNA and dsDNA, but it can be stronger for dsDNA. In dsDNA, the Cy3 dye interacts with the terminal base pair, and the nature of this interaction influences its fluorescence. Purine-rich sequences generally result in higher fluorescence in both contexts.
Q4: Are there any other environmental factors that can affect Cy3 fluorescence?
A4: Besides the nucleic acid sequence, other environmental factors can influence Cy3 fluorescence, including pH, temperature, ion concentration, and the presence of quenching molecules. High concentrations of the labeled probe can also lead to self-quenching. Additionally, photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light, is a concern.
Q5: Can I use software to predict the fluorescence of my Cy3-labeled probe?
A5: While the general principles are understood (purines enhance, pyrimidines quench), accurately predicting the absolute fluorescence intensity for any given sequence is challenging due to the complex nature of the dye-nucleobase interactions. However, you can use the guidelines provided in the troubleshooting section to design probes with potentially higher and more consistent fluorescence.
Data Summary
The following tables summarize the relative fluorescence intensity of Cy3 based on the adjacent nucleobase.
Table 1: Relative Fluorescence Enhancement of Cy3 by Adjacent Nucleoside Monophosphates in Solution
| Nucleoside Monophosphate | Relative Fluorescence Enhancement |
| dG | Highest |
| dA | High |
| dT | Low |
| dC | Lowest |
Source: Data compiled from studies on the interactions of Cy3 with nucleoside monophosphate solutions.
Table 2: General Trend of Cy3 Fluorescence Based on Adjacent Nucleobase in Single-Stranded DNA
| Adjacent Nucleobase at 5' end | Relative Fluorescence Intensity |
| Guanine (G) | Brightest |
| Adenine (A) | Bright |
| Thymine (T) | Dim |
| Cytosine (C) | Dimmest |
Source: Consensus from multiple studies on 5'-labeled single-stranded DNA oligonucleotides.
Experimental Protocols
Protocol: Assessing Sequence-Dependent Fluorescence of Custom Cy3 Probes
This protocol allows for the empirical determination of the relative fluorescence of different Cy3-labeled oligonucleotide sequences.
Objective: To compare the fluorescence intensity of multiple Cy3-labeled probes with different sequences under identical conditions.
Materials:
-
Cy3-labeled oligonucleotide probes of interest
-
A reference Cy3-labeled oligonucleotide with a known "bright" sequence (e.g., 5'-G...-3')
-
Hybridization buffer (e.g., saline-sodium citrate buffer)
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for Cy3 (Excitation max ~550 nm, Emission max ~570 nm)
-
Nuclease-free water
-
Low-binding microplates or cuvettes
Procedure:
-
Probe Preparation: Resuspend all Cy3-labeled oligonucleotides, including the reference probe, in nuclease-free water to a stock concentration of 100 µM. Verify the concentration and purity of each oligonucleotide using UV-Vis spectrophotometry.
-
Working Dilutions: Prepare working dilutions of each probe at a final concentration of 1 µM in the hybridization buffer. Ensure the final volume is sufficient for multiple technical replicates.
-
Fluorescence Measurement:
-
Set the fluorometer to the excitation and emission wavelengths for Cy3.
-
Pipette equal volumes of each diluted probe into the wells of a microplate or into cuvettes. Include a "buffer only" blank control.
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all probe measurements.
-
Normalize the fluorescence intensity of your test probes to the intensity of the "bright" reference probe. This will give you a relative fluorescence quantum yield for each of your sequences.
-
Compare the relative fluorescence of your probes to identify any significant sequence-dependent effects.
-
Visualizations
Caption: Mechanism of sequence-dependent Cy3 fluorescence.
Caption: Troubleshooting workflow for Cy3 probe signal variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One [journals.plos.org]
- 4. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cy3 Labeled Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Cy3 labeled oligonucleotides. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which purification method is most suitable for my Cy3 labeled oligonucleotide?
A1: The choice of purification method depends on several factors, including the intended downstream application, the length of the oligonucleotide, and the required purity and yield. High-Performance Liquid Chromatography (HPLC) is often the method of choice for fluorescently-labeled oligonucleotides as it effectively separates the desired product from unlabeled oligos and free dye.[1][2] Polyacrylamide Gel Electrophoresis (PAGE) offers the highest purity but may result in lower yields and can potentially damage the fluorescent dye.[1][2] Cartridge purification is a rapid and cost-effective option for routine applications that do not require exceptionally high purity.[1]
Q2: What purity level can I expect from different purification methods?
A2: Purity levels vary significantly between methods. PAGE purification typically yields the highest purity, often exceeding 95%. HPLC purification generally provides purity levels of over 85%. Cartridge purification results in purities ranging from 65% to 80%.
Q3: Will the purification process affect the yield of my Cy3 labeled oligonucleotide?
A3: Yes, all purification methods will result in some loss of product. The final yield is influenced by the purification method, the length and sequence of the oligonucleotide, and the efficiency of the synthesis and labeling reactions. More stringent purification methods, such as PAGE and dual HPLC, generally lead to lower yields compared to cartridge purification or desalting.
Q4: Can I use PAGE purification for my Cy3 labeled oligonucleotide?
A4: While PAGE provides high resolution, it is generally not recommended for fluorescently labeled oligonucleotides. The chemicals used in the gel, such as ammonium persulfate, and the exposure to UV light during visualization can damage the Cy3 dye. HPLC is the preferred method for purifying oligonucleotides with fluorescent modifications.
Q5: What is "DMT-on" vs. "DMT-off" purification?
A5: "DMT" refers to the dimethoxytrityl group, a protecting group used during oligonucleotide synthesis. In "DMT-on" purification, this hydrophobic group is left on the 5' end of the full-length oligonucleotide, which aids in its separation from shorter, "DMT-off" failure sequences during reverse-phase chromatography (cartridge or HPLC). The DMT group is then cleaved after purification.
Troubleshooting Guide
Issue 1: Low Yield of Purified Cy3 Labeled Oligonucleotide
-
Q: My final yield after purification is significantly lower than expected. What could be the cause?
-
A: Low yields can result from several factors:
-
Inefficient Synthesis or Labeling: The initial amount of full-length, correctly labeled oligonucleotide may be low.
-
Suboptimal Purification Protocol: Incorrect buffer compositions, gradients, or elution conditions can lead to product loss.
-
Complex Oligonucleotide Sequence: Long oligonucleotides or those with strong secondary structures can be challenging to purify, often resulting in lower recovery.
-
Loss During Post-Purification Steps: Significant product loss can occur during desalting, concentration, or transfer steps.
-
-
Issue 2: Poor Purity of the Final Product
-
Q: My purified Cy3 labeled oligonucleotide is not pure. What are the common contaminants and how can I remove them?
-
A: Common impurities include:
-
Unlabeled Oligonucleotides: These can co-elute with the labeled product. Optimizing the HPLC gradient can improve separation.
-
Free Cy3 Dye: Excess unconjugated dye can be a significant contaminant. A second round of purification (dual HPLC) may be necessary for complete removal.
-
Truncated or Failure Sequences: These are shorter oligonucleotides that were not fully synthesized. PAGE or high-resolution HPLC can effectively remove these.
-
N-1 Mer Contamination: The presence of oligonucleotides that are one base shorter than the desired product. PAGE offers the best resolution for removing these impurities.
-
-
Issue 3: Unexpected Peaks in HPLC Chromatogram
-
Q: I see multiple peaks in my HPLC chromatogram. What do they represent?
-
A: Besides the main product peak, you may observe:
-
Free Dye Peak: A peak corresponding to the unconjugated Cy3 dye.
-
Unlabeled Oligonucleotide Peak: A peak for the oligonucleotide without the Cy3 label.
-
Failure Sequence Peaks: Peaks representing shorter, truncated oligonucleotides.
-
Isomers of the Labeled Oligonucleotide: Different isomers of the dye-labeled product can sometimes be separated by RP-HPLC.
-
Degradation Products: If the Cy3 dye has degraded, you may see additional peaks.
-
-
Issue 4: Suspected Dye Degradation
-
Q: I am concerned about the stability of the Cy3 dye during purification. How can I minimize degradation?
-
A: Cy3 can be sensitive to prolonged exposure to certain chemicals and light.
-
Avoid Harsh Chemicals: Minimize the use of harsh chemicals and extreme pH conditions where possible.
-
Protect from Light: Cy3 is photosensitive. Protect your samples from light throughout the purification process.
-
Limit UV Exposure: If using methods that involve UV visualization (like PAGE), minimize the exposure time to prevent photobleaching.
-
-
Quantitative Data Summary
| Purification Method | Typical Purity (%) | Typical Recovery Yield (%) | Recommended For | Not Recommended For |
| Reverse-Phase HPLC (RP-HPLC) | >85 | 50-70 | Fluorescently labeled oligos, high-purity applications. | Oligos >50 bases (resolution decreases). |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95 | 20-50 | Highest purity applications, removal of n-1 mers. | Fluorescently labeled oligos due to potential dye damage. |
| Cartridge Purification (Reverse-Phase) | 65-80 | >80 | Routine applications, desalting, removal of some failure sequences. | High-purity applications, long oligonucleotides. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of Cy3 Labeled Oligonucleotides
This protocol is a general guideline for the purification of Cy3 labeled oligonucleotides using a C18 reverse-phase column.
Materials:
-
Crude Cy3 labeled oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 HPLC column
-
HPLC system with UV-Vis detector
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~550 nm (for the Cy3 dye).
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths. The labeled oligonucleotide will typically elute after the unlabeled oligo but before the free dye.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or speed-vacuum centrifugation.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is for the purification of unlabeled oligonucleotides but can be adapted. Note the precautions for fluorescently labeled oligos.
Materials:
-
Crude oligonucleotide
-
Denaturing polyacrylamide gel (with 7-8 M Urea)
-
1x TBE buffer
-
Loading buffer (e.g., formamide-based)
-
UV transilluminator or fluorescent plate
-
Elution buffer (e.g., 0.5 M ammonium acetate)
-
Desalting column
Methodology:
-
Gel Preparation: Prepare and pre-run a denaturing polyacrylamide gel of the appropriate percentage for the size of your oligonucleotide.
-
Sample Preparation: Resuspend the crude oligonucleotide in loading buffer, heat to denature, and then cool on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant voltage until the desired separation is achieved.
-
Visualization: Visualize the bands using UV shadowing on a fluorescent TLC plate. Minimize UV exposure time.
-
Excision: Carefully excise the band corresponding to the full-length oligonucleotide.
-
Elution: Crush the gel slice and elute the oligonucleotide by soaking it in elution buffer overnight with agitation.
-
Purification: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Desalting: Desalt the purified oligonucleotide using a desalting column to remove salts and residual urea.
Protocol 3: Cartridge Purification (DMT-on)
This protocol describes a typical DMT-on reverse-phase cartridge purification.
Materials:
-
Crude DMT-on Cy3 labeled oligonucleotide
-
Reverse-phase purification cartridge
-
Wash Buffer 1: e.g., 2% acetonitrile in 0.1 M TEAA
-
Wash Buffer 2: Water
-
Cleavage Solution: e.g., 2% trifluoroacetic acid (TFA)
-
Elution Buffer: e.g., 50% acetonitrile in water
Methodology:
-
Cartridge Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with acetonitrile followed by an equilibration buffer.
-
Sample Loading: Load the crude DMT-on oligonucleotide solution onto the cartridge. The hydrophobic DMT group will bind to the reverse-phase matrix.
-
Washing: Wash the cartridge with Wash Buffer 1 to remove unbound impurities and failure sequences (which are DMT-off). Then, wash with water.
-
DMT Cleavage: Apply the Cleavage Solution to the cartridge to cleave the DMT group from the bound oligonucleotide.
-
Elution: Elute the purified, now DMT-off, oligonucleotide using the Elution Buffer.
-
Drying: Dry the eluted sample using a speed-vacuum concentrator.
Visualizations
Caption: Overview of Cy3 Labeled Oligonucleotide Synthesis and Purification.
Caption: HPLC Purification Workflow for Cy3 Labeled Oligonucleotides.
Caption: PAGE Purification Workflow for Oligonucleotides.
Caption: DMT-on Cartridge Purification Workflow.
References
Common side reactions with Cy3 phosphoramidite and how to prevent them
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy3 phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant n+53 Da peak in my mass spectrometry analysis after synthesizing a Cy3-labeled oligonucleotide. What is the likely cause and how can I prevent it?
A1: An n+53 Da peak is a characteristic sign of N3-cyanoethylation of thymidine residues. This side reaction occurs when acrylonitrile, a byproduct of the removal of the cyanoethyl phosphate protecting group, reacts with the N3 position of thymine during the final ammonia deprotection step. This issue is more prominent in the synthesis of longer oligonucleotides.[1]
Prevention Strategies:
-
Increase Ammonia Volume: Using a larger volume of ammonium hydroxide for cleavage and deprotection can help to scavenge the acrylonitrile more effectively.[1]
-
Use AMA: A mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) is more efficient at scavenging acrylonitrile than ammonium hydroxide alone.[1][2]
-
Pre-Cleavage Diethylamine (DEA) Wash: The most effective method to completely eliminate this side reaction is to perform a pre-cleavage wash with a 10% solution of diethylamine (DEA) in anhydrous acetonitrile.[1] This removes the cyanoethyl groups from the phosphate backbone before the oligonucleotide is cleaved from the support, preventing the formation of acrylonitrile during the base deprotection step.
Q2: My final Cy3-labeled oligonucleotide has low fluorescence intensity. What could be the cause?
A2: Low fluorescence intensity of the final product can be attributed to the degradation of the Cy3 dye during the synthesis or deprotection steps. Cy3 is sensitive to certain chemical conditions.
Potential Causes and Solutions:
-
Oxidation Step: The standard iodine solution used for oxidation can be too harsh for the Cy3 dye. It is recommended to use a milder 0.02 M iodine solution to avoid degradation of the cyanine dye.
-
Deprotection Conditions: Cy3 is not stable under prolonged exposure to harsh basic conditions at elevated temperatures.
-
Ammonium Hydroxide: If using ammonium hydroxide for deprotection, it is best to perform it at room temperature. If elevated temperatures are necessary, the exposure time should be limited to 2 hours or less at 65°C.
-
Base Labile Protecting Groups: To use milder deprotection conditions, it is highly recommended to synthesize the oligonucleotide using monomers with base-labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG). This allows for deprotection with potassium carbonate in methanol or other milder reagents that are less harmful to the Cy3 dye.
-
Q3: The coupling efficiency of my this compound is consistently low. How can I troubleshoot this?
A3: Low coupling efficiency is a common problem in oligonucleotide synthesis, especially with modified phosphoramidites. The primary cause is almost always the presence of moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Reagents: Use fresh, anhydrous acetonitrile (<15 ppm water) for dissolving the phosphoramidite and for the synthesizer washes. Store it over molecular sieves.
-
Phosphoramidite Handling: Dissolve the this compound under a dry, inert atmosphere (e.g., argon or helium).
-
Synthesizer Lines: Ensure that the gas lines to the synthesizer are equipped with an in-line drying filter. If the synthesizer has been idle, it may take a few runs to become fully anhydrous.
-
-
Activator: Ensure the activator solution is fresh and anhydrous. Different activators like 1H-tetrazole, DCI, or ETT can be used.
-
Coupling Time: A longer coupling time of at least 3 minutes is recommended for modified phosphoramidites like Cy3.
-
Double Coupling: For critical applications, a "double coupling" cycle can be employed to improve the coupling efficiency. This involves repeating the coupling step before capping.
Q4: My trityl monitor shows a very low signal after the Cy3 coupling step, suggesting a failed coupling, but I still get some labeled product. What is happening?
A4: This is a common observation with this compound. Cy3 phosphoramidites typically use a monomethoxytrityl (MMT) protecting group, not the standard dimethoxytrityl (DMT) group found on nucleoside phosphoramidites. The MMT cation released during the deblocking step has a different absorbance maximum (yellow) compared to the DMT cation (orange). Absorbance-based trityl monitors are calibrated for the DMT cation and will therefore incorrectly interpret the MMT cation signal as a very low coupling efficiency. Conductivity-based detectors will provide a more accurate reading of the coupling efficiency.
Data and Protocols
Table 1: Recommended Deprotection Conditions for Cy3-Labeled Oligonucleotides
| Base Protecting Groups Used | Deprotection Reagent | Temperature | Duration | Notes |
| Standard (Bz-dA, Bz-dC, iBu-dG) | Ammonium Hydroxide | Room Temperature | 24-36 hours | Recommended to minimize dye degradation. |
| Standard (Bz-dA, Bz-dC, dmf-dG) | Ammonium Hydroxide | 65°C | 2 hours | Use with caution, as prolonged heat can degrade Cy3. |
| Standard with Ac-dC | AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | 65°C | 10 minutes | A fast deprotection method compatible with Cy3. |
| UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for oligonucleotides with very sensitive modifications. |
| UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC) | Ammonium Hydroxide | Room Temperature | 2 hours |
Experimental Protocols
Protocol 1: Pre-Cleavage Diethylamine (DEA) Wash for Prevention of N3-Cyanoethylation
This protocol should be performed after the completion of the oligonucleotide synthesis and before the final cleavage and deprotection.
Materials:
-
10% Diethylamine (v/v) in anhydrous acetonitrile.
-
Syringe.
-
Completed oligonucleotide synthesis column.
Procedure:
-
Prepare the 10% DEA solution in anhydrous acetonitrile.
-
Attach a syringe to the synthesis column.
-
Slowly push a few milliliters of the 10% DEA solution through the column over a period of 5 minutes.
-
Thoroughly wash the column with anhydrous acetonitrile to remove all traces of the DEA solution.
-
Dry the column with a stream of argon or helium.
-
Proceed with the standard cleavage and deprotection protocol appropriate for your oligonucleotide.
Protocol 2: Maintaining Anhydrous Conditions for Reagent Preparation
Materials:
-
Anhydrous acetonitrile (<15 ppm water), preferably from a septum-sealed bottle.
-
Phosphoramidite vial.
-
Syringe and needle.
-
Inert gas source (Argon or Helium).
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Pressurize the anhydrous acetonitrile bottle with the inert gas.
-
Using a clean, dry syringe, withdraw the required volume of anhydrous acetonitrile.
-
Carefully inject the acetonitrile into the phosphoramidite vial, which should also be under an inert gas atmosphere.
-
Gently swirl the vial to dissolve the phosphoramidite completely.
-
Transfer the dissolved phosphoramidite solution to the appropriate position on the DNA synthesizer.
Visual Guides
Oligonucleotide Synthesis Cycle and Potential Side Reactions
Caption: Standard phosphoramidite synthesis cycle and points of potential side reactions with Cy3.
Troubleshooting Low Coupling Efficiency
Caption: A workflow for troubleshooting low coupling efficiency of this compound.
Deprotection Strategy Decision Tree for Cy3 Oligonucleotides
Caption: Decision tree for selecting the optimal deprotection strategy for Cy3-labeled oligonucleotides.
References
Improving the stability of Cy3 phosphoramidite in solution
Welcome to the technical support center for Cy3 phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and troubleshooting common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by moisture, oxidation, light, and heat. Phosphoramidites are highly sensitive to moisture, which can cause hydrolysis.[1][2] Exposure to air can lead to oxidation of the phosphite triester, rendering it inactive for coupling.[1][2] Additionally, cyanine dyes like Cy3 are light-sensitive and can degrade upon prolonged exposure to light.[1] Elevated temperatures can also accelerate degradation, particularly during the deprotection step following oligonucleotide synthesis.
Q2: What are the recommended storage conditions for this compound, both in solid form and in solution?
A2: For optimal stability, solid this compound should be stored at -20°C in a dark or amber container, desiccated, and under an inert atmosphere like argon to protect it from light, moisture, and oxidation. Once dissolved in an anhydrous solvent such as acetonitrile, the solution is stable for a limited time. For short-term storage, it is recommended to use the solution within 24 hours when stored under an argon atmosphere. Some sources suggest a stability of 2-3 days in solution. For any unused portion, it is best to evaporate the solvent under an inert atmosphere and store the residue under the recommended solid storage conditions.
Q3: My coupling efficiency with this compound is low. What are the potential causes and how can I troubleshoot this?
A3: Low coupling efficiency with this compound can stem from several factors:
-
Degradation of the phosphoramidite: This is the most common cause. Ensure that the phosphoramidite has been stored and handled correctly to prevent degradation from moisture and oxidation. Use fresh, anhydrous acetonitrile for dissolution.
-
Suboptimal coupling time: While standard coupling times may be sufficient, some modified phosphoramidites may require longer coupling times for efficient incorporation.
-
Incorrect detritylation monitoring: The MMT (monomethoxytrityl) group on the this compound produces a yellow cation upon removal, which has a different absorbance profile than the orange DMT (dimethoxytrityl) cation. This can be misinterpreted by absorbance-based trityl monitors as low coupling efficiency. Conductivity-based monitors provide a more accurate assessment.
Q4: How can I minimize the degradation of the Cy3 dye during the deprotection and cleavage steps?
A4: The Cy3 dye can be sensitive to harsh deprotection conditions. To minimize degradation:
-
Use mild deprotection conditions when possible. Deprotection with ammonium hydroxide at room temperature is generally recommended.
-
If elevated temperatures are necessary, limit the exposure time. Cy3 is more stable than Cy5 at higher temperatures, but prolonged heating should still be avoided. Using reagents with base-labile protecting groups can reduce the required deprotection time to 2 hours or less at 65°C.
-
Avoid heating the oligonucleotide to remove the deprotection solution, as this can degrade the dye. Gel filtration (e.g., using a G25 column) is a recommended method to remove the deprotection solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in oligonucleotide synthesis.
| Issue | Potential Cause | Recommended Action |
| Low fluorescence of the final oligonucleotide | Degradation of the Cy3 dye: The dye may have been degraded by exposure to light or harsh deprotection conditions. | - Protect the phosphoramidite and the labeled oligonucleotide from light at all stages. - Use mild deprotection conditions (e.g., ammonium hydroxide at room temperature). - Avoid heating to dry the final product. |
| Photo-isomerization: Cyanine dyes can undergo cis/trans isomerization upon excitation, leading to a loss of fluorescence. | While Cy3 is less prone to this than some other dyes, minimizing exposure to excitation light during handling and analysis is good practice. | |
| Unexpected peaks in HPLC analysis of the labeled oligonucleotide | Incomplete removal of protecting groups: The MMT group may not have been completely removed. | Ensure complete detritylation on the synthesizer. The MMT cation's different color can affect monitoring, so consider alternative verification methods. |
| Degradation products: The unexpected peaks could be due to the degradation of the this compound or the dye itself during synthesis or deprotection. | Review handling, storage, and deprotection protocols to identify potential sources of degradation. | |
| Phosphoramidite solution appears discolored or contains particulates | Hydrolysis and/or oxidation: The phosphoramidite has likely degraded due to exposure to moisture or air. | Discard the solution and prepare a fresh one using high-quality anhydrous solvent. Ensure the solid phosphoramidite has been stored correctly. |
Quantitative Data Summary
| Parameter | Condition | Stability | Reference |
| Solid Storage | -20°C, dark, desiccated, under inert atmosphere | Up to 12 months | |
| Solution Stability | In anhydrous acetonitrile under argon | 24 hours | |
| Solution Stability | In solution (conditions not fully specified) | 2-3 days | |
| Deprotection (Ammonium Hydroxide) | Room temperature | Recommended for optimal dye stability | |
| Deprotection (Ammonium Hydroxide) | Elevated temperature (e.g., 65°C) | Limit exposure to 2 hours or less |
Experimental Protocols
Protocol for Preparation of this compound Solution
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature (approximately 20-30 minutes). This prevents condensation of moisture onto the solid.
-
Inert Atmosphere: If possible, open the vial and perform the dissolution in a glove box or under a stream of dry argon or nitrogen.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous acetonitrile (<30 ppm water) to achieve the desired concentration (typically 0.1 M).
-
Dissolution: Gently swirl the vial to dissolve the solid completely.
-
Moisture Removal (Optional but Recommended): To remove any residual moisture, molecular sieves (3 Å) can be added to the solution. Allow the solution to stand over the sieves for a few hours before use.
-
Storage: If not for immediate use, store the solution under an inert atmosphere and protect it from light. Use within the recommended timeframe (24 hours for best results).
Visual Guides
References
MMT Cation Monitoring & Cy3 Phosphoramidite Technical Support Center
Welcome to the technical support center for MMT cation monitoring and Cy3 phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this compound in oligonucleotide synthesis, with a specific focus on challenges associated with the monomethoxytrityl (MMT) protecting group.
Frequently Asked Questions (FAQs)
Q1: Why does the color of the deblocking solution appear yellow instead of the typical orange when using this compound?
A1: this compound uses a 4-monomethoxytrityl (MMT) group to protect the 5'-hydroxyl group, unlike the 4,4'-dimethoxytrityl (DMT) group found on standard nucleoside phosphoramidites.[1][2] Upon acid deprotection, the MMT cation is released, which has a characteristic yellow color.[1][2][3] The standard DMT cation produces a bright orange color. This color difference is expected and indicates the successful removal of the MMT protecting group.
Q2: My synthesizer's trityl monitor is showing a low coupling efficiency for the this compound addition. Is this a cause for concern?
A2: Not necessarily. Absorbance-based trityl monitors are typically calibrated for the orange DMT cation. The yellow MMT cation has a different absorbance maximum, leading to an inaccurate, often lower, reading of coupling efficiency. If you are using an absorbance-based monitor, it is important to be aware of this discrepancy. Conductivity-based trityl monitors can provide a more accurate measurement of the MMT cation release.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is sensitive to light and moisture. It should be stored at -20°C in a dark, desiccated container. Proper storage is crucial to prevent degradation and ensure optimal performance during synthesis. The phosphoramidite is stable in solution under argon for 24 hours.
Q4: Can I use standard deprotection conditions for an oligonucleotide containing Cy3?
A4: While Cy3 is compatible with standard deprotection reagents like ammonium hydroxide, some precautions are necessary to prevent dye degradation. It is recommended to perform deprotection at room temperature. If elevated temperatures are required, Cy3 is more stable than Cy5. Using base-labile protecting groups on the nucleobases can help to shorten the deprotection time.
Q5: Is "Trityl-on" purification possible with the MMT group from this compound?
A5: Yes, the lipophilic nature of the MMT group makes it suitable for "MMT-on" reverse-phase HPLC or cartridge purification. This allows for the separation of the full-length, MMT-containing oligonucleotide from shorter, failure sequences that lack the MMT group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low fluorescence of the final oligonucleotide | 1. Degradation of Cy3 dye: Exposure to harsh oxidation or deprotection conditions. 2. Photobleaching: Prolonged exposure to light. 3. Quenching: Interaction with the oligonucleotide or other molecules. | 1. Use a milder iodine solution (0.02 M) for the oxidation step. Use deprotection conditions as recommended (e.g., ammonium hydroxide at room temperature or for a shorter duration at elevated temperatures). 2. Protect the phosphoramidite and the labeled oligonucleotide from light at all stages of synthesis, purification, and storage. 3. If quenching is suspected, consider altering the position of the Cy3 label within the oligonucleotide sequence. |
| Premature loss of the MMT group | 1. Instability of the MMT group: The MMT group is more acid-labile than the DMT group. 2. Acidic conditions during workup: Drying down the MMT-on oligo solution without a non-volatile base can lead to MMT loss. | 1. Ensure all synthesis reagents are anhydrous and of high quality. 2. Before drying the MMT-on oligonucleotide solution, add a non-volatile base such as TRIS base to neutralize any residual acid. |
| Incomplete MMT group removal | 1. Inefficient deblocking on the synthesizer: Insufficient contact time with the deblocking reagent. 2. Re-attachment of the MMT group: This can occur during cartridge purification if the MMT group is removed on the cartridge. | 1. If removing the MMT group on the synthesizer, consider extending the deblocking step. 2. It is recommended to remove the MMT group after cartridge purification using an aqueous acetic acid solution. |
| Multiple peaks during HPLC analysis of the purified oligonucleotide | 1. Incomplete capping of failure sequences. 2. Degradation of the oligonucleotide or the Cy3 dye. 3. Isomers of the Cy3 dye. | 1. Ensure the capping step in your synthesis cycle is efficient. 2. Review and optimize the oxidation and deprotection steps to minimize degradation. 3. The presence of dye isomers is possible; however, if this is a new observation, review your synthesis and purification procedures for any changes. |
Experimental Protocols
Protocol 1: On-Synthesizer MMT Cation Monitoring
This protocol outlines the general steps for monitoring MMT cation release during automated oligonucleotide synthesis.
-
Synthesizer Setup:
-
Ensure the synthesizer is equipped with a trityl monitor (absorbance or conductivity-based).
-
If using an absorbance monitor, be aware that the reading for MMT will be lower than for DMT and may not be quantitative.
-
-
Synthesis Cycle:
-
During the deblocking step of the cycle where the MMT group is removed, the acidic deblocking solution containing the released MMT cation is passed through the monitor.
-
-
Data Interpretation:
-
Absorbance Monitor: A yellow color in the waste line and a peak on the monitor's output indicate successful MMT removal. Do not rely on the absolute value for calculating coupling efficiency.
-
Conductivity Monitor: This will provide a more accurate, quantitative measure of the MMT cation release.
-
Protocol 2: Post-Purification MMT Group Removal
This protocol is for the removal of the MMT group from a Cy3-labeled oligonucleotide after "MMT-on" purification.
-
Prepare the Detritylation Solution:
-
Prepare a solution of 20% glacial acetic acid in water.
-
-
Reaction:
-
Dissolve the purified, MMT-on oligonucleotide in the 20% acetic acid solution.
-
Incubate at room temperature for 1 hour. The solution may become cloudy due to the precipitation of MMT alcohol.
-
-
Extraction (Optional but Recommended):
-
To remove the MMT alcohol, perform an extraction with an equal volume of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully remove and discard the upper ethyl acetate layer.
-
Repeat the extraction two more times.
-
-
Desalting:
-
The resulting aqueous solution containing the deprotected oligonucleotide can be desalted using your preferred method (e.g., gel filtration, ethanol precipitation).
-
Diagrams
Caption: Experimental workflow for the synthesis and purification of a Cy3-labeled oligonucleotide.
Caption: Troubleshooting logic for low coupling efficiency readings with this compound.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Cy3 Labeled Probes
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address non-specific binding of Cy3 labeled probes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding with Cy3 labeled probes?
High background and non-specific binding of Cy3 labeled probes can stem from several factors throughout the experimental workflow. Key causes include:
-
Improper Sample Preparation: Inadequate fixation can lead to poor tissue morphology and expose sticky surfaces that non-specifically bind the probe. Conversely, over-fixation can cause excessive cross-linking, which may trap probes.[1] Debris on slides can also contribute to background fluorescence.[2]
-
Suboptimal Probe Design and Quality: Probes with repetitive sequences or those used at too high a concentration can increase the likelihood of off-target binding.[3][4]
-
Ineffective Blocking: Insufficient or inappropriate blocking agents may fail to saturate non-specific binding sites on the tissue or slide surface.
-
Incorrect Hybridization Conditions: Hybridization temperature, time, and formamide concentration are critical. Suboptimal conditions can lead to probes binding to unintended targets.[5]
-
Inadequate Post-Hybridization Washes: Insufficiently stringent washing steps may not effectively remove unbound or weakly bound probes, resulting in high background.
-
Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for non-specific signal.
Q2: How can I optimize my fixation and pre-treatment steps to reduce non-specific binding?
Proper sample preparation is crucial for minimizing background. Here are some recommendations:
-
Fixation: Always use freshly prepared fixative solutions. For formalin-fixed paraffin-embedded (FFPE) tissues, aim for a section thickness of 3-4μm to ensure adequate probe penetration without excessive background.
-
Slide Preparation: Ensure slides are clean. A 70% ethanol wash before use can help remove dust and other particulates.
-
Permeabilization: Use detergents like Triton X-100 or Tween-20 to permeabilize the tissue, allowing the probe to access its target. However, concentrations may need to be optimized for your specific sample type.
-
Enzymatic Digestion: For FFPE tissues, enzymatic digestion with pepsin or proteinase K can help remove proteins that may cause non-specific binding. However, over-digestion can damage the target sequence.
Q3: What are the recommended blocking agents and how should I use them?
Blocking agents are used to saturate non-specific binding sites before the probe is applied.
-
Common Blocking Agents: Several reagents can be used to block non-specific binding, including DNA from salmon sperm, herring sperm, or calf thymus. These are typically included in the pre-hybridization and hybridization solutions. Other options include fish gelatin and commercially available blocking solutions.
-
Application: Blocking is typically performed after tissue permeabilization and before probe hybridization. The choice of blocking agent may depend on the sample type and the specific antibodies used in detection steps. For instance, when using anti-goat or anti-bovine secondary antibodies, it is advisable to avoid blocking buffers containing milk, goat serum, or BSA.
Q4: How do I optimize hybridization and washing conditions to improve signal specificity?
Careful control of hybridization and washing stringency is critical for minimizing non-specific binding.
-
Hybridization: The hybridization temperature and formamide concentration are key factors influencing the specificity of probe binding. Longer probes generally require higher hybridization temperatures. It's important to maintain a humid environment during hybridization to prevent the sample from drying out, which can cause high background.
-
Post-Hybridization Washes: Washing steps are essential for removing unbound and non-specifically bound probes. The stringency of the washes can be adjusted by altering the temperature and salt concentration (e.g., SSC) of the wash buffer. Start with the recommended protocol and incrementally increase the stringency if background remains high. Always use freshly prepared wash buffers.
Troubleshooting Guide: Quantitative Data Summary
The following table summarizes key parameters that can be adjusted to troubleshoot non-specific binding, along with typical starting concentrations and ranges for optimization.
| Parameter | Typical Starting Condition | Optimization Range | Potential Impact on Non-Specific Binding |
| Probe Concentration | 1-10 ng/µL | 0.5-20 ng/µL | Higher concentrations can increase background. |
| Formamide Concentration | 50% in hybridization buffer | 30-60% | Higher concentrations increase stringency, reducing non-specific binding. |
| Hybridization Temperature | 37°C | 37-55°C | Higher temperatures increase stringency. |
| Post-Hybridization Wash Temperature | Room Temperature to 42°C | Room Temperature to 73°C | Higher temperatures increase wash stringency. |
| Post-Hybridization Wash Salt (SSC) Conc. | 2x SSC | 0.1x - 4x SSC | Lower salt concentrations increase stringency. |
Experimental Protocols
Protocol 1: Standard Pre-hybridization and Hybridization
This protocol provides a general workflow for pre-hybridization and hybridization steps designed to minimize non-specific binding.
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes), and finally in distilled water.
-
-
Permeabilization:
-
Incubate slides in 0.2 M HCl for 20 minutes.
-
Rinse with distilled water.
-
Digest with Proteinase K (concentration and time to be optimized for tissue type) at 37°C.
-
Wash in PBS.
-
-
Pre-hybridization/Blocking:
-
Incubate slides in pre-hybridization buffer (containing 50% formamide, 2x SSC, and blocking agents like salmon sperm DNA) for at least 30 minutes at the hybridization temperature.
-
-
Hybridization:
-
Denature the Cy3-labeled probe by heating at 75-80°C for 5-10 minutes, then immediately place on ice.
-
Apply the denatured probe to the slide, cover with a coverslip, and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at the optimized hybridization temperature (e.g., 37°C).
-
Protocol 2: High-Stringency Post-Hybridization Washes
This protocol describes a series of high-stringency washes to remove non-specifically bound probes.
-
Initial Low-Stringency Wash:
-
Carefully remove the coverslip.
-
Wash slides in 2x SSC with 0.1% NP-40 for 2 x 5 minutes at room temperature to remove excess probe.
-
-
High-Stringency Washes:
-
Wash slides in a pre-warmed solution of 0.4x SSC with 0.3% NP-40 at 73°C for 2 minutes.
-
Follow with a wash in 2x SSC with 0.1% NP-40 for 1 minute at room temperature.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series (70%, 85%, 100%).
-
Air dry in the dark.
-
Mount with an appropriate mounting medium containing an anti-fade reagent and a counterstain (e.g., DAPI).
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for addressing non-specific binding.
Caption: Mechanism of specific vs. non-specific probe binding.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. Tips For Better Fluorescence In Situ Hybridization (FISH) - Creative Bioarray [histobiolab.com]
- 3. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
Validation & Comparative
A Head-to-Head Battle of Fluorescent Probes: Cy3 vs. Alexa Fluor 555 Phosphoramidites for High-Performance Oligonucleotide Labeling
For researchers, scientists, and drug development professionals, the precise and robust fluorescent labeling of oligonucleotides is paramount for the accuracy and reliability of a multitude of applications, from qPCR and FISH to advanced single-molecule studies. The choice of fluorophore can significantly impact experimental outcomes. This guide provides an in-depth, data-driven comparison of two widely used orange-fluorescent phosphoramidites: Cyanine3 (Cy3) and its high-performance alternative, Alexa Fluor 555.
While both dyes are spectrally similar and serve as mainstays in biological research, a closer examination of their photophysical properties and performance characteristics reveals key differences that can be critical for demanding applications. This comparison will delve into their brightness, photostability, and the practical implications for experimental design and data quality, supported by established experimental protocols.
Performance at a Glance: A Quantitative Comparison
The overall performance of a fluorescent dye is determined by its brightness and its resistance to photobleaching. Brightness is a product of the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability dictates how long a fluorescent signal can be reliably detected under continuous illumination.
| Property | Cy3 | Alexa Fluor 555 | Advantage |
| Excitation Maximum (nm) | ~550-555 | ~555 | Negligible Difference |
| Emission Maximum (nm) | ~569-570 | ~568 | Negligible Difference |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | Comparable |
| Quantum Yield | ~0.1 - 0.31 | ~0.1 | Comparable to Lower |
| Photostability | Moderate | High | Alexa Fluor 555 |
| Susceptibility to Self-Quenching | Higher | Lower | Alexa Fluor 555 |
Note: The quantum yield of Cy3 can be highly dependent on its local environment and the degree of labeling.
While the molar extinction coefficients of Cy3 and Alexa Fluor 555 are comparable, meaning they absorb light with similar efficiency, the key differentiators are photostability and susceptibility to self-quenching.[1][2] Alexa Fluor 555 consistently demonstrates superior resistance to photobleaching, allowing for longer exposure times and more robust signal detection in imaging applications.[1][2][3]
Furthermore, Cy3 has a known tendency to form dye aggregates, especially at higher labeling densities on a molecule. This aggregation can lead to self-quenching, where the fluorescence is diminished, thereby reducing the overall brightness of the conjugate. Alexa Fluor 555 exhibits significantly less self-quenching, resulting in more fluorescent conjugates, particularly at high degrees of labeling.
Experimental Deep Dive: How Performance is Measured
To provide a framework for a rigorous comparison, this section outlines the detailed methodologies for key experiments used to evaluate fluorescent dye performance.
Experimental Protocol 1: Oligonucleotide Labeling with Phosphoramidites
This protocol describes the general procedure for incorporating a fluorescent dye phosphoramidite at the 5' terminus of a synthetic oligonucleotide.
Materials:
-
DNA synthesizer
-
Amine-modified controlled pore glass (CPG) solid support
-
Standard DNA phosphoramidites (dA, dC, dG, dT) and synthesis reagents
-
Cy3 or Alexa Fluor 555 phosphoramidite
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Oligonucleotide Synthesis: The oligonucleotide is synthesized on the CPG support using standard phosphoramidite chemistry.
-
Fluorophore Coupling: In the final coupling cycle, the Cy3 or Alexa Fluor 555 phosphoramidite is coupled to the 5'-hydroxyl group of the oligonucleotide. A longer coupling time (e.g., 6 minutes for Cy3) may be required for optimal efficiency.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide. The deprotection conditions (time and temperature) should be optimized to ensure complete removal of protecting groups without degrading the dye.
-
Purification: The labeled oligonucleotide is purified from unlabeled sequences and other impurities using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The concentration and labeling efficiency are determined by measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.
Experimental Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The quantum yield is a measure of the efficiency of fluorescence. The relative method compares the fluorescence of the unknown sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, QY = 0.95)
-
Labeled oligonucleotide solutions (Cy3-oligo and Alexa Fluor 555-oligo)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the standard and the labeled oligonucleotide samples in an appropriate buffer.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Experimental Protocol 3: Photostability Measurement
Photostability is assessed by measuring the decay of fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable filter set and a stable light source
-
Camera for image acquisition
-
Labeled oligonucleotide samples immobilized on a microscope slide
-
Image analysis software
Procedure:
-
Sample Preparation: Immobilize the fluorescently labeled oligonucleotides on a microscope slide.
-
Image Acquisition:
-
Locate a field of view with the labeled oligonucleotides.
-
Acquire a time-lapse series of images under continuous illumination. Use consistent illumination power and exposure time for all samples.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled oligonucleotides in each frame of the time-lapse series.
-
Normalize the intensity of each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability.
-
The Verdict: Choosing the Right Tool for the Job
For many standard applications, Cy3 remains a viable and cost-effective choice. However, for experiments that demand high sensitivity, prolonged imaging, or quantitative accuracy, the superior photostability and reduced self-quenching of Alexa Fluor 555 make it the clear winner. The enhanced performance of Alexa Fluor 555 can lead to higher quality data with improved signal-to-noise ratios, which is particularly crucial in single-molecule studies, super-resolution microscopy, and other cutting-edge applications.
Ultimately, the choice between Cy3 and Alexa Fluor 555 phosphoramidites will depend on the specific requirements of the experiment and the available instrumentation. For researchers pushing the boundaries of fluorescence-based assays, the investment in a higher-performance dye like Alexa Fluor 555 can yield significant returns in the form of more robust and reproducible data.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
A Comparative Performance Analysis: Cy3 Phosphoramidite vs. DyLight Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of the performance of Cy3 phosphoramidite, a widely used cyanine dye, against the DyLight series of fluorescent dyes. This comparison is supported by key photophysical and performance data to aid in the selection of the optimal dye for specific research applications.
Quantitative Performance Comparison
The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following table summarizes the key quantitative data for this compound and the spectrally similar DyLight 550, providing a direct comparison of their performance characteristics.
| Property | This compound | DyLight 550 | DyLight 547 |
| Excitation Maximum (λex) | 555 nm[1][2] | 562 nm[3][4] | - |
| Emission Maximum (λem) | 570 nm[1] | 576 nm | - |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ | - |
| Fluorescence Quantum Yield (Φ) | 0.31 | Not explicitly stated | Slightly higher than Cy3 |
| Photostability | Less photostable, susceptible to photobleaching, especially with high laser power or extended imaging. | Generally more photostable than Cy3. | - |
| pH Sensitivity | Fluorescence intensity is largely independent of pH. | Highly fluorescent over a broad pH range (pH 4-9). | - |
| Sequence-Dependent Fluorescence Fluctuation (on ssDNA) | ~50% drop from maximum intensity. | - | ~45% drop from maximum intensity, suggesting less sequence-dependent bias. |
Key Performance Differences
Brightness and Photostability: While both Cy3 and DyLight 550 exhibit high molar extinction coefficients, a key differentiator is their photostability. For applications requiring long-term imaging or intense laser excitation, such as single-molecule studies or super-resolution microscopy, DyLight dyes are often recommended due to their superior resistance to photobleaching. Cy3, while a versatile and widely used fluorophore, can be more susceptible to fading under such demanding conditions.
Environmental Sensitivity: Both Cy3 and DyLight dyes demonstrate robust performance across a range of pH values, a critical feature for live-cell imaging and other biological applications where maintaining a specific pH can be challenging. DyLight dyes are noted to remain highly fluorescent over a broad pH range of 4 to 9.
Performance in Nucleic Acid Labeling: For researchers labeling oligonucleotides, the sequence-dependent nature of a dye's fluorescence can introduce bias. Studies comparing Cy3 and the spectrally similar DyLight 547 on single-stranded DNA have shown that DyLight dyes may exhibit a reduced magnitude of fluorescence intensity variation across different DNA sequences. This suggests that DyLight dyes could be a better choice for applications where the fluorescent signal is used for quantitative analysis of nucleic acids.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the performance of fluorescent dyes for a specific application, such as antibody conjugation and immunofluorescence staining.
Experimental Protocols
Below are generalized protocols for key experiments involved in comparing fluorescent dyes. Specific concentrations, incubation times, and instrument settings should be optimized for the particular application.
I. Protein Labeling with Amine-Reactive Dyes
This protocol describes the general procedure for labeling proteins (e.g., antibodies) with NHS-ester forms of Cy3 or DyLight dyes.
Reagents:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Amine-reactive Cy3 or DyLight dye (NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography) to separate labeled protein from free dye.
Procedure:
-
Prepare a stock solution of the amine-reactive dye in DMF or DMSO.
-
Slowly add the desired molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove unreacted dye by passing the reaction mixture through a purification column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.
II. Cell Staining for Immunofluorescence
This protocol provides a general workflow for using fluorescently labeled antibodies to stain cells.
Reagents:
-
Fixed and permeabilized cells on coverslips or in a multi-well plate.
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20).
-
Primary antibody (if using indirect immunofluorescence).
-
Fluorescently labeled secondary antibody (conjugated with Cy3 or DyLight).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Antifade mounting medium.
Procedure:
-
Block the fixed and permeabilized cells with blocking buffer for 30-60 minutes at room temperature.
-
If using indirect immunofluorescence, incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with wash buffer for 5 minutes each.
-
Incubate with the Cy3 or DyLight-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with wash buffer for 5 minutes each.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
III. Photostability Measurement
This protocol outlines a method for assessing the photostability of fluorescently labeled samples.
Procedure:
-
Prepare slides with cells stained with either Cy3 or DyLight-conjugated antibodies.
-
Using a fluorescence microscope, locate a field of view with representative staining.
-
Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuously expose the same field of view to the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Quantify the fluorescence intensity of the stained structures in each image over time.
-
Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate for each dye.
By following these protocols and considering the quantitative data presented, researchers can make an informed decision on whether this compound or a DyLight dye is the more suitable choice for their specific experimental needs.
References
A Comparative Guide to the Validation of Cy3 Labeled Probes by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry for the validation of Cyanine 3 (Cy3) labeled oligonucleotide probes against alternative analytical techniques. The following sections detail the performance, experimental protocols, and data presentation to aid in the selection of the most appropriate validation method for your research and development needs.
Introduction to Probe Validation
The accurate validation of fluorescently labeled probes, such as those tagged with Cy3, is a critical quality control step in many biological and diagnostic applications. Ensuring the correct mass, purity, and integrity of these probes is paramount for the reliability and reproducibility of downstream experiments, including fluorescence in situ hybridization (FISH), microarrays, and quantitative PCR. While mass spectrometry (MS) has emerged as a powerful tool for this purpose, other techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) offer alternative approaches. This guide will compare these methods to provide a comprehensive overview for researchers.
Comparison of Analytical Techniques
The choice of an analytical technique for the validation of Cy3 labeled probes depends on various factors, including the specific information required (e.g., molecular weight confirmation, purity assessment), sample throughput, and available instrumentation.
| Feature | Mass Spectrometry (MALDI-TOF & ESI-MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Primary Measurement | Mass-to-charge ratio (m/z) | Retention time | Migration time |
| Information Provided | Precise molecular weight confirmation, identification of impurities and adducts, sequence verification (with MS/MS) | Purity assessment, quantification, separation of labeled from unlabeled probes | High-resolution separation, purity assessment, single-base resolution |
| Resolution | High mass resolution | Good for purity, may not resolve species with similar hydrophobicity | Excellent, capable of single-base resolution |
| Sensitivity | High (picomole to femtomole range) | Moderate to high (nanogram to picogram range) | High (nanoliter sample volume) |
| Throughput | High (especially MALDI-TOF) | Moderate | High |
| Sample Consumption | Low (microliter to sub-microliter) | Moderate (microliter range) | Very low (nanoliter range) |
| Key Advantage | Direct confirmation of molecular identity | Robust quantification and purity analysis | Superior resolution for complex mixtures |
| Limitations | Ion suppression effects (ESI), matrix interference (MALDI), potential for fragmentation | Indirect identification, co-elution of impurities can be an issue | Limited to smaller sample volumes, potential for capillary coating issues |
Experimental Protocols
Mass Spectrometry (MALDI-TOF) Validation of a Cy3 Labeled Probe
This protocol outlines the general steps for the analysis of a Cy3 labeled oligonucleotide probe using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
1. Sample Preparation:
-
Probe Solution: Prepare a 1-10 µM solution of the Cy3 labeled oligonucleotide probe in nuclease-free water.
-
Matrix Solution: A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA). Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and deionized water. Add a co-matrix, such as diammonium hydrogen citrate, to a final concentration of 1 mg/mL to reduce salt adducts.
2. Spotting:
-
Apply 0.5 µL of the matrix solution onto a spot on the MALDI target plate and let it air dry.
-
Apply 0.5 µL of the Cy3 labeled probe solution directly on top of the dried matrix spot.
-
Let the sample-matrix mixture co-crystallize at room temperature.
3. Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the negative or positive ion mode, depending on the instrument and probe characteristics. The expected mass of the Cy3 labeled probe should be calculated and used to define the acquisition range.
-
The instrument will irradiate the sample spot with a laser, causing desorption and ionization of the probe molecules. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio.
4. Data Analysis:
-
The resulting mass spectrum will show a major peak corresponding to the intact Cy3 labeled probe.
-
Compare the measured molecular weight to the theoretical molecular weight of the probe. A successful validation is indicated by a close match between the observed and expected masses.
-
Minor peaks may be present, representing unbound dye, truncated sequences, or salt adducts.
Alternative Validation Method: Capillary Electrophoresis (CE)
Capillary electrophoresis offers high-resolution separation of oligonucleotides and can be used to assess the purity of Cy3 labeled probes.
1. Capillary and Buffer Preparation:
-
Use a fused-silica capillary. Before first use, rinse the capillary with 0.1 M NaOH, followed by deionized water and then the running buffer.
-
Prepare a running buffer, which for oligonucleotides is often a sieving polymer solution (e.g., linear polyacrylamide) in a suitable buffer like Tris-Borate-EDTA (TBE).
2. Sample Preparation:
-
Dilute the Cy3 labeled probe in nuclease-free water or the running buffer to a suitable concentration (typically in the low µM range).
3. CE Analysis:
-
Fill the capillary with the running buffer.
-
Inject a small volume of the sample into the capillary using electrokinetic or hydrodynamic injection.
-
Apply a high voltage across the capillary to initiate the electrophoretic separation. The negatively charged oligonucleotides will migrate towards the anode.
-
Detection can be performed using UV absorbance at 260 nm for the oligonucleotide and a specific wavelength for the Cy3 dye, or through laser-induced fluorescence (LIF) for higher sensitivity.
4. Data Analysis:
-
The output is an electropherogram showing peaks corresponding to different species in the sample.
-
The main peak should correspond to the full-length, Cy3 labeled probe.
-
The presence of other peaks can indicate impurities such as unlabeled probes, shorter synthesis products ("failure sequences"), or aggregates. The peak area can be used for semi-quantitative purity assessment.
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved in probe validation, the following diagrams are provided.
A Spectroscopic Showdown: Cy3 vs. Competing Cyanine Dyes for Advanced Research
In the realm of fluorescence-based research, the selection of the appropriate fluorophore is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic differences between available dyes is paramount for generating high-quality, reproducible data. This guide provides an objective, data-driven comparison of the widely used cyanine dye, Cy3, against its direct competitors, including Cy5 and offerings from the Alexa Fluor and DyLight series.
Performance at a Glance: A Quantitative Comparison
The utility of a fluorescent dye is primarily defined by its spectroscopic properties. Key parameters include the absorption and emission maxima (λ_max), which dictate the required hardware for excitation and detection; the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a given wavelength; the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence; and photostability, the dye's resistance to degradation upon exposure to light. The brightness of a fluorophore is a function of the product of its molar extinction coefficient and quantum yield.
Below is a summary of the key spectroscopic parameters for Cy3 and its common alternatives. It is important to note that these values can be influenced by the local environment, such as solvent polarity, pH, and conjugation to a biomolecule.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000[1] | ~0.10[2] | High[3][4][5] |
| DyLight 550 | ~562 | ~576 | ~150,000 | High | High |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | Low to Moderate |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | Very High |
| DyLight 647 | ~655 | ~677 | ~220,000 | High | High |
Understanding Fluorescence: The Jablonski Diagram
The fundamental processes of fluorescence, including excitation and emission, are best visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy states of a molecule and the transitions between them. Upon absorbing a photon of light, the fluorophore is elevated from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon referred to as the Stokes shift.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Photostability of Cy3-Labeled Oligonucleotides and a Comparison with Leading Alternatives
For researchers in molecular biology, drug development, and diagnostics, the choice of fluorescent dye for labeling oligonucleotides is a critical decision that directly impacts the quality and reliability of experimental data. Cyanine 3 (Cy3) has long been a popular choice due to its brightness and favorable spectral properties in the yellow-orange region. However, its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light—can be a significant limitation, especially in applications requiring prolonged or intense illumination such as single-molecule studies and super-resolution microscopy. This guide provides an objective comparison of the photostability of Cy3-labeled oligonucleotides with that of prominent alternatives: Alexa Fluor 555, DyLight 550, and ATTO 550.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent label should be guided by key photophysical parameters. The following table summarizes these properties for Cy3 and its alternatives. While direct, side-by-side comparisons of photostability on oligonucleotides under identical conditions are not always available in the literature, the data presented here is compiled from various sources to provide a comparative overview.
| Property | Cy3 | Alexa Fluor 555 | DyLight 550 | ATTO 550 |
| Excitation Max (nm) | ~550 | ~555 | ~562 | ~554 |
| Emission Max (nm) | ~570 | ~565 | ~576 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 | ~120,000 |
| Fluorescence Quantum Yield | ~0.15 (on DNA) | >0.1 | High | ~0.80 |
| Fluorescence Lifetime (ns) | ~0.3 (in PBS) | ~1.0 (in water) | Not readily available | ~3.6 (on DNA)[1] |
| Relative Photostability | Moderate | High | High | Very High |
| Key Feature | Widely used, extensive literature | High photostability and brightness[2][3] | Bright and photostable alternative | Excellent photostability and brightness[4] |
Note: Quantum yields and fluorescence lifetimes are highly dependent on the local environment, including the oligonucleotide sequence and buffer conditions. The values presented are for general comparison.
Experimental evidence consistently demonstrates that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3. In one study, after 95 seconds of continuous illumination, Cy3 retained approximately 75% of its initial fluorescence, whereas Alexa Fluor 555 maintained almost 90%.[2] ATTO dyes, including ATTO 550, are known for their rigid structures which contribute to their exceptional photostability and brightness. DyLight 550 is also marketed as a bright and photostable alternative to Cy3.
Experimental Protocols
To aid researchers in performing their own photostability assessments, a detailed protocol for measuring the photobleaching of fluorescently labeled oligonucleotides using fluorescence microscopy is provided below.
Objective:
To quantify and compare the photobleaching rates of different fluorophores conjugated to oligonucleotides.
Materials:
-
Oligonucleotides labeled with the desired fluorophores (e.g., Cy3, Alexa Fluor 555, DyLight 550, ATTO 550).
-
Hybridization buffer (e.g., 2x SSC, 0.1% SDS).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a suitable laser line for excitation (e.g., 532 nm or 561 nm), appropriate filter sets, and a sensitive camera (e.g., EMCCD or sCMOS).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Anneal the fluorescently labeled oligonucleotide to its complementary strand to form a double-stranded DNA (dsDNA) construct.
-
Immobilize the dsDNA constructs on a microscope slide. This can be achieved through various surface chemistries, such as biotin-streptavidin interactions.
-
Wash the slide gently with buffer to remove any unbound oligonucleotides.
-
Mount the slide with a coverslip using an appropriate imaging buffer. An oxygen scavenging system (e.g., glucose oxidase and catalase) can be included in the buffer to reduce photobleaching.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the laser power to a constant and relevant intensity.
-
Begin continuous image acquisition of a field of view containing multiple immobilized molecules.
-
Acquire images at a constant frame rate for a duration sufficient to observe significant photobleaching for at least one of the dyes being compared.
-
-
Data Analysis:
-
Open the image sequence in an image analysis software like Fiji.
-
Identify and select regions of interest (ROIs) corresponding to individual fluorescent spots.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time series.
-
Correct for background fluorescence by measuring the intensity of a region on the slide with no fluorescent molecules and subtracting this value from the ROI intensities.
-
Normalize the fluorescence intensity of each spot to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
Fit the photobleaching decay curves to an exponential function (single or double exponential) to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value. A longer lifetime indicates greater photostability.
-
Experimental Workflow for Photostability Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of fluorescently labeled oligonucleotides.
References
A Head-to-Head Comparison: Cy3 Phosphoramidite vs. Post-Synthesis Labeling with NHS Esters for Oligonucleotide Modification
For researchers in molecular biology, diagnostics, and drug development, the fluorescent labeling of oligonucleotides is a critical step. Among the plethora of available fluorophores, Cyanine 3 (Cy3) remains a popular choice due to its bright orange fluorescence and environmental sensitivity. The two predominant methods for incorporating Cy3 into an oligonucleotide are through a Cy3 phosphoramidite during solid-phase synthesis or via post-synthesis conjugation using a Cy3 N-hydroxysuccinimide (NHS) ester. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences and Considerations
The choice between this compound and post-synthesis labeling with NHS esters hinges on several factors, including the desired location of the label, the scale of the synthesis, and the requirement for multiple modifications. The phosphoramidite method integrates the dye directly into the automated solid-phase synthesis workflow, offering convenience and high efficiency for internal and multiple incorporations.[1][2] In contrast, the NHS ester method provides flexibility, allowing for the labeling of oligonucleotides with dyes that may not be stable under the harsh conditions of oligonucleotide synthesis.[2][3]
| Feature | This compound | Post-Synthesis Labeling with Cy3 NHS Ester |
| Labeling Strategy | Pre-synthesis incorporation | Post-synthesis conjugation |
| Point of Incorporation | During solid-phase synthesis | After synthesis and deprotection |
| Required Oligo Modification | None (direct incorporation) | Requires a primary amine modification |
| Typical Labeling Position | 5'-end, 3'-end, or internal | 5'-end, 3'-end, or internal (via amino-modified base) |
| Efficiency of Labeling | High coupling efficiency (typically >98%) during synthesis | Variable, dependent on conjugation reaction conditions |
| Overall Yield | Dependent on the overall synthesis efficiency | A two-step process can lead to lower overall yields |
| Suitability for Multiple Labels | Excellent, straightforward to add multiple dyes during synthesis | More complex, may require orthogonal chemistries |
| Flexibility with Dyes | Limited to dyes stable to synthesis and deprotection conditions | Broader range of dyes can be used |
| Purification | Standard oligonucleotide purification (e.g., HPLC) | Requires purification to remove unlabeled oligo and free dye |
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance metrics for each labeling method. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, these values represent typical findings from various sources.
| Performance Metric | This compound | Cy3 NHS Ester |
| Coupling/Conjugation Efficiency | >98% (per coupling cycle) | 50-90% (conjugation reaction) |
| Overall Yield of Labeled Oligo | Dependent on oligo length and synthesis efficiency (e.g., a 30-mer at 99% efficiency has a theoretical max yield of ~75%)[4] | Can be lower due to the multi-step process (synthesis, purification, conjugation, final purification) |
| Purity of Final Product | High, with standard HPLC purification | Can be high, but requires efficient removal of unlabeled oligo and excess dye |
| Fluorescence Quantum Yield | ~0.31 | Generally similar to phosphoramidite-incorporated Cy3, but can be influenced by the linker and local environment |
| Photostability | Good, but can be sequence-dependent | Comparable to phosphoramidite-incorporated Cy3 |
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of each labeling method, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
This compound Labeling during Solid-Phase Synthesis
This protocol outlines the general steps for incorporating a this compound during automated solid-phase oligonucleotide synthesis.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA phosphoramidites (A, C, G, T) and ancillary reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
This compound
-
Anhydrous acetonitrile
-
Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) for deprotection
-
HPLC system for purification
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the this compound at the desired position (5'-end, internal, or 3'-end via a modified support).
-
Synthesis Cycle for Cy3 Incorporation:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the growing oligonucleotide chain is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The this compound is activated with an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time (e.g., 3-6 minutes) is often recommended for modified phosphoramidites like Cy3 to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an iodine solution. A milder oxidizing agent or reduced oxidation time may be necessary to prevent degradation of the cyanine dye.
-
-
Completion of Synthesis: The synthesis cycle is repeated for the subsequent bases in the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support, and the protecting groups from the nucleobases and the phosphate backbone are removed using ammonium hydroxide or AMA. Deprotection conditions should be optimized to be mild enough to not degrade the Cy3 dye (e.g., room temperature for 24-36 hours or 55°C for a shorter duration with labile protecting groups).
-
Purification: The crude, labeled oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length, Cy3-labeled product from failure sequences.
Post-Synthesis Labeling with Cy3 NHS Ester
This protocol describes the labeling of an amino-modified oligonucleotide with a Cy3 NHS ester.
Materials:
-
Lyophilized amino-modified oligonucleotide
-
Cy3 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)
-
Nuclease-free water
-
Desalting column (e.g., Glen Gel-Pak™) or ethanol precipitation reagents
-
HPLC system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Cy3 NHS Ester Preparation: Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved Cy3 NHS ester to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To stop the reaction and quench any unreacted NHS ester, hydroxylamine or Tris buffer can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes at room temperature.
-
Initial Purification (Desalting): Remove the excess, unreacted Cy3 NHS ester from the reaction mixture using a desalting column or by ethanol precipitation.
-
Final Purification (HPLC): Purify the labeled oligonucleotide using RP-HPLC.
-
Use a C8 or C18 column.
-
Elute with a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).
-
Monitor the elution at both 260 nm (for the oligonucleotide) and ~550 nm (for Cy3). The labeled oligonucleotide will absorb at both wavelengths, while the unlabeled oligonucleotide will only absorb at 260 nm, and free dye will primarily absorb at 550 nm.
-
-
Quantification: After purification, determine the concentration and degree of labeling by measuring the absorbance at 260 nm and 550 nm.
Conclusion
Both this compound and post-synthesis labeling with Cy3 NHS esters are effective methods for generating fluorescently labeled oligonucleotides. The phosphoramidite approach offers a streamlined workflow with high coupling efficiency, making it particularly advantageous for internal and multiple labeling. However, it is limited to dyes that are stable throughout the synthesis process. Post-synthesis NHS ester conjugation provides greater flexibility in the choice of fluorophores and is a robust method for terminal labeling. The trade-off for this flexibility is a more complex workflow that may result in lower overall yields. The selection of the appropriate method will ultimately depend on the specific experimental requirements, including the desired label position, the number of labels, and the chemical properties of the chosen dye.
References
A Researcher's Guide to Fluorescent Phosphoramidites: A Quantum Yield Comparison
For researchers, scientists, and drug development professionals, the selection of fluorescent labels is a critical step in the design of high-performance oligonucleotide probes and other labeled biomolecules. The fluorescence quantum yield (Φ), a measure of the efficiency of a fluorophore in converting absorbed light into emitted light, is a key parameter in this selection process. This guide provides a comparative overview of the quantum yields of several common fluorescent phosphoramidites, along with the experimental protocol for their determination.
The choice of a fluorescent phosphoramidite for labeling oligonucleotides directly impacts the sensitivity and signal-to-noise ratio of an assay. A higher quantum yield translates to a brighter signal, which is particularly crucial in applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and next-generation sequencing.
Comparative Analysis of Quantum Yields
The following table summarizes the reported quantum yield values for a selection of commercially available fluorescent phosphoramidites. These values are typically determined in aqueous buffers and can be influenced by environmental factors such as solvent polarity, pH, and the local molecular environment upon conjugation to an oligonucleotide.
| Fluorophore Family | Phosphoramidite | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Fluorescein | 6-FAM (6-carboxyfluorescein) | ~492 | ~517 | ~0.93[1][2] |
| HEX (hexachlorofluorescein) | ~533 | ~549 | ~0.57[3][4] | |
| TET (tetrachlorofluorescein) | ~519 | ~535 | ~0.47[5] | |
| JOE (2',7'-dimethoxy-4',5'-dichloro-6-carboxyfluorescein) | ~533 | ~554 | ~0.61 | |
| VIC | ~525 | ~546 | ~0.53 | |
| Rhodamine | TAMRA (tetramethylrhodamine) | ~555 | ~576 | ~0.10 |
| Rhodamine 6G (R6G) | ~518 | ~542 | High | |
| Cyanine | Cy3 | ~550 | ~570 | ~0.15 (oligo-conjugated) |
| Cy5 | ~649 | ~670 | ~0.27 | |
| Cyanine5.5 | ~0.20 |
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Reagents:
-
Fluorescent phosphoramidite-labeled oligonucleotide (sample)
-
Quantum yield standard (e.g., quinine sulfate, rhodamine 6G, fluorescein)
-
Appropriate solvent (e.g., nuclease-free water, buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a fluorescent phosphoramidite.
Caption: Workflow for Relative Quantum Yield Determination.
Conclusion
The quantum yield is a fundamental characteristic of a fluorescent phosphoramidite that significantly influences its performance in various research and diagnostic applications. This guide provides a snapshot of the quantum yields of several popular dyes, offering a basis for comparison. For critical applications, it is recommended to experimentally determine the quantum yield of the specific fluorescently labeled oligonucleotide under the conditions of the intended assay, as the local environment can modulate the photophysical properties of the fluorophore.
References
- 1. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Yield [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 3. HEX phosphoramidite, 6-isomer | Scientist.com [app.scientist.com]
- 4. HEX phosphoramidite, 6-isomer, 1360547-55-2 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
Evaluating the Performance of Cy3B Phosphoramidite: A Comparative Guide
For researchers, scientists, and drug development professionals seeking optimal fluorescence labeling for oligonucleotides, the choice of fluorophore is critical. This guide provides an objective comparison of Cy3B phosphoramidite with its common alternatives, supported by experimental data and detailed protocols. Cy3B, a member of the cyanine dye family, is distinguished by its structurally rigid design, which imparts exceptional fluorescence characteristics.
Performance Characteristics
Cy3B phosphoramidite offers significant advantages in terms of brightness and stability, making it a superior choice for a variety of sensitive applications.[1][2] Unlike its predecessor, Cy3, which can undergo cis-trans isomerization leading to fluorescence loss, Cy3B is conformationally locked.[1][3] This structural rigidity prevents photoisomerization, resulting in a significantly higher fluorescence quantum yield and enhanced photostability.[1]
Key Advantages of Cy3B:
-
High Quantum Yield: Cy3B exhibits a quantum yield of approximately 0.67 in aqueous solutions, a stark contrast to Cy3's quantum yield of around 0.04. Some sources report the quantum yield of Cy3B to be even higher, in the range of >0.67 to 0.85. This translates to a much brighter fluorescent signal.
-
Exceptional Photostability: The locked conformation of Cy3B minimizes photobleaching, allowing for longer observation times and more robust experimental results.
-
pH Insensitivity: Cy3B maintains its fluorescence intensity across a broad pH range (pH 4 to 10), providing experimental flexibility.
-
Versatility: It can be incorporated into various oligonucleotide-based applications, including FRET, TaqMan probes, Scorpion primers, Molecular Beacons, and Fluorescence In-Situ Hybridization (FISH).
Comparative Data
To facilitate a direct comparison, the following tables summarize the key quantitative data for Cy3B and its common alternatives: Cy3, Alexa Fluor 555, and DyLight 550/555.
| Parameter | Cy3B | Cy3 | Alexa Fluor 555 | DyLight 550/555 |
| Excitation Max (nm) | 559 - 560 | ~550 | ~555 | ~550 / 555 |
| Emission Max (nm) | 570 - 571 | ~570 | ~565 | ~570 / 575 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 - 130,000 | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.67 - 0.85 | ~0.04 - 0.3 | ~0.1 | Not widely reported |
| Fluorescence Lifetime (ns) | ~2.8 - 2.9 | ~0.2 | ~0.3 | Not widely reported |
Table 1: Spectroscopic Properties of Cy3B and Alternatives. Data compiled from multiple sources.
Experimental Protocols
Accurate evaluation of a fluorescent phosphoramidite's performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Oligonucleotide Synthesis and Labeling
Objective: To incorporate the phosphoramidite dye into a synthetic oligonucleotide.
Protocol:
-
Synthesis: Oligonucleotide synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.
-
Phosphoramidite Preparation: Dissolve the Cy3B phosphoramidite in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).
-
Coupling: For 5' labeling, the final coupling step involves the addition of the Cy3B phosphoramidite. A longer coupling time (e.g., 3-15 minutes) is often recommended for bulky dye phosphoramidites to ensure high coupling efficiency.
-
Capping: After coupling, any unreacted 5'-hydroxyl groups are capped using an acetylating reagent.
-
Oxidation: The phosphite triester linkages are oxidized to the more stable phosphate triester.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and protecting groups are removed using an appropriate deprotection solution (e.g., ammonium hydroxide). For Cy3B, deprotection can typically be carried out at room temperature.
-
Purification: The labeled oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) to separate the desired product from unlabeled oligonucleotides and other impurities.
Measuring Quantum Yield
Objective: To determine the fluorescence quantum yield of the labeled oligonucleotide relative to a known standard.
Protocol:
-
Standard Selection: Choose a reference dye with a well-characterized quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol, Φ = 0.94).
-
Absorbance Measurement: Prepare a series of dilutions for both the Cy3B-labeled oligonucleotide and the reference standard in the same buffer. Measure the absorbance at the excitation wavelength for each dilution and ensure the absorbance is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the Cy3B-labeled oligonucleotide (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)² where 'n' is the refractive index of the solvent.
Photostability Assay
Objective: To evaluate the resistance of the fluorophore to photobleaching upon continuous excitation.
Protocol:
-
Sample Preparation: Prepare a solution of the Cy3B-labeled oligonucleotide at a known concentration in a suitable buffer. Place the solution in a fluorescence cuvette.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) at the emission maximum while exciting at the absorption maximum.
-
Continuous Excitation: Continuously illuminate the sample with the excitation light source at a constant power.
-
Time-course Measurement: Record the fluorescence intensity (Fₜ) at regular time intervals over an extended period (e.g., several minutes to hours).
-
Data Analysis: Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time. The rate of decay of the fluorescence intensity is indicative of the photostability. A slower decay rate signifies higher photostability. For comparison, this experiment should be repeated with oligonucleotides labeled with the alternative dyes under identical conditions.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for synthesizing Cy3B-labeled oligonucleotides.
Caption: Conceptual diagram of a single-molecule FRET experiment using Cy3B.
Conclusion
The available data strongly indicates that Cy3B phosphoramidite is a high-performance fluorescent label for oligonucleotides. Its superior brightness, photostability, and pH insensitivity make it an excellent choice for demanding applications such as single-molecule studies, real-time PCR probes, and advanced microscopy techniques. While the initial cost may be higher than for traditional dyes like Cy3, the enhanced performance and reliability can lead to more robust and reproducible data, ultimately providing greater value in a research setting. For applications requiring the highest sensitivity and stability, Cy3B phosphoramidite is a compelling option.
References
Cross-Validation of Results from Cy3 and FAM Labeled Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the choice of fluorescent labels for nucleic acid probes is a critical determinant of experimental success. Cyanine 3 (Cy3) and carboxyfluorescein (FAM) are two of the most widely utilized fluorescent dyes for labeling oligonucleotides used in a variety of applications, including quantitative real-time PCR (qPCR) and fluorescence in situ hybridization (FISH). This guide provides an objective comparison of the performance of Cy3 and FAM labeled probes, supported by experimental data and detailed protocols to facilitate the cross-validation of results.
Performance Characteristics: Cy3 vs. FAM
The selection of a fluorophore is often dictated by the specific application, the instrumentation available, and the potential for multiplexing with other dyes. Below is a summary of the key performance characteristics of Cy3 and FAM.
| Property | Cy3 | FAM (Fluorescein) | Key Considerations & Supporting Data |
| Excitation Maximum | ~550 nm | ~495 nm | The distinct excitation spectra allow for their use in multiplex assays with appropriate filter sets. |
| Emission Maximum | ~570 nm | ~520 nm | The separation in emission spectra is crucial for minimizing spectral bleed-through in multiplex experiments. However, some overlap can occur, requiring spectral compensation.[1][2] |
| Color | Orange-Red | Green | Visual confirmation and selection of appropriate imaging channels are guided by their distinct colors. |
| Quantum Yield | 0.15 - 0.3 (DNA-conjugated) | 0.93 (in 0.1 M Borate, pH 9.0) | Quantum yield, a measure of fluorescence efficiency, can be influenced by the local environment and conjugation to biomolecules.[3][4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~83,000 cm⁻¹M⁻¹ | A higher molar extinction coefficient indicates a greater ability to absorb light, which can contribute to a brighter signal.[4] |
| Photostability | Moderate | Moderate to Low | Cy3 is generally considered to have moderate photostability. Both dyes are susceptible to photobleaching, especially with prolonged exposure to excitation light. For applications requiring high photostability, alternative dyes like Alexa Fluor dyes may be considered. |
| Signal-to-Noise Ratio | Generally Good | Generally Good | The signal-to-noise ratio is application-dependent and can be influenced by factors such as probe design, hybridization conditions, and the imaging system. |
Experimental Protocols for Cross-Validation
To ensure the reliability and reproducibility of experimental results, it is essential to have well-defined protocols. Below are detailed methodologies for two common applications utilizing Cy3 and FAM labeled probes.
Multiplex Quantitative Real-Time PCR (qPCR)
Multiplex qPCR allows for the simultaneous detection and quantification of multiple target sequences in a single reaction. This approach is highly efficient in terms of sample usage, time, and cost.
Objective: To simultaneously detect and quantify two different target genes using a FAM-labeled probe for Target 1 and a Cy3-labeled probe for Target 2.
Materials:
-
DNA template
-
Forward and reverse primers for Target 1 and Target 2
-
FAM-labeled hydrolysis probe for Target 1
-
Cy3-labeled hydrolysis probe for Target 2
-
qPCR master mix
-
Nuclease-free water
-
Real-time PCR instrument with appropriate filters for FAM and Cy3
Procedure:
-
Assay Design: Design primers and probes with optimal melting temperatures (Tm). The Tm of the probes should be 5-10°C higher than the primers. Ensure that the amplicons are between 70 and 200 base pairs.
-
Reaction Setup: Prepare the reaction mixture on ice. For a 20 µL reaction, a typical setup would be:
-
10 µL of 2x qPCR Master Mix
-
0.5 µL of 10 µM Forward Primer (each target)
-
0.5 µL of 10 µM Reverse Primer (each target)
-
0.25 µL of 10 µM FAM-labeled Probe (Target 1)
-
0.25 µL of 10 µM Cy3-labeled Probe (Target 2)
-
1 µL of DNA template
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermal Cycling: Program the real-time PCR instrument with the following conditions (may require optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire data for FAM and Cy3 channels)
-
-
-
Data Analysis: Analyze the amplification plots and determine the cycle threshold (Ct) values for each target. Perform spectral compensation if significant bleed-through is observed between the FAM and Cy3 channels.
Dual-Color Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique for visualizing the location of specific DNA sequences on chromosomes or in cells. Using probes labeled with different fluorophores allows for the simultaneous detection of multiple targets.
Objective: To visualize the location of two different DNA sequences in fixed cells using a FAM-labeled probe for Sequence A and a Cy3-labeled probe for Sequence B.
Materials:
-
Cells fixed on microscope slides
-
FAM-labeled DNA probe for Sequence A
-
Cy3-labeled DNA probe for Sequence B
-
Hybridization buffer
-
Wash buffers (e.g., SSC with formamide)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI, FAM, and Cy3
Procedure:
-
Pretreatment:
-
Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.
-
Treat with RNase A to remove cellular RNA.
-
Digest with pepsin to improve probe accessibility.
-
-
Denaturation:
-
Denature the cellular DNA by immersing the slides in a denaturing solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes.
-
Immediately dehydrate the slides in a cold ethanol series and air dry.
-
-
Hybridization:
-
Prepare a hybridization mixture containing the FAM and Cy3 labeled probes in hybridization buffer.
-
Apply the probe mixture to the denatured slide, cover with a coverslip, and seal.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Washing:
-
Perform stringent washes to remove unbound and non-specifically bound probes. A typical wash series would be:
-
50% formamide in 2x SSC at 45°C
-
1x SSC at 45°C
-
4x SSC with Tween 20 at room temperature
-
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the signals using a fluorescence microscope equipped with filter sets appropriate for DAPI (blue), FAM (green), and Cy3 (orange-red).
-
Visualizing Experimental Workflows
Clear and logical diagrams of experimental workflows are essential for understanding and replicating complex procedures. The following diagrams were created using the DOT language to illustrate the key steps in multiplex qPCR and dual-color FISH.
References
Safety Operating Guide
Navigating the Disposal of Cy3 Phosphoramidite: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in oligonucleotide synthesis and other sensitive applications, the proper handling and disposal of chemical reagents like Cy3 phosphoramidite are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for chemical waste management. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is paramount, as local regulations may vary.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
General Principles of Chemical Waste Management
The foundational principle for managing laboratory waste is the formulation of a disposal plan before any experimental work begins.[2] This ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that meets regulatory requirements and minimizes risks. Waste should be segregated to avoid mixing incompatible chemicals, and all waste containers must be clearly and accurately labeled.[3]
Step-by-Step Disposal Procedure for this compound
While some Safety Data Sheets (SDS) may classify this compound as not hazardous under the Globally Harmonized System (GHS), it is prudent to treat all materials contaminated with the dye as chemical waste.[4][5] A conservative approach is always recommended in a laboratory setting.
Step 1: Waste Segregation and Collection
All waste materials containing this compound should be collected in designated, leak-proof, and chemically compatible containers. It is crucial to segregate waste into solid and liquid streams.
-
Liquid Waste : This stream includes unused or expired this compound solutions, as well as the initial solvent rinses of any contaminated labware (e.g., reaction vials, pipettes). For highly concentrated or potentially toxic substances, it is best practice to collect the first three rinses as hazardous waste.
-
Solid Waste : All consumables contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent materials used for spills, should be collected in a separate, clearly labeled container for solid chemical waste.
Step 2: Proper Labeling of Waste Containers
Accurate labeling is critical for safe waste management. Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The full chemical name: "this compound".
-
The concentration of the dye, if applicable.
-
Any other chemical constituents in the waste mixture.
-
An appropriate hazard warning (e.g., "Caution: Chemical Waste").
Step 3: Storage of Waste
Waste containers should be sealed tightly to prevent spills and evaporation. Store these containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic. This area should be well-ventilated.
Step 4: Arranging for Final Disposal
Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the chemical waste. They will ensure the waste is disposed of in accordance with local, state, and federal regulations.
Spill Management
In the event of a spill involving this compound:
-
Immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the contaminated absorbent material and place it in the designated solid chemical waste container.
-
Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
For large or unmanageable spills, evacuate the area and contact your EHS department immediately.
Chemical and Physical Properties
While specific quantitative toxicity data for this compound is not always readily available in public literature, the following table summarizes some of its key chemical properties. Researchers should always refer to the specific SDS for the product in use.
| Property | Value | Reference |
| Chemical Formula | C₅₈H₇₀N₄O₄PCl | |
| Molecular Weight | 953.64 g/mol | |
| CAS Number | 182873-76-3 | |
| Storage Temperature | -20°C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cy3 Phosphoramidite
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cy3 Phosphoramidite. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment plan is mandatory. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical Resistant Gloves | Nitrile gloves are recommended. Double-gloving provides an additional layer of protection against potential contamination.[1][2] |
| Eyes/Face | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to protect against splashes.[3] A face shield should be worn over the goggles when handling the powder or solutions to provide broader protection.[1][2] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement. An apron offers an extra layer of defense against spills. |
| Respiratory | Fume Hood or Respirator | All handling of the solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation risks. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator should be used. |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is crucial for the safe handling of this compound.
A. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of the solid form and solutions must be performed in a certified chemical fume hood.
-
Gather Materials: Have all necessary equipment and reagents, including solvents and quenching solutions, readily available.
-
Emergency Preparedness: Ensure an emergency exit is accessible and an eyewash station and safety shower are in close proximity and operational.
B. Handling the Compound:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Avoid Inhalation and Contact: Avoid breathing dust, vapors, mist, or gas. Prevent contact with skin and eyes.
-
Weighing and Aliquoting: If weighing the solid, do so in a fume hood. Use non-sparking tools to prevent ignition sources.
-
Solution Preparation: When dissolving, add the solvent slowly to the solid to prevent splashing. Keep the container tightly closed when not in use.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. It should be stored at -20°C in the dark for long-term stability.
C. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after handling.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Experimental Protocols: Oligonucleotide Synthesis
The following are general conditions for using this compound in oligonucleotide synthesis. Specific parameters may need to be optimized for individual synthesizers and protocols.
-
Coupling: A 3 to 6-minute coupling time is recommended. Use a 0.02M Iodine solution during the oxidation step to prevent degradation of the cyanine dye.
-
Deprotection: The deprotection method depends on the other protecting groups used in the oligonucleotide synthesis.
-
With dmf-dG, deprotect in ammonium hydroxide for 2 hours at 65°C.
-
With ibu-dG, deprotect for 24-36 hours at room temperature.
-
Cy3 is also compatible with UltraFast deprotection using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) for 10 minutes at 65°C if Ac-dC was used.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection.
A. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container must be labeled as "Hazardous Waste" and specify the contents.
-
Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect contaminated labware, gloves, and paper towels in a designated solid waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
B. Disposal Procedure:
-
In-Lab Treatment (Neutralization): In-lab treatment should only be performed by trained personnel who understand the chemistry and associated hazards. For small quantities, some institutions may allow for specific neutralization procedures. However, it is generally recommended to dispose of it as hazardous waste.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal of the hazardous waste container. EHS will ensure the waste is managed in compliance with all applicable regulations.
-
Environmental Precaution: Discharge into the environment must be avoided. Do not dispose of this compound waste down the drain or in the regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
